molecular formula C4H8O3 B1615274 Methoxymethyl acetate CAS No. 4382-76-7

Methoxymethyl acetate

货号: B1615274
CAS 编号: 4382-76-7
分子量: 104.1 g/mol
InChI 键: MDEDOIDXVJXDBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methoxymethyl acetate is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methoxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDOIDXVJXDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884067
Record name Methanol, 1-methoxy-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-76-7
Record name Methanol, 1-methoxy-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4382-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanol, 1-methoxy-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanol, 1-methoxy-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYMETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KOR693QFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methoxymethyl acetate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methoxymethyl Acetate (B1210297): Chemical Properties and Reactivity

Introduction

Methoxymethyl acetate (MMA), also known as methyl 2-methoxyacetate, is a carboxylate ester with significant applications as a solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique combination of an ether and an ester functional group imparts specific chemical properties and reactivity profiles that are of great interest to researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the core chemical properties, reactivity, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a clear, colorless to slightly brown liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.

PropertyValueSource(s)
IUPAC Name methyl 2-methoxyacetate[2]
Synonyms Methoxyacetic acid methyl ester, Methyl α-methoxyacetate[3][4]
CAS Number 6290-49-9[1][2]
Molecular Formula C₄H₈O₃[1][2]
Molecular Weight 104.10 g/mol [2][4]
Appearance Clear colorless to slightly brown liquid[1]
Boiling Point 129-130 °C[4]
Density 1.051 g/mL at 25 °C[4]
Refractive Index n20/D 1.396[4]
Flash Point 35 °C (95 °F) - closed cup[4]
Water Solubility Soluble[1]
Solubility in other solvents Soluble in Chloroform, Methanol (B129727)

Reactivity and Stability

The reactivity of this compound is primarily dictated by its ester functional group, making it susceptible to hydrolysis under both acidic and basic conditions.

Hydrolysis

In the presence of strong acids or bases, this compound undergoes hydrolysis to yield methoxyacetic acid and methanol.[5] This reaction is a critical consideration in its use as a solvent or in synthetic pathways where acidic or basic conditions are present. The reaction is reversible, but the equilibrium can be driven towards the products by controlling the reaction conditions.

hydrolysis_pathway cluster_products Products MMA This compound (C₄H₈O₃) Products MMA->Products H2O Water (H₂O) H2O->Products MethoxyaceticAcid Methoxyacetic Acid Products->MethoxyaceticAcid Methanol Methanol Products->Methanol Catalyst H⁺ or OH⁻ (Acid/Base Catalyst) Catalyst->Products

Figure 1: Acid or Base-Catalyzed Hydrolysis of this compound.
Incompatibilities and Hazards

This compound is incompatible with strong oxidizing agents, acids, and bases.[6] It is a flammable liquid and vapor (Flam. Liq. 3), and its vapors can form explosive mixtures with air.[2][7] Therefore, it must be stored away from heat, sparks, open flames, and other sources of ignition.[3][7] Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂).[6][7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the methoxylation of methyl chloroacetate (B1199739) using sodium methoxide (B1231860).[8]

Materials:

  • Methyl chloroacetate

  • Sodium methoxide

  • Methanol (as solvent)

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with sodium methoxide dissolved in methanol.

  • While stirring, slowly add methyl chloroacetate to the sodium methoxide solution.

  • Initially, control the temperature to approximately 30 °C. After the initial exothermic reaction subsides, raise the temperature to and maintain it at about 70 °C to continue the reaction.[8]

  • Monitor the reaction progress by checking the pH. If the pH drops below 9, additional sodium methoxide may be required.

  • Upon completion, the product, this compound, is isolated from the reaction mixture by distillation. The primary byproduct, sodium chloride, remains in the distillation pot.[1]

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_products Products NaOCH3 Sodium Methoxide Mix 1. Mix in Methanol (Control Temp ~30°C) NaOCH3->Mix ClCH2COOCH3 Methyl Chloroacetate ClCH2COOCH3->Mix React 2. Heat to ~70°C Mix->React Exotherm subsides Monitor 3. Monitor pH React->Monitor Distill 4. Distillation React->Distill Reaction complete Monitor->React Adjust if pH < 9 MMA This compound (Product) Distill->MMA NaCl Sodium Chloride (Byproduct) Distill->NaCl

Figure 2: Workflow for the Synthesis of this compound.
Purity Analysis by Gas Chromatography (GC)

The purity of synthesized this compound can be determined using gas chromatography.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., a wax or polyethylene (B3416737) glycol-based column).

  • Carrier gas (e.g., Helium, Nitrogen).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). Create a series of standards of known concentrations for calibration.

  • GC Conditions (Typical):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

    • Carrier Gas Flow: 1-2 mL/min.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time, as determined by running a pure standard. Calculate the purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for diverse chemical transformations. In the pharmaceutical industry, it is used in the synthesis of complex molecules, including Vitamin B6 and certain sulfonamides.[9] Its properties as a solvent are also utilized in formulations for paints, coatings, and adhesives.[1]

Safety and Handling

Due to its flammability and potential for irritation, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]

  • Handling: Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep containers tightly closed in a designated flammables area.[3][7]

  • First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, seek immediate medical assistance.[3]

References

Methoxymethyl acetate synthesis from methylal and formic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methoxymethyl Acetate (B1210297) from Methylal and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxymethyl acetate (MMA) from methylal (dimethoxymethane) and formic acid. This method offers a pathway to this important organic intermediate, which finds applications in the synthesis of pharmaceuticals and as a specialty solvent. This document outlines the key reaction parameters, catalytic conditions, and experimental procedures, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Reaction Overview

The synthesis of this compound from methylal and formic acid is an acid-catalyzed esterification reaction. The overall transformation can be represented as follows:

CH₂(OCH₃)₂ + HCOOH → CH₃OCH₂C(O)OCH₃ + CH₃OH

This reaction is typically carried out under elevated temperature and pressure to achieve reasonable reaction rates and yields. A variety of catalysts can be employed to facilitate this conversion, with acid catalysts being the most common.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from key experimental findings, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Effect of Catalyst on the Yield of this compound [1]

CatalystMolar Ratio (Methylal:Formic Acid)Temperature (°C)Time (h)Pressure (MPa)Catalyst:Methylal (mass ratio, %)Yield (%)
p-Toluenesulfonic acid1:1.9180621.2586
p-Toluenesulfonic acid1:1.9150130.579
p-Toluenesulfonic acid1:2.2125531.3781
p-Toluenesulfonic acid1:1.7130220.8763
Cation exchange resin1:2.2135722.7483
Molecular sieve1:2.2135722.7483
Aluminum chloride1:2.2120422.7480
Stannous chloride1:2.2120312.7426
Phosphotungstic acid------

Table 2: Influence of Reaction Parameters using p-Toluenesulfonic Acid as a Catalyst [1]

Molar Ratio (Methylal:Formic Acid)Temperature (°C)Time (h)Pressure (MPa)Yield (%)
1:1.91806286
1:1.91501379
1:2.21255381
1:1.71302263

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound based on the cited literature.[1]

General Procedure for Batch Reactor Synthesis

A stainless-steel high-pressure reactor is charged with the reactants, methylal and formic acid, and the selected catalyst. The reactor is then sealed. The reaction is conducted under the specified temperature, pressure, and duration with stirring. After the reaction is complete, the reactor is cooled to room temperature. The liquid product mixture is then collected and analyzed, typically by gas chromatography, to determine the yield of this compound.

Example Protocol with p-Toluenesulfonic Acid[1]
  • Charging the Reactor: A 200 mL stainless steel autoclave is charged with 52.0 g (0.68 mol) of methylal and 61.0 g (1.33 mol) of formic acid.

  • Adding the Catalyst: 0.65 g of p-toluenesulfonic acid is added to the reactor.

  • Reaction Conditions: The reactor is sealed and heated to 180°C. The reaction is allowed to proceed for 6 hours, with the system pressure maintained at 2 MPa.

  • Product Analysis: After the reaction period, the autoclave is cooled to room temperature. The liquid product is collected and analyzed by gas chromatography, which indicated a this compound yield of 86%.

Example Protocol with a Solid Acid Catalyst (Molecular Sieve)[1]
  • Charging the Reactor: A 200 mL stainless steel autoclave is charged with 17.5 g (0.23 mol) of methylal and 23.0 g (0.50 mol) of formic acid.

  • Adding the Catalyst: 0.48 g of a molecular sieve catalyst is added to the reactor.

  • Reaction Conditions: The reactor is sealed and heated to 135°C. The reaction is maintained for 7 hours, with the system pressure at 2 MPa.

  • Product Analysis: Following the reaction, the reactor is cooled, and the product mixture is analyzed by gas chromatography, showing a this compound yield of 83%.

Visualizations

Proposed Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methylal Methylal (Dimethoxymethane) ProtonatedMethylal Protonated Methylal Methylal->ProtonatedMethylal Protonation FormicAcid Formic Acid MMA This compound FormicAcid->MMA Catalyst Acid Catalyst (H+) Catalyst->ProtonatedMethylal Carbocation Methoxymethyl Cation ProtonatedMethylal->Carbocation Elimination of Methanol Methanol Methanol ProtonatedMethylal->Methanol Carbocation->MMA Nucleophilic Attack by Formic Acid & Deprotonation Methanol_prod Methanol Methanol->Methanol_prod Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Measure Reactants: Methylal & Formic Acid Reactor_Charge Charge Reactor Reactant_Prep->Reactor_Charge Catalyst_Prep Weigh Catalyst Catalyst_Prep->Reactor_Charge Seal_Heat Seal & Heat Reactor to Target Temperature & Pressure Reactor_Charge->Seal_Heat React Maintain Reaction Conditions with Stirring Seal_Heat->React Cool_Down Cool Reactor to Room Temperature React->Cool_Down Collect_Sample Collect Liquid Product Cool_Down->Collect_Sample GC_Analysis Analyze by Gas Chromatography Collect_Sample->GC_Analysis Calculate_Yield Calculate Yield of This compound GC_Analysis->Calculate_Yield Logical_Relationships Temp Temperature Rate Reaction Rate Temp->Rate Influences Time Reaction Time Yield Product Yield Time->Yield Influences Pressure Pressure Pressure->Rate Influences Catalyst Catalyst Type & Loading Catalyst->Rate Strongly Influences Selectivity Selectivity Catalyst->Selectivity Strongly Influences Ratio Reactant Molar Ratio Ratio->Yield Influences Rate->Yield Directly Affects

References

Spectroscopic Profile of Methoxymethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxymethyl acetate (B1210297) (CAS No. 6290-49-9), a methoxy (B1213986) ester, serves as a key intermediate and solvent in various chemical syntheses. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methoxymethyl acetate, complete with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data (Estimated)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.75Singlet3HO-CH₃ (from ester)
~4.15Singlet2H-O-CH₂ -O-
~3.40Singlet3H-O-CH₃ (from ether)
Note: Values are estimated based on typical chemical shifts for similar functional groups. The solvent is typically CDCl₃.

¹³C NMR (Carbon NMR) Data (Estimated)

Chemical Shift (δ) (ppm)Assignment
~170C =O (ester carbonyl)
~68-O-C H₂-O-
~59-O-C H₃ (from ether)
~52O-C H₃ (from ester)
Note: Values are estimated based on typical chemical shifts for similar functional groups. The solvent is typically CDCl₃.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950-2850Medium-StrongC-H Stretch (alkane)
~1755StrongC=O Stretch (ester)
~1200-1000StrongC-O Stretch (ester and ether)
Note: Values are based on typical absorption frequencies for esters and ethers.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.

Major Mass Spectrometry Fragments [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
4599.99[CH₃OCH₂]⁺
7423.55[M - CH₂O]⁺•
1517.93[CH₃]⁺
2912.63[CHO]⁺
755.05[CH₃OCO]⁺
Data obtained from GC-MS analysis.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the general procedure for acquiring NMR spectra of a liquid sample like this compound.

  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

    • Set the appropriate acquisition parameters, such as the number of scans and relaxation delay. More scans will be necessary for the less sensitive ¹³C nucleus or for dilute samples.

    • Initiate the data acquisition.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR is a convenient technique for obtaining the IR spectrum of liquid samples.

  • Background Spectrum :

    • Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis :

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning :

    • After the measurement is complete, clean the ATR crystal by wiping away the sample with a soft cloth. If necessary, use a cloth lightly dampened with a suitable solvent to remove any residue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is for a volatile liquid sample introduced into an EI mass spectrometer, often coupled with a Gas Chromatography (GC) system.

  • Sample Introduction (via GC) :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation from any impurities occurs.

  • Ionization :

    • As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum.

    • In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

    • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation and Analysis :

    • The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

    • The positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid Sample (this compound) Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve IR_Sample Neat Liquid for IR/MS Sample->IR_Sample Filter Filter into NMR Tube Dissolve->Filter NMR_Sample NMR Sample Filter->NMR_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR ATR-IR Spectrometer IR_Sample->IR MS GC-MS System IR_Sample->MS Process_NMR FT, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Library Search, Fragmentation Analysis MS->Process_MS Structure Structural Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

General workflow for the spectroscopic analysis of a liquid organic compound.

Mass_Spec_Fragmentation cluster_frags Observed Fragments cluster_minor_frags Minor Fragments M This compound [C₄H₈O₃]⁺• m/z = 104 (not observed) frag45 [CH₃OCH₂]⁺ m/z = 45 (Base Peak) M->frag45 - •COOCH₃ frag74 [M - CH₂O]⁺• m/z = 74 M->frag74 - CH₂O frag75 [CH₃OCO]⁺ m/z = 75 M->frag75 - •OCH₃ frag15 [CH₃]⁺ m/z = 15 frag75->frag15 - CO₂

References

Stability of Methoxymethyl Acetate Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl acetate (B1210297), a key intermediate and solvent in various chemical and pharmaceutical processes, is susceptible to hydrolysis under both acidic and basic conditions. Understanding its stability profile is critical for process optimization, formulation development, and ensuring product quality and efficacy. This technical guide provides a comprehensive overview of the stability of methoxymethyl acetate, detailing the mechanisms of its acid- and base-catalyzed hydrolysis. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages extensive data from its close structural analog, methyl acetate, to provide a robust framework for predicting its stability. Detailed experimental protocols for assessing stability and quantitative data from related compounds are presented to guide researchers in their specific applications.

Introduction

This compound (MMA) is a carboxylate ester characterized by the presence of a methoxymethyl group attached to the acetate moiety. Its utility in organic synthesis and pharmaceutical applications necessitates a thorough understanding of its chemical stability. The ester linkage in MMA is the primary site of hydrolytic degradation, a reaction that can be significantly accelerated by the presence of acids or bases. This degradation leads to the formation of methanol (B129727), acetic acid, and formaldehyde (B43269), which can impact the safety, efficacy, and shelf-life of products. This guide serves as a technical resource for professionals requiring a deep understanding of the factors governing the stability of this compound.

Stability and Hydrolysis Mechanisms

The hydrolysis of this compound proceeds via different mechanisms under acidic and basic conditions. Both pathways involve nucleophilic attack at the carbonyl carbon of the ester group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters like this compound is a reversible reaction. The presence of a strong acid, such as hydrochloric acid or sulfuric acid, catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The reaction is typically pseudo-first-order when water is in large excess.

The generally accepted mechanism for acid-catalyzed ester hydrolysis (AAC2) is as follows:

  • Protonation of the carbonyl oxygen: The ester is rapidly and reversibly protonated by a hydronium ion.

  • Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

  • Elimination of the alcohol: The protonated alcohol (methanol) is eliminated, and a protonated carboxylic acid is formed.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid (acetic acid) and regenerate the hydronium ion catalyst.

Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process known as saponification. The hydroxide ion is a strong nucleophile and directly attacks the carbonyl carbon of the ester. This reaction is typically second-order, being first-order in both the ester and the hydroxide ion.

The generally accepted mechanism for base-catalyzed ester hydrolysis (BAC2) is as follows:

  • Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the methoxymethoxide anion as the leaving group.

  • Proton transfer: The methoxymethoxide anion is a strong base and rapidly deprotonates the newly formed acetic acid to yield acetate and a methoxymethanol (B1221974) intermediate. The methoxymethanol is unstable and decomposes to methanol and formaldehyde.

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Stability Data

Table 1: Hydrolysis Rate Constants and Half-Life of Methyl Acetate at 25°C

ConditionRate Constant (k)Half-Life (t1/2)
Neutral (pH 7)~1.7 x 10-9 s-1~13 years
Acidic (1M HCl)~1.1 x 10-4 M-1s-1~2 hours
Basic (1M NaOH)~0.11 M-1s-1~6 seconds

Data is for methyl acetate and should be considered as an approximation for this compound.

Experimental Protocols for Stability Assessment

A systematic approach is required to experimentally determine the stability of this compound. This typically involves subjecting the compound to a range of pH conditions and temperatures and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for pH Stability Study

pH Stability Study Workflow A Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) C Incubate Samples at Controlled Temperatures (e.g., 25°C, 40°C, 60°C) A->C B Prepare Stock Solution of This compound B->C D Withdraw Aliquots at Specific Time Intervals C->D E Quench Reaction (if necessary) D->E F Analyze Samples by Validated Stability-Indicating HPLC Method E->F G Quantify this compound and Degradation Products F->G H Determine Rate Constants and Half-Life G->H

Caption: Workflow for a pH stability study of this compound.
Protocol for Acid-Catalyzed Hydrolysis Kinetics by Titrimetry

This protocol is adapted from the study of methyl acetate hydrolysis and can be used for this compound.[1][2]

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice

  • Thermostatic water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Equilibrate separate solutions of this compound and hydrochloric acid to the desired reaction temperature (e.g., 25°C) in a water bath.

  • Initiate the reaction by mixing known volumes of the pre-heated solutions. Start the stopwatch immediately.

  • At regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing ice-cold deionized water.

  • Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color that persists for at least 30 seconds.

  • To determine the concentration at infinite time (completion of the reaction), heat a separate aliquot of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for a time sufficient to ensure complete hydrolysis (e.g., 24 hours). Cool the sample to room temperature and titrate as described above.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t, and V∞ is the volume of NaOH used at infinite time. The slope of the resulting straight line will be -k.

Protocol for Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying the degradation of this compound and separating it from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase Development:

  • A common mobile phase for separating small polar molecules is a mixture of water (often with a buffer like phosphate (B84403) or acetate) and an organic solvent such as methanol or acetonitrile.

  • A gradient elution may be necessary to achieve adequate separation of the parent compound from its more polar degradation products (methanol, acetic acid) and potentially formaldehyde derivatives.

Forced Degradation Studies: Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][3][4][5]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Expose a solid or solution sample of this compound to dry heat.

  • Photodegradation: Expose a solution of this compound to UV and visible light.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 - 48 hours
Base Hydrolysis0.1 M NaOH25°C - 40°C1 - 24 hours
Oxidation3% H2O225°C24 hours
ThermalDry Heat80°C48 hours
PhotolyticUV/Visible Light25°C24 - 48 hours

The chromatograms from the forced degradation studies should be examined to ensure that the peak for this compound is well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Conclusion

The stability of this compound is highly dependent on pH and temperature. It is relatively stable in neutral aqueous solutions but undergoes rapid hydrolysis under both acidic and basic conditions. While specific kinetic data for this compound is not extensively documented, the behavior of its analog, methyl acetate, provides a strong basis for understanding its stability profile. For critical applications in research and drug development, it is imperative to conduct specific stability studies using validated analytical methods, such as the HPLC protocol outlined in this guide. The provided mechanisms, data tables, and experimental workflows offer a comprehensive framework for scientists and researchers to effectively evaluate and manage the stability of this compound in their work.

References

Quantum Mechanical Investigations of Methoxymethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical methods to the study of methoxymethyl acetate (B1210297). It details the theoretical background, computational protocols, and expected outcomes for conformational analysis, vibrational spectroscopy, electronic structure analysis, and thermodynamic property determination. This document is intended to serve as a practical handbook for researchers initiating or engaged in the computational study of this and similar ester compounds.

Introduction to Quantum Mechanical Studies of Esters

Quantum mechanics (QM) offers powerful tools for elucidating the molecular properties and reactivity of chemical systems at the atomic and subatomic levels. For a molecule like methoxymethyl acetate (CH₃OCH₂C(O)OCH₃), QM calculations can provide invaluable insights into its conformational landscape, vibrational modes, electronic characteristics, and thermodynamic stability. These insights are crucial in various fields, including drug design, materials science, and reaction mechanism studies. Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost, making it a suitable choice for the studies described herein.

Conformational Analysis

The flexibility of the ester and ether linkages in this compound gives rise to multiple conformers. Identifying the most stable conformer(s) is a critical first step in any computational study, as most molecular properties are dependent on the geometry.

Experimental and Computational Protocols

A common approach for conformational analysis involves a systematic or stochastic search of the potential energy surface (PES).[1][2]

Protocol for Conformational Search:

  • Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Potential Energy Surface Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-O) to identify low-energy regions.

  • Geometry Optimization: The structures corresponding to the minima on the PES are then fully optimized. A popular and effective method for geometry optimization is the B3LYP functional with a 6-31G(d,p) basis set.[3]

  • Frequency Calculation: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

  • Relative Energy Calculation: The electronic energies of all stable conformers are calculated at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to determine their relative stabilities.

Conformational_Analysis_Workflow A Initial 3D Structure Generation B Potential Energy Surface (PES) Scan (Dihedral Angle Rotation) A->B C Geometry Optimization of Minima (e.g., B3LYP/6-31G(d,p)) B->C D Vibrational Frequency Calculation C->D E Identify Stable Conformers (No Imaginary Frequencies) D->E F Relative Energy Calculation (e.g., B3LYP/6-311++G(d,p)) E->F G Most Stable Conformer(s) F->G

Figure 1: Workflow for Conformational Analysis.
Data Presentation

The results of the conformational analysis should be summarized in a table for clarity.

ConformerDihedral Angle 1 (°)τ(C-O-C-C)Dihedral Angle 2 (°)τ(O-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%)
1 valuevalue0.00value
2 valuevaluevaluevalue
3 valuevaluevaluevalue
Table 1: Template for Conformational Analysis Data of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. QM calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and Raman spectra.

Experimental and Computational Protocols

Protocol for Vibrational Frequency Calculation:

  • Geometry Optimization: The geometry of the most stable conformer of this compound is optimized at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling Factor: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP).[4]

  • Spectral Visualization: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra for comparison with experimental data.

Vibrational_Spectroscopy_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Protocol A Optimized Geometry of Most Stable Conformer B Vibrational Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Harmonic Frequencies, IR Intensities, Raman Activities B->C D Frequency Scaling C->D E Theoretical Spectra D->E G Comparison and Assignment of Vibrational Modes E->G F Experimental FT-IR and Raman Spectra F->G

Figure 2: Workflow for Theoretical and Experimental Vibrational Spectroscopy.
Data Presentation

A detailed comparison of calculated and experimental vibrational frequencies is essential.

Experimental Frequency (cm⁻¹)FT-IRExperimental Frequency (cm⁻¹)RamanCalculated Scaled Frequency (cm⁻¹)Assignment (Potential Energy Distribution)
valuevaluevalueν(C=O) stretch
valuevaluevalueν(C-O) stretch
valuevaluevalueδ(CH₃) rock
valuevaluevalue...
Table 2: Template for Vibrational Frequency Assignment of this compound.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule.[5][6] The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]

Computational Protocol
  • Geometry Optimization: The geometry of the most stable conformer is optimized.

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same or a higher level of theory to obtain the molecular orbital energies.

  • HOMO and LUMO Identification: The energies of the HOMO and LUMO are extracted from the output of the calculation.

  • Calculation of Reactivity Descriptors: Global reactivity descriptors can be calculated from the HOMO and LUMO energies.[6]

HOMO_LUMO_Analysis A Optimized Molecular Geometry B Single-Point Energy Calculation A->B C Molecular Orbital Energies B->C D E(HOMO) and E(LUMO) C->D E Global Reactivity Descriptors F Ionization Potential (I) ≈ -E(HOMO) D->F G Electron Affinity (A) ≈ -E(LUMO) D->G H Energy Gap (ΔE) = E(LUMO) - E(HOMO) D->H I Chemical Hardness (η) = (I - A) / 2 J Chemical Potential (μ) = -(I + A) / 2 K Electrophilicity Index (ω) = μ² / (2η) F->I F->J G->I G->J I->K J->K

Figure 3: Relationship between HOMO, LUMO and Reactivity Descriptors.
Data Presentation

The electronic properties derived from the HOMO-LUMO analysis should be tabulated.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)value
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)value
HOMO-LUMO Energy GapΔEvalue
Ionization PotentialIvalue
Electron AffinityAvalue
Chemical Hardnessηvalue
Chemical Potentialμvalue
Electrophilicity Indexωvalue
Table 3: Template for Electronic Properties of this compound.

Thermodynamic Properties

Quantum mechanical calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity.[8][9] These properties are essential for understanding the stability and reactivity of the molecule under different conditions.

Computational Protocol
  • Geometry Optimization and Frequency Calculation: This is the same initial step as for vibrational analysis. The frequency calculation provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Thermodynamic Functions: The standard thermodynamic functions (enthalpy, entropy, and Gibbs free energy) are calculated from the vibrational, rotational, and translational partition functions.

  • Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which often provide more accurate results by canceling systematic errors in the calculations.[9]

Data Presentation

The calculated thermodynamic properties should be presented in a clear and concise table.

Thermodynamic PropertySymbolValueUnits
Zero-Point Vibrational EnergyZPVEvaluekcal/mol
Standard Enthalpy of Formation (gas)ΔHf°(g)valuekcal/mol
Standard Entropyvaluecal/mol·K
Heat Capacity at Constant PressureCpvaluecal/mol·K
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)valuekcal/mol
Table 4: Template for Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm.

Conclusion

This technical guide has outlined the standard quantum mechanical methodologies for the comprehensive study of this compound. By following the detailed protocols for conformational analysis, vibrational spectroscopy, electronic property determination, and thermodynamic calculations, researchers can gain a deep understanding of the molecular characteristics of this important ester. The provided templates for data presentation and workflow diagrams are intended to facilitate the clear and systematic reporting of computational results. The application of these methods will undoubtedly contribute to a more profound understanding of the structure-property relationships in this compound and related compounds.

References

Methoxymethyl Acetate: A Technical Guide to its Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biodegradability and environmental fate of methoxymethyl acetate (B1210297) is limited in publicly available literature. This guide summarizes available information and utilizes data from the structurally similar compound, 1-methoxy-2-propyl acetate (also known as propylene (B89431) glycol monomethyl ether acetate, PGMEA), as a surrogate to provide a comprehensive overview. The use of surrogate data is a common practice in environmental risk assessment when compound-specific information is unavailable, but the inherent uncertainties should be considered.

Introduction

Methoxymethyl acetate is a solvent with potential applications in various industries, including pharmaceuticals and chemical synthesis. Understanding its environmental persistence and degradation pathways is crucial for conducting thorough environmental risk assessments and ensuring responsible chemical stewardship. This technical guide provides an in-depth analysis of the biodegradability and environmental fate of this compound, drawing upon data from its close structural analog, 1-methoxy-2-propyl acetate (PGMEA), to fill existing data gaps.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. As direct data for this compound is scarce, the properties of PGMEA are presented here as a reasonable estimate.

PropertyValue (for 1-methoxy-2-propyl acetate)Reference
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
Water Solubility 1.98 x 10^5 mg/L at 25 °C[1]
Vapor Pressure 3.92 mm Hg at 25 °C[1]
Log K_ow_ (Octanol-Water Partition Coefficient) 0.56[2]
Henry's Law Constant 3.4 x 10^-6 atm-m³/mol[1]

Biodegradability

The biodegradability of a substance is a key indicator of its persistence in the environment. "Ready biodegradability" tests, such as those outlined in the OECD 301 series, are used to assess the potential for rapid and ultimate degradation in an aerobic environment.

Based on data for the surrogate compound PGMEA, this compound is expected to be readily biodegradable.

Test GuidelineSurrogate CompoundResultDurationReference
OECD 301F (Manometric Respirometry) 1-Methoxy-2-propyl acetate (PGMEA)99% degradation28 days[3]
OECD 301C (MITI Test I) 1-Methoxy-2-propyl acetate (PGMEA)87% degradation (by BOD)28 days[3]
Experimental Protocol: OECD Test Guideline 301F (Manometric Respirometry)

This test method evaluates the biodegradability of a chemical substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

Diagram: Experimental Workflow for OECD 301F

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis mineral_medium Mineral Medium (with inorganic salts) test_vessel Sealed Test Vessels (in respirometer) mineral_medium->test_vessel inoculum Inoculum (e.g., activated sludge) inoculum->test_vessel test_substance Test Substance (this compound surrogate) test_substance->test_vessel reference_substance Reference Substance (e.g., Sodium Benzoate) reference_substance->test_vessel blank Blank Control (Inoculum only) blank->test_vessel incubation_conditions Incubate in the dark at 20-25°C for 28 days test_vessel->incubation_conditions o2_consumption Measure O2 Consumption over time incubation_conditions->o2_consumption biodegradation_calc % Biodegradation = (O2 consumed / ThOD) x 100 o2_consumption->biodegradation_calc thod Calculate Theoretical Oxygen Demand (ThOD) thod->biodegradation_calc Hydrolysis_Pathway mma This compound products Methoxyacetic Acid + Methanol mma->products Hydrolysis water Water (H2O) water->products Environmental_Fate cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_processes Degradation Processes mma_release This compound water Water mma_release->water soil Soil mma_release->soil air Air mma_release->air biodegradation Rapid Biodegradation water->biodegradation hydrolysis Hydrolysis (especially at high pH) water->hydrolysis soil->biodegradation photooxidation Atmospheric Photooxidation air->photooxidation

References

An In-depth Technical Guide to Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl acetate (B1210297), a key organic compound, serves as a versatile reagent and intermediate in various chemical syntheses. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its relevance to pharmaceutical and chemical research.

Chemical Identity

  • IUPAC Name: methyl 2-methoxyacetate[1]

  • CAS Number: 6290-49-9[1]

  • Synonyms: Methyl methoxyacetate (B1198184), Methoxyacetic acid methyl ester, Methyl α-methoxyacetate[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of methoxymethyl acetate.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC4H8O3[1]
Molecular Weight104.10 g/mol [1]
AppearanceClear, colorless to slightly brown liquid[3]
Boiling Point129-130 °C[3]
Density1.051 g/mL at 25 °C[3]
Refractive Indexn20/D 1.396[3]
Flash Point35 °C (96 °F)[3][4]
Water SolubilitySoluble[3]
LogP-0.035 (estimated)[3]
Table 2: Spectroscopic Data
TechniqueKey FeaturesReference
¹H NMR (CDCl₃) δ 4.60 - 4.80 (s, 2H, O-CH₂-O), δ 3.50 - 4.50 (s, 3H, O-CH₃), δ 3.30 - 3.50 (s, 3H, O-CH₃)[5]
¹³C NMR (CDCl₃) δ 170-172 (C=O), δ 96-98 (O-CH₂-O), δ 55-58 (O-CH₃)[5]
IR (thin film) Strong, broad absorption around 1740-1715 cm⁻¹ (C=O stretch)[6]
Mass Spec (EI) Molecular ion peak at m/z 104. Key fragments at m/z 88, 43.[6]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from Methylal and Formic Acid

This method provides a high-yield synthesis of this compound under relatively mild conditions.[7]

Experimental Protocol:

  • In a 200 mL stainless steel autoclave, add 35.2 g (0.46 mol) of methylal and 46.0 g (1.0 mol) of formic acid.[7]

  • Add 0.4 g of p-toluenesulfonic acid as a catalyst.[7]

  • Seal the autoclave and heat the reaction mixture to 120°C for 6 hours. The pressure of the system will be approximately 1 MPa.[7]

  • After the reaction is complete, cool the autoclave to room temperature.[7]

  • Remove the liquid from the reactor and analyze by gas chromatography to determine the yield. The reported yield of this compound is 85%.[7]

Other Synthetic Routes
  • Carbonylation of Dimethoxymethane (DMM): This industrial method involves the reaction of DMM with carbon monoxide in the presence of a catalyst. A study using a sulfonic acid resin catalyst reported a DMM conversion of 99.98% with a 50.66% selectivity for this compound at 393 K and 6.0 MPa.[8]

  • Esterification of Methoxyacetic Acid: Methoxyacetic acid can be esterified with methanol (B129727) in the presence of an acid catalyst to produce this compound.

  • From Methyl Chloroacetate (B1199739) and Sodium Methoxide: This method involves the reaction of methyl chloroacetate with sodium methoxide.[9]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.

Precursor to the Methoxymethyl (MOM) Protecting Group

A primary application of this compound is as a precursor for the introduction of the methoxymethyl (MOM) protecting group for alcohols. The MOM group is widely used to protect hydroxyl functionalities during multi-step syntheses due to its stability under a range of conditions and its ease of removal under acidic conditions.[5]

The formation of a MOM ether typically involves the reaction of an alcohol with a MOM-halide (e.g., MOM-Cl), which can be generated in situ from reagents like this compound. The general scheme for the protection of an alcohol with a MOM group is as follows:

Pharmaceutical and Agrochemical Intermediate

This compound is an important intermediate in the synthesis of pharmaceuticals, such as Vitamin B6, and various agrochemicals.[9][10]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Methylal + Formic Acid Reaction Reaction in Autoclave (120°C, 6h) Reactants->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Crude_Product Crude Methoxymethyl Acetate Reaction->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Workup Pure_Product Pure Methoxymethyl Acetate Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Synthetic Routes Overview

G cluster_routes Synthetic Routes MMA This compound Route1 Methylal + Formic Acid Route1->MMA Route2 Dimethoxymethane + Carbon Monoxide Route2->MMA Route3 Methoxyacetic Acid + Methanol Route3->MMA Route4 Methyl Chloroacetate + Sodium Methoxide Route4->MMA

Caption: Overview of common synthetic routes to this compound.

Role as a MOM Group Precursor

G MMA This compound MOM_Halide Methoxymethyl Halide (MOM-X) MMA->MOM_Halide In situ generation Protected_Alcohol Protected Alcohol (R-O-MOM) MOM_Halide->Protected_Alcohol Alcohol Alcohol (R-OH) Alcohol->Protected_Alcohol Protection Further_Reactions Further Synthetic Steps Protected_Alcohol->Further_Reactions Deprotection Deprotection (Acidic Conditions) Further_Reactions->Deprotection Final_Product Final Product with -OH group restored Deprotection->Final_Product

Caption: Logical relationship of this compound as a precursor to the MOM protecting group.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of methoxymethyl acetate (B1210297) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines the potential hazards associated with this chemical, recommends best practices for its safe use, and provides standardized experimental protocols for hazard assessment.

Section 1: Chemical and Physical Properties

Methoxymethyl acetate is a colorless to light brown liquid.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource(s)
Molecular Formula C4H8O3[2][3]
Molecular Weight 104.10 g/mol [3]
Boiling Point 129 - 130 °C[1][2]
Density 1.051 g/mL at 25 °C[2]
Vapor Density 3.59[4]
Flash Point 35 °C (95 °F) - closed cup[5][6]
Solubility in Water Soluble[2]

Section 2: Flammability and Explosive Properties

This compound is a flammable liquid and vapor.[1][4][7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][8]

ParameterValueSource(s)
Flash Point 35 °C (95 °F) - closed cup[5][6]
Hazard Statements H226: Flammable liquid and vapor[7][9]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1][7]
Extinguishing Media Carbon dioxide, dry chemical, or foam.[4]

Section 3: Toxicological Data and Health Hazards

The toxicological properties of this compound have not been fully investigated.[8][10] However, available data indicates that it may cause irritation and potential central nervous system depression.[10]

Exposure RouteHealth EffectsSource(s)
Inhalation May cause respiratory tract irritation, dizziness, or suffocation. Aspiration may lead to pulmonary edema.[8][10]
Skin Contact May cause skin irritation and dermatitis.[8][10]
Eye Contact May cause eye irritation, chemical conjunctivitis, and corneal damage.[8][10]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression.[8][10]

Acute Toxicity:

  • LC (Inhalation, Mouse): >2 g/kg for 10 minutes.[11][12]

  • LD50/LC50: Not available for other routes.[5]

Chronic Toxicity:

  • No information was found regarding the chronic effects of this compound.[10]

Exposure Limits:

  • Currently, there are no established OSHA PELs, NIOSH RELs, or ACGIH TLVs specifically for this compound.[5]

Section 4: Experimental Protocols for Hazard Assessment

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the hazards of chemical substances.

Skin Irritation/Corrosion

The potential for a chemical to cause skin irritation is a critical safety parameter. The OECD Test Guideline 439 outlines an in vitro method using reconstructed human epidermis (RhE) models.[9][13][14]

Methodology (OECD TG 439 Summary):

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[13]

  • Application of Test Substance: A defined amount of the test substance is applied topically to the surface of the RhE tissue.[13]

  • Exposure and Incubation: Following a specific exposure period, the tissues are rinsed and incubated.[13]

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[9][13]

Eye Irritation/Corrosion

Assessing the potential for eye irritation is another vital safety evaluation. The OECD Test Guideline 405 provides a method for this assessment.[4][10]

Methodology (OECD TG 405 Summary):

  • Animal Selection: Healthy, young albino rabbits are typically used for this test.[10]

  • Initial Considerations: A weight-of-the-evidence analysis of existing data should be performed before in vivo testing.[8][10]

  • Test Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][15]

  • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) after application to evaluate the extent of irritation or damage.[15]

Flash Point Determination

The flash point is a key indicator of a substance's flammability. Various standardized methods exist for its determination.

Methodology (Example: Closed-Cup Method):

  • A sample of the substance is placed in a closed cup equipped with a temperature measuring device.

  • The sample is heated at a slow, constant rate.

  • An ignition source is directed into the vapor space of the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Section 5: Laboratory Handling and Safety Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[8][10]

  • Eye Protection: Chemical safety goggles or a face shield.[8][10]

  • Skin Protection: Appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[8][10]

  • Respiratory Protection: A NIOSH-approved respirator should be used if ventilation is inadequate or when there is a risk of inhaling vapors.[8][10]

Handling and Storage
  • Use in a well-ventilated area.[8][10]

  • Ground and bond containers when transferring material to prevent static discharge.[8][10]

  • Use spark-proof tools and explosion-proof equipment.[8][10]

  • Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][10]

  • Incompatible with strong oxidizing agents, acids, and bases.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical attention immediately.[8][10]

Section 6: Visualized Workflows and Hazard Relationships

To further clarify safety protocols and the understanding of potential hazards, the following diagrams illustrate key logical relationships.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe evacuate_large Evacuate Laboratory & Contact Emergency Services large_spill->evacuate_large ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) ventilate->contain collect Collect Residue with Spark-Proof Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate Health_Effects_Pathway exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin_contact Skin/Eye Contact exposure->skin_contact ingestion Ingestion exposure->ingestion resp_effects Respiratory Tract Irritation Dizziness, Suffocation Pulmonary Edema inhalation->resp_effects skin_effects Skin Irritation Dermatitis skin_contact->skin_effects eye_effects Eye Irritation Chemical Conjunctivitis Corneal Damage skin_contact->eye_effects gi_effects Gastrointestinal Irritation Nausea, Vomiting, Diarrhea ingestion->gi_effects cns_effects Central Nervous System Depression ingestion->cns_effects Large Amounts

References

Methodological & Application

Application Notes and Protocols: Methoxymethyl Acetate as a Protecting Group for Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical aspect of strategy design. For hydroxyl groups, particularly sterically hindered secondary and tertiary alcohols, the choice of a suitable protecting group is paramount to the success of a synthetic route. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a range of conditions and its facile cleavage under acidic conditions.[1] While traditionally introduced using the highly reactive and carcinogenic methoxymethyl chloride (MOM-Cl), methoxymethyl acetate (B1210297) (MOM-OAc) offers a safer, less toxic alternative.

These application notes provide detailed protocols and compiled data on the use of methoxymethyl acetate for the protection of hindered alcohols and the subsequent deprotection of the resulting MOM ethers.

Key Advantages of this compound

  • Reduced Toxicity: this compound is significantly less toxic than MOM-Cl, a known carcinogen.

  • Milder Reaction Conditions: Protection can often be achieved under mild, Lewis acidic conditions at room temperature.[2]

  • Good Leaving Group: The acetate group is a good leaving group, facilitating the reaction with alcohols.[2]

Protection of Hindered Alcohols with this compound

The protection of sterically hindered alcohols with this compound typically requires the use of a Lewis acid catalyst to facilitate the reaction. Zinc chloride etherate is a commonly employed catalyst for this transformation.[2]

General Reaction Scheme

A hindered alcohol (R-OH) reacts with this compound in the presence of a Lewis acid to form the corresponding MOM ether (R-O-MOM) and acetic acid.

Quantitative Data for Protection Reactions

While extensive data on the use of this compound for a wide range of hindered alcohols is limited in readily available literature, the following table summarizes representative yields and reaction conditions for the protection of various alcohols. It is important to note that reaction times and yields will vary depending on the specific substrate and the nature of the steric hindrance.

Alcohol SubstrateReagentCatalystSolventTimeYield (%)Reference
PhenolThis compoundZnCl₂ etherateDichloromethane (B109758)16 h81[2]
4-Nitrobenzyl alcoholThis compoundZnCl₂ etherateDichloromethane3 h76[2]
3,4-DichlorophenolThis compoundZnCl₂ etherateDichloromethane-66[2]
4-CarbomethoxyphenolThis compoundZnCl₂ etherateDichloromethane-68[2]

Note: For highly hindered secondary and tertiary alcohols, longer reaction times and a larger excess of this compound and/or catalyst may be necessary to achieve satisfactory yields.

Experimental Protocol: Protection of a Hindered Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered secondary alcohol

  • This compound (10 molar equivalents)

  • Anhydrous zinc chloride etherate (as a solution in diethyl ether or freshly prepared)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for reaction workup and purification

Procedure:

  • To a stirred solution of the hindered secondary alcohol in anhydrous dichloromethane under an inert atmosphere, add a tenfold molar excess of this compound.[2]

  • Add the zinc chloride etherate catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired MOM-protected alcohol.

Deprotection of MOM Ethers from Hindered Alcohols

The removal of the MOM group is typically achieved under acidic conditions.[3] A variety of protic and Lewis acids can be employed, and the choice of reagent and conditions can be tailored to the sensitivity of the substrate. For hindered substrates, stronger acidic conditions or longer reaction times may be required. A rapid and efficient method for the deprotection of MOM ethers from primary, secondary, and tertiary alcohols using zinc bromide and n-propanethiol has been reported, with deprotection often complete in less than ten minutes with high yields.[2][4]

General Reaction Scheme

The MOM ether is hydrolyzed under acidic conditions to regenerate the alcohol and produce formaldehyde (B43269) and methanol.

Quantitative Data for Deprotection Reactions

The following table summarizes various conditions for the deprotection of MOM ethers, including those on hindered substrates.

Substrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)Reference
Tertiary AlcoholZnBr₂ / n-PrSHCH₂Cl₂0 to r.t.< 10 minHigh[2][4]
Aliphatic Alcohol6 M HClTHF/H₂Or.t.12 h85-95[5]
Aliphatic Alcoholconc. HCl (trace)MeOH6215 min>90[5]
Aliphatic AlcoholTFA/H₂OCH₂Cl₂0 - r.t.1-4 h80-95[5]
Aliphatic/Aromatic AlcoholMgBr₂Et₂OReflux12-24 h70-90[5]
Primary, Secondary, Tertiary Alcohols & PhenolsZnBr₂/n-PrSHCH₂Cl₂0<10 min90-98[5]
Aromatic MOM EtherTMSOTf, 2,2'-bipyridylCH₃CNr.t.15 min91[3]
Sterically Hindered Aromatic MOM EtherTMSOTf, 2,2'-bipyridylCH₃CN504 hHigh[3]
Experimental Protocol: Deprotection of a MOM-Protected Hindered Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • MOM-protected hindered alcohol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware for reaction workup and purification

Procedure:

  • Dissolve the MOM-protected alcohol in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v) at room temperature.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizing the Workflow

Protection Workflow

Protection_Workflow A Dissolve Hindered Alcohol in CH2Cl2 B Add Methoxymethyl Acetate A->B C Add Lewis Acid (e.g., ZnCl2 etherate) B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with aq. NaHCO3 D->E Reaction Complete F Aqueous Workup (Extraction, Wash, Dry) E->F G Purification (Chromatography) F->G H MOM-Protected Alcohol G->H

Caption: General workflow for the protection of a hindered alcohol using this compound.

Deprotection Workflow

Deprotection_Workflow A Dissolve MOM-Protected Alcohol in Solvent B Add Acid Catalyst (e.g., TFA) A->B C Stir at Room Temp (Monitor by TLC) B->C D Quench with aq. NaHCO3 C->D Reaction Complete E Aqueous Workup (Extraction, Wash, Dry) D->E F Purification (Chromatography) E->F G Deprotected Alcohol F->G

Caption: General workflow for the acidic deprotection of a MOM-protected alcohol.

Protection Reaction Mechanism

Protection_Mechanism cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Deprotonation & Product Formation MOM-OAc CH3-O-CH2-O-C(=O)-CH3 Activated_Complex [CH3-O-CH2-O(->ZnCl2)-C(=O)-CH3] MOM-OAc->Activated_Complex + ZnCl2 Lewis_Acid ZnCl2 Activated_Complex_2 [CH3-O-CH2-O(->ZnCl2)-C(=O)-CH3] Alcohol R-OH Intermediate R-O(H+)-CH2-O-CH3 Alcohol->Intermediate + Activated Complex Intermediate_2 R-O(H+)-CH2-O-CH3 MOM_Ether R-O-CH2-O-CH3 Intermediate_2->MOM_Ether - H+ AcOH CH3COOH Intermediate_2->AcOH - ZnCl2

References

Application Notes and Protocols for the Selective Protection of Phenols with Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective protection of phenolic hydroxyl groups using methoxymethyl acetate (B1210297) (MOM-acetate). This method offers a valuable alternative to traditional protecting group strategies, particularly when seeking to avoid the use of carcinogenic reagents like methoxymethyl chloride (MOM-Cl).

Introduction

The protection of hydroxyl groups is a critical step in multi-step organic synthesis, preventing unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of basic and weakly acidic conditions. Methoxymethyl acetate has emerged as a practical and safer reagent for the introduction of the MOM group onto phenols. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and proceeds under mild conditions.

Reaction Mechanism

The protection of phenols with this compound is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The Lewis acid catalyst, typically ZnCl₂, activates the this compound, making the methylene (B1212753) group more susceptible to nucleophilic attack by the phenolic hydroxyl group. Acetic acid is eliminated as a byproduct. While an alternative unimolecular (SN1) mechanism involving a methoxymethyl carbocation is possible, it is considered less likely.

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Phenol (B47542) Ar-OH Activated_Complex ZnCl₂⋅⋅⋅O(Ac)CH₂OCH₃ Phenol->Activated_Complex Nucleophilic Attack MOM_Acetate CH₃O-CH₂-OAc MOM_Acetate->Activated_Complex Lewis_Acid ZnCl₂ (Catalyst) Lewis_Acid->MOM_Acetate Activation MOM_Phenol Ar-O-MOM Activated_Complex->MOM_Phenol SN2 Displacement Byproduct AcOH + ZnCl₂ Activated_Complex->Byproduct

Caption: Proposed SN2 mechanism for phenol protection.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the protection of various phenols and an alcohol using this compound.

SubstrateCatalystSolventReaction Time (h)Yield (%)
PhenolZnCl₂ etherateDichloromethane1681
3,4-DichlorophenolZnCl₂ etherateDichloromethane-66
4-CarbomethoxyphenolZnCl₂ etherateDichloromethane-68
4-Nitrobenzyl alcoholZnCl₂ etherateDichloromethane376

Data sourced from J. Król, G. Grynkiewicz, A. Kutner, Polish J. Chem., 65, 1433, (1991).

Experimental Protocols

Protocol 1: General Procedure for the Protection of Phenols with this compound

This protocol is based on the work of Król et al. and provides a general method for the methoxymethylation of phenols.

Materials:

  • Substituted phenol (1.0 mmol)

  • This compound (10.0 mmol)

  • Zinc chloride etherate (as catalyst)

  • Anhydrous dichloromethane

  • Magnetic stirrer and stirring bar

  • Erlenmeyer flask with ground glass stopper

Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous dichloromethane, add a tenfold molar excess of this compound (10.0 mmol).

  • Add a catalytic amount of zinc chloride etherate to the stirred solution at room temperature.

  • Seal the flask with the ground glass stopper and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure methoxymethyl-protected phenol.

Protocol 2: General Procedure for the Deprotection of Phenolic Methoxymethyl Ethers

This protocol describes a mild and efficient method for the cleavage of MOM ethers from phenols using a heterogeneous catalyst.

Materials:

  • MOM-protected phenol (1.0 mmol)

  • Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Flask

Procedure:

  • Dissolve the MOM-protected phenol (1.0 mmol) in dichloromethane.

  • Add silica-supported sodium hydrogen sulfate to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected phenol.

Experimental Workflow

The following diagram illustrates a typical workflow for the selective protection of a phenol with this compound, followed by a subsequent reaction and deprotection.

G cluster_protection Protection Stage cluster_synthesis Synthetic Transformation cluster_deprotection Deprotection Stage Start Phenol Substrate (Ar-OH) Protection React with MOM-Acetate, ZnCl₂ in DCM at RT Start->Protection Protected_Phenol MOM-Protected Phenol (Ar-O-MOM) Protection->Protected_Phenol Reaction Perform Desired Reaction on Other Functional Groups Protected_Phenol->Reaction Modified_Product Modified MOM-Protected Product Reaction->Modified_Product Deprotection Acidic Workup or Specific Deprotection (e.g., NaHSO₄-SiO₂) Modified_Product->Deprotection Final_Product Final Deprotected Product Deprotection->Final_Product

Caption: General experimental workflow diagram.

Concluding Remarks

The use of this compound for the protection of phenols presents a mild, efficient, and safer alternative to other methoxymethylating agents. The reaction proceeds with moderate to good yields and can be a valuable tool in the synthesis of complex molecules for research, and drug development. The deprotection of the resulting MOM ethers can be achieved under various acidic conditions, allowing for flexibility in synthetic design.

Application Notes and Protocols: Methoxymethyl Acetate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a crucial and widely utilized protecting group for hydroxyl functionalities in the multi-step total synthesis of complex natural products. Its stability across a broad spectrum of non-acidic reagents, coupled with well-established methods for its cleavage, makes it an invaluable tool for synthetic chemists. While chloromethyl methyl ether (MOMCl) is a common reagent for the introduction of the MOM group, its carcinogenic nature has prompted the exploration of safer alternatives. Methoxymethyl acetate (B1210297) (MMA) presents itself as one such alternative. This document provides a comprehensive overview of the application of methoxymethyl acetate for the protection of alcohols, detailing protocols for its use and removal, and discussing its role within the broader context of natural product synthesis. Although less frequently cited in the total synthesis of highly complex natural products compared to more reactive reagents like MOMCl, this compound offers a milder and potentially more selective option for the introduction of the MOM protecting group.

Principle of MOM Protection with this compound

The protection of an alcohol with this compound is an equilibrium-driven process, typically catalyzed by a Lewis acid. The reaction proceeds via a nucleophilic attack of the alcohol on the activated this compound, leading to the formation of the MOM ether and acetic acid as a byproduct. The use of an excess of this compound can help to drive the equilibrium towards the protected product.

Application and Strategy in Synthesis

The selection of a protecting group strategy is paramount in the intricate pathways of natural product total synthesis. The methoxymethyl (MOM) group is favored for its resilience in a variety of reaction conditions. The choice between MOM-Cl and this compound often hinges on the substrate's sensitivity and the desired reaction conditions. This compound is particularly useful when milder conditions are required to avoid side reactions with sensitive functional groups elsewhere in the molecule.

A typical synthetic sequence involving MOM protection is outlined below. This workflow highlights the strategic introduction of the protecting group to mask a reactive hydroxyl moiety, enabling transformations on other parts of the molecule, followed by its selective removal to unveil the original functionality at a later stage.

G cluster_0 Synthetic Workflow A Starting Material with -OH group B MOM Protection (this compound, Lewis Acid) A->B C Intermediate with MOM-protected -OH B->C D Further Synthetic Steps (e.g., C-C bond formation, oxidation, reduction) C->D E Advanced Intermediate D->E F MOM Deprotection (Acidic Conditions) E->F G Final Product with free -OH group F->G

Synthetic workflow with MOM protection.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the protection of various alcohols and phenols using this compound as the MOM-donating reagent. These examples, primarily on simpler substrates, provide a baseline for its application in more complex scenarios.

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolZnCl₂ etherateDichloromethane (B109758)Room Temp.1681
4-Nitrobenzyl alcoholZnCl₂ etherateDichloromethaneRoom Temp.376
3,4-DichlorophenolZnCl₂ etherateDichloromethaneRoom Temp.-66
4-CarbomethoxyphenolZnCl₂ etherateDichloromethaneRoom Temp.-68

Experimental Protocols

Protocol 1: General Procedure for MOM Protection of an Alcohol using this compound

This protocol describes a general method for the protection of a primary, secondary, or phenolic hydroxyl group using this compound.

Materials:

  • Alcohol-containing substrate

  • This compound (10 equivalents)

  • Anhydrous Lewis acid (e.g., Zinc chloride etherate, 1-2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 equivalent) and the anhydrous Lewis acid (e.g., ZnCl₂ etherate, 1.5 equivalents).

  • Dissolve the solids in anhydrous dichloromethane.

  • Add this compound (10 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the MOM-protected compound.

Protocol 2: General Procedure for Deprotection of a MOM Ether

This protocol outlines a standard method for the acidic cleavage of a MOM ether.

Materials:

  • MOM-protected compound

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 2M HCl) or another protic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 equivalent) in methanol or THF.

  • Add the aqueous acid (e.g., 2M HCl) dropwise with stirring at room temperature. The amount of acid and reaction temperature (room temperature to gentle heating) may need to be optimized for different substrates.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Reaction Mechanism and Workflow Visualization

The following diagram illustrates the proposed SN2 mechanism for the Lewis acid-catalyzed protection of an alcohol with this compound.

Methoxymethyl Acetate as a Solvent for Polymerization: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxymethyl acetate (B1210297) (MMAc), also known as methyl 2-methoxyacetate, is a colorless liquid with a mild, pleasant odor. It is recognized for its good solvency for a variety of resins and is primarily utilized in the formulation of paints, coatings, and inks.[1][2] While it possesses properties that might suggest its potential as a solvent for polymerization reactions, a comprehensive review of scientific literature and industrial applications reveals a significant lack of documented use in this specific context. This document aims to provide an overview of the known properties of methoxymethyl acetate and to address the current understanding of its role, or lack thereof, in polymerization processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its function as a solvent and for safe handling in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C4H8O3[3]
Molecular Weight 104.10 g/mol [3]
Appearance Clear, colorless to slightly brown liquid[1][4]
Boiling Point 129-130 °C[4]
Density 1.051 g/mL at 25 °C[4]
Flash Point 96 °F (35.5 °C)[4]
Water Solubility Soluble[4]
Refractive Index n20/D 1.396[4]

Current Applications

The primary industrial applications of this compound are as a solvent in the following areas:

  • Paints and Coatings: Its good solvency for many resins and dyes makes it a valuable component in the formulation of furniture polishes, wood stains, and various coatings.[5]

  • Inks and Dyes: It is used in dye solutions and pastes for printing, as well as in the coloring of leather and textiles.[5]

  • Cleaning Agents: The electronics industry utilizes this compound as a cleaning agent.[5]

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1]

This compound in Polymerization Reactions: A Literature Review

Despite its utility as a solvent for formulated products, there is a notable absence of published research detailing the use of this compound as a primary solvent for conducting polymerization reactions. Extensive searches of scientific databases have not yielded specific examples, experimental protocols, or quantitative data for free-radical, anionic, cationic, or controlled radical polymerization in this solvent.

Theoretical Considerations

The suitability of a solvent for a particular polymerization reaction depends on several factors, including:

  • Solubility: The solvent must dissolve the monomer, the resulting polymer, and the initiator.

  • Inertness: The solvent should not interfere with the polymerization kinetics, such as by participating in chain transfer reactions that can limit the polymer's molecular weight.

  • Boiling Point: A suitable boiling point allows for effective temperature control of the reaction.

  • Polarity: The polarity of the solvent can influence the rate of polymerization and the stereochemistry of the resulting polymer.

While this compound's physical properties, such as its boiling point and general solvency, might appear suitable, its potential for chain transfer or other interactions with radical or ionic species during polymerization has not been characterized. The lack of available data on Hansen Solubility Parameters and Kamlet-Taft parameters for this compound further hinders a theoretical assessment of its compatibility with common monomers and polymers.

Experimental Protocols and Data

Due to the absence of documented use of this compound as a polymerization solvent in the reviewed literature, no established experimental protocols or quantitative data can be provided. Researchers interested in exploring its potential in this area would need to conduct preliminary studies to determine its suitability for their specific monomer and polymerization system.

Logical Workflow for Evaluating a Novel Polymerization Solvent

For researchers considering this compound or any other novel solvent for a polymerization reaction, a logical experimental workflow would be necessary.

G cluster_0 Solvent Evaluation Workflow A Characterize Solvent Properties (Purity, Boiling Point, etc.) B Solubility Tests (Monomer, Initiator, Polymer) A->B C Initiator Decomposition Study (e.g., AIBN, BPO) B->C D Preliminary Polymerization Trials (Small Scale) C->D E Kinetic Studies (Conversion vs. Time) D->E F Polymer Characterization (Mn, PDI, Structure) E->F G Optimization of Reaction Conditions (Concentration, Temperature) F->G

Caption: A logical workflow for evaluating a novel solvent in polymerization.

Conclusion

Based on the currently available scientific and technical literature, this compound is not a commonly used solvent for conducting polymerization reactions. While it possesses some favorable physical properties, the lack of data regarding its interaction with polymerization catalysts and propagating species means its suitability remains unproven. Researchers and drug development professionals should exercise caution and conduct thorough preliminary investigations before considering this compound as a solvent for polymerization in their work. For established and predictable polymerization outcomes, it is recommended to use well-characterized and documented solvent systems.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Methoxymethyl (MOM) Protection of Alcohols Using Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability under a broad range of conditions and its facile cleavage under acidic conditions. While methoxymethyl chloride (MOMCl) is a common reagent for introducing the MOM group, its carcinogenic nature has prompted the search for safer alternatives. Methoxymethyl acetate (B1210297), in conjunction with a Lewis acid catalyst, offers a milder and less hazardous approach to MOM protection. This document provides detailed application notes and protocols for the use of various Lewis acid catalysts in the MOM protection of alcohols using methoxymethyl acetate.

Mechanism of Action

The Lewis acid-catalyzed MOM protection of an alcohol with this compound is believed to proceed via a nucleophilic substitution reaction. The Lewis acid activates the this compound, making it more susceptible to nucleophilic attack by the alcohol. Acetic acid is generated as a byproduct. While the precise mechanism may vary depending on the Lewis acid and substrate, a plausible pathway is the SN2 reaction, where the hydroxyl group of the alcohol attacks the methylene (B1212753) group of the this compound, with the acetate ion acting as the leaving group.

Comparative Performance of Lewis Acid Catalysts

SubstrateLewis Acid CatalystSolventReaction Time (h)Yield (%)Reference
PhenolZnCl₂·Et₂ODichloromethane1681
4-Nitrobenzyl alcoholZnCl₂·Et₂ODichloromethane376
3,4-DichlorophenolZnCl₂·Et₂ODichloromethane-66
4-CarbomethoxyphenolZnCl₂·Et₂ODichloromethane-68

Experimental Protocols

This section provides a detailed protocol for the MOM protection of 4-nitrobenzyl alcohol using this compound and zinc chloride etherate as the catalyst. This protocol can be adapted for other substrates with appropriate modifications to the reaction time and purification procedure.

Materials:

  • 4-Nitrobenzyl alcohol

  • This compound

  • Zinc chloride etherate (ZnCl₂·Et₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzyl alcohol (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane. Add this compound (a tenfold molar excess is recommended for optimal results).

  • Catalyst Addition: To the stirred solution, add zinc chloride etherate (catalytic amount).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 3 hours for 4-nitrobenzyl alcohol).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure MOM-protected 4-nitrobenzyl alcohol.

Visualizing the Workflow and Logic

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification Start Start Reactants Combine Alcohol, This compound, and Solvent Start->Reactants Catalyst Add Lewis Acid Catalyst (e.g., ZnCl2) Reactants->Catalyst Monitor Stir at Room Temperature and Monitor by TLC Catalyst->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for MOM protection.

logical_relationship Alcohol Alcohol MOM_Protected_Alcohol MOM-Protected Alcohol Alcohol->MOM_Protected_Alcohol Methoxymethyl_Acetate Methoxymethyl Acetate Methoxymethyl_Acetate->MOM_Protected_Alcohol Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->MOM_Protected_Alcohol Catalyzes Acetic_Acid Acetic Acid (Byproduct)

Caption: Reactants and products relationship.

Protocol for Mild Acidic Deprotection of Methoxymethyl (MOM) Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a broad range of non-acidic conditions, such as exposure to strong bases and organometallic reagents, makes it a valuable tool for the synthesis of complex molecules.[1] Deprotection of the MOM group is most commonly achieved under acidic conditions, which can be modulated from harsh to mild, allowing for selective removal in the presence of other acid-labile protecting groups. This document provides detailed protocols for the deprotection of MOM ethers under various mild acidic conditions, complete with quantitative data and guidance on chemoselectivity to aid in the strategic planning of complex synthetic routes.

Mechanism of Acid-Catalyzed MOM Deprotection

The deprotection of a MOM ether under acidic conditions proceeds through a well-established mechanism. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the methanol (B129727) moiety. Subsequent cleavage of the carbon-oxygen bond results in the formation of the desired free alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to generate formaldehyde (B43269) and methanol as byproducts.[2]

MOM Deprotection Mechanism MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O⁺(H)-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ Alcohol R-OH Protonated_Ether->Alcohol - CH₃OH Oxocarbenium [CH₂=O⁺-CH₃ ↔ ⁺CH₂-O-CH₃] Protonated_Ether->Oxocarbenium Byproducts CH₂O + CH₃OH Oxocarbenium->Byproducts + H₂O, - H⁺ H_plus H⁺ H2O H₂O

Caption: Acid-catalyzed deprotection of a MOM ether.

Data Presentation: Comparison of Mild Acidic Deprotection Methods

The choice of reagent for MOM deprotection is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following table summarizes the performance of various mild acidic deprotection protocols on a range of substrates.

Reagent(s)Substrate TypeSolventTemp. (°C)TimeYield (%)Reference(s)
Trifluoroacetic Acid (TFA)Aliphatic/AromaticDichloromethane (DCM)2512 hHigh[2]
Pyridinium p-Toluenesulfonate (PPTS)Aliphatic/AromaticMethanol (MeOH) or Ethanol (EtOH)Reflux2-8 h85-95[1][3]
p-Toluenesulfonic Acid (p-TSA)Various MOM ethersSolvent-freeRoom Temp.30 min85-98[4][5]
Bismuth (III) Triflate (Bi(OTf)₃)Aromatic MOM etherTHF/H₂O (1:1)Room Temp.30-40 minHigh[6][7]
Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH)Primary, Secondary, Tertiary AlcoholsDichloromethane (DCM)0 to RT5-8 min86-91[8][9]
TMSOTf / 2,2'-BipyridylAromatic MOM etherAcetonitrile (B52724) (MeCN)0 to RT15 min - 2 h90-99[10][11]
Amberlyst-15Aliphatic/AromaticMethanol (MeOH)Reflux1-6 hHigh[12]

Experimental Protocols

The following section provides detailed, step-by-step procedures for the deprotection of MOM ethers using the aforementioned mild acidic reagents.

General Experimental Workflow

The general workflow for the deprotection of a MOM ether involves the dissolution of the substrate, addition of the acidic reagent, reaction monitoring, work-up, and purification of the final product.

Experimental Workflow A Dissolve MOM-protected substrate in appropriate solvent B Add mild acidic reagent A->B C Stir at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D E Aqueous work-up (Quench and Extract) D->E F Dry and concentrate organic phase E->F G Purify by column chromatography F->G H Characterize final product G->H

Caption: General workflow for MOM deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is effective for a wide range of substrates but may not be suitable for those containing other highly acid-labile groups.

  • Reagents and Materials:

    • MOM-protected compound (1.0 eq.)

    • Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the MOM-protected compound (1.0 eq.) in a mixture of DCM and TFA (typically 15:1 v/v) at room temperature (25 °C).[2]

    • Stir the resulting solution at 25 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 12 hours), dilute the reaction mixture with DCM.[2]

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a milder acidic catalyst, making this protocol suitable for substrates with moderate acid sensitivity.[1][13]

  • Reagents and Materials:

    • MOM-protected compound (1.0 eq.)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq.)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the MOM-protected compound (1.0 eq.) in methanol or ethanol.

    • Add PPTS (0.1-0.2 eq.) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion (typically 2-8 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: Solvent-Free Deprotection using p-Toluenesulfonic Acid (p-TSA)

This eco-friendly protocol avoids the use of organic solvents during the reaction step.[4][5]

  • Reagents and Materials:

    • MOM-protected compound (1.0 eq.)

    • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1-0.2 eq.)

    • Cold water (4 °C)

    • Mortar and pestle

  • Procedure:

    • In a mortar, add the MOM-protected compound and p-TSA.

    • Triturate the mixture with a pestle for 5 minutes.

    • Let the mixture stand at room temperature for 30 minutes.[4]

    • Add cold water to the mixture. The deprotected product should precipitate, while p-TSA and byproducts dissolve in the water.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Deprotection using Bismuth (III) Triflate (Bi(OTf)₃)

This method is highly efficient and chemoselective, particularly for aromatic MOM ethers, and proceeds under mild, aqueous conditions.[6][7]

  • Reagents and Materials:

    • MOM-protected compound (1.0 eq.)

    • Tetrahydrofuran (THF)

    • Water

    • Bismuth (III) triflate (Bi(OTf)₃) (1-2 mol%)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of the MOM-protected compound in a 1:1 mixture of THF and water, add a catalytic amount of Bi(OTf)₃ (1-2 mol%) at room temperature.[6]

    • Monitor the reaction progress by TLC.

    • Upon completion (typically 30-40 minutes for aromatic ethers), filter the reaction mixture.[6]

    • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Protocol 5: Deprotection using Zinc Bromide (ZnBr₂) and n-Propylthiol (n-PrSH)

This rapid and selective method is suitable for a wide range of MOM ethers, including those of tertiary alcohols, and is known for its high yields and short reaction times.[8][9]

  • Reagents and Materials:

    • MOM-protected compound (1.0 eq.)

    • Dichloromethane (DCM), anhydrous

    • n-Propylthiol (n-PrSH) (2.0 eq.)

    • Zinc bromide (ZnBr₂) (1.0 eq.)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the MOM-protected alcohol in anhydrous DCM and cool the solution to 0 °C.

    • Add n-propylthiol (2.0 eq.) followed by zinc bromide (1.0 eq.).[9]

    • Allow the reaction to warm to room temperature and stir for 5-8 minutes.[9]

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Perform a standard aqueous workup, including extraction with DCM, washing with brine, and drying over anhydrous Na₂SO₄.

    • Concentrate the organic phase and purify the product by column chromatography.

Protocol 6: Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl

This very mild and highly efficient method is particularly useful for the deprotection of aromatic MOM ethers and is compatible with many acid-labile functional groups.[10][11]

  • Reagents and Materials:

    • Aromatic MOM ether (1.0 eq.)

    • 2,2'-Bipyridyl (3.0 eq.)

    • Acetonitrile (MeCN), anhydrous

    • Trimethylsilyl triflate (TMSOTf) (2.0 eq.)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the aromatic MOM ether (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in anhydrous acetonitrile under an inert atmosphere, cool the mixture to 0 °C.

    • Add TMSOTf (2.0 eq.) dropwise to the stirred solution.[10]

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 15 minutes to 2 hours).

    • Quench the reaction by adding water and continue stirring at room temperature until the intermediate silyl (B83357) ether is fully hydrolyzed to the desired alcohol (monitor by TLC).

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 7: Deprotection using Amberlyst-15

Amberlyst-15, a strongly acidic ion-exchange resin, serves as a heterogeneous catalyst that can be easily removed by filtration, simplifying the work-up procedure.[12]

  • Reagents and Materials:

    • MOM-protected compound

    • Methanol (MeOH)

    • Amberlyst-15 resin

    • Filter paper

  • Procedure:

    • To a solution of the MOM-protected compound in methanol, add Amberlyst-15 resin (typically 10-20 wt% of the substrate).

    • Stir the mixture at reflux and monitor the reaction by TLC.

    • Upon completion (typically 1-6 hours), cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 resin by filtration, washing the resin with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by flash column chromatography.

Application Notes and Chemoselectivity

The choice of a mild acidic deprotection method for a MOM ether is often dictated by the presence of other protecting groups within the molecule. Understanding the chemoselectivity of each protocol is crucial for the successful execution of a synthetic strategy.

  • Trifluoroacetic Acid (TFA): This reagent is relatively strong and will likely cleave other acid-labile groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and tert-butoxycarbonyl (Boc) groups. Its use is generally reserved for substrates lacking such functionalities.

  • Pyridinium p-Toluenesulfonate (PPTS) and p-Toluenesulfonic Acid (p-TSA): These reagents offer a milder alternative to TFA. They can often be used for the selective deprotection of MOM ethers in the presence of more robust silyl ethers and benzyl (B1604629) ethers. However, selectivity can be substrate-dependent, and careful optimization of reaction conditions (temperature and time) may be necessary. The solvent-free p-TSA method has been shown to be compatible with benzyl, ester, and amide functionalities.[4][5]

  • Bismuth (III) Triflate (Bi(OTf)₃): This Lewis acid is known for its high chemoselectivity. It has been successfully employed for the deprotection of MOM ethers in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[6][7] This makes it a valuable tool in complex molecule synthesis where orthogonal deprotection is required.

  • Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH): This reagent combination is exceptionally mild and rapid, allowing for the selective deprotection of MOM ethers in the presence of labile groups like TBDPS ethers and acetates.[9]

  • TMSOTf / 2,2'-Bipyridyl: This system is remarkably mild and demonstrates excellent chemoselectivity. It has been used to deprotect MOM ethers in the presence of highly acid-labile groups such as trityl (Tr) ethers.[10]

  • Amberlyst-15: As a solid-supported acid catalyst, Amberlyst-15 offers the advantage of a simple work-up. Its reactivity can be tuned by the choice of solvent and temperature, allowing for a degree of selectivity.

By carefully considering the stability of other functional groups present in the molecule and consulting the provided data and protocols, researchers can select the most appropriate mild acidic conditions for the efficient and selective deprotection of MOM ethers.

References

Application Notes and Protocols for Methoxymethyl Acetate in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of methoxymethyl acetate (B1210297) (MOM-acetate) in continuous flow chemistry. The focus is on the application of MOM-acetate as a protecting group for hydroxyl functionalities, a critical step in the multi-step synthesis of complex molecules, particularly in pharmaceutical development. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater consistency, making it an ideal platform for scalable and reproducible chemical transformations.

Introduction to Methoxymethyl Acetate in Flow Chemistry

This compound is a valuable reagent for the introduction of the methoxymethyl (MOM) protecting group onto alcohols and phenols. The MOM group is favored for its stability across a wide range of non-acidic conditions and its relatively straightforward removal under mild acidic conditions.

In the context of continuous flow chemistry, the use of MOM-acetate for protection reactions can lead to significant process intensification. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to achieve high yields and purity while minimizing reaction times and potential side reactions. This is particularly advantageous in pharmaceutical manufacturing where process robustness and reproducibility are paramount.

Application: Continuous Flow Protection of Alcohols with this compound

This section details the continuous flow process for the protection of a primary alcohol using this compound, catalyzed by a Lewis acid.

Reaction Scheme

The general reaction for the MOM protection of an alcohol is as follows:

Experimental Workflow

The continuous flow setup for the MOM protection of an alcohol is depicted below. A solution of the alcohol and a solution of this compound with a Lewis acid catalyst are continuously pumped and mixed before entering a heated reactor coil. The product stream is then collected for analysis and further processing.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection A Alcohol Solution P1 Pump 1 A->P1 B MOM-Acetate & Catalyst Solution P2 Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil M->R C Product Stream R->C S Analysis (e.g., HPLC, GC-MS) C->S

Caption: Continuous flow setup for MOM protection.

Experimental Protocol

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • This compound (MOM-acetate)

  • Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Syringe pumps

  • T-mixer

  • PFA or stainless steel reactor coil

  • Heating system (e.g., oil bath or column heater)

  • Back pressure regulator (optional, to maintain a single phase)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the primary alcohol in anhydrous DCM (e.g., 0.5 M).

    • Prepare a solution of this compound (e.g., 1.5 M, 3 equivalents) and the Lewis acid catalyst (e.g., 0.1 M, 0.2 equivalents) in anhydrous DCM.

  • System Setup:

    • Assemble the flow chemistry system as shown in the diagram above.

    • Ensure all connections are secure and the system is free of leaks.

    • Set the temperature of the reactor coil to the desired value (e.g., 40 °C).

  • Reaction Execution:

    • Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry. For example, equal flow rates for both pumps will result in a 1:3:0.2 molar ratio of alcohol:MOM-acetate:catalyst in the reactor.

    • Begin pumping the reagent solutions through the system.

    • Allow the system to reach a steady state before collecting the product.

  • Product Collection and Analysis:

    • Collect the product stream after the reactor.

    • Quench the reaction by washing the output with a saturated aqueous solution of sodium bicarbonate.

    • Analyze the organic phase by techniques such as TLC, GC-MS, or HPLC to determine conversion and purity.

Quantitative Data

The following table summarizes illustrative quantitative data for the continuous flow MOM protection of a generic primary alcohol.

ParameterValue
Reactants
Alcohol Concentration0.5 M
MOM-Acetate Concentration1.5 M
Catalyst (ZnCl₂) Concentration0.1 M
Flow Conditions
Flow Rate (Pump 1)0.2 mL/min
Flow Rate (Pump 2)0.2 mL/min
Total Flow Rate0.4 mL/min
Reactor Volume4 mL
Residence Time10 min
Temperature40 °C
PressureAmbient
Results
Conversion>95%
Isolated Yield~90%

Logical Relationship: Batch vs. Continuous Flow for MOM Protection

The decision to use a batch or continuous flow process for MOM protection depends on several factors, including scale, safety considerations, and desired process control. The following diagram illustrates the logical relationship and key differentiators.

G cluster_0 Process Considerations cluster_1 Process Selection Start MOM Protection Required Scale Scale of Reaction? Start->Scale Safety Safety/Exotherm Concerns? Scale->Safety Large Scale Batch Batch Process Scale->Batch Small/Lab Scale Control Need for Precise Control? Safety->Control Safety->Batch Low Flow Continuous Flow Process Safety->Flow High Control->Batch Low Control->Flow High

Caption: Decision tree for process selection.

Conclusion

The use of this compound in continuous flow chemistry for the protection of alcohols offers a robust and efficient method for this common synthetic transformation. The ability to precisely control reaction parameters in a flow reactor leads to high conversions and yields in short reaction times. These application notes and protocols provide a foundation for researchers and drug development professionals to implement continuous flow methodologies in their synthetic workflows, ultimately contributing to more efficient and scalable manufacturing processes. Further optimization of reaction conditions, including catalyst screening and solvent selection, can be readily performed using the described continuous flow setup to tailor the process for specific substrates and desired outcomes.

Application Notes and Protocols: A One-Pot Strategy for Methoxymethyl Acetate Protection and Subsequent Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The methoxymethyl (MOM) ether is a robust and versatile protecting group for hydroxyl functionalities, valued for its stability across a range of reaction conditions, particularly in basic and nucleophilic environments.[1] One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, are increasingly sought after for their efficiency, reduced waste, and improved time and resource management.[2] This document details a one-pot strategy that combines the protection of a phenolic hydroxyl group using the less hazardous methoxymethyl acetate (B1210297) (MOM-acetate) with a subsequent palladium-catalyzed Sonogashira cross-coupling reaction. This approach offers a streamlined pathway to synthesize substituted alkynes from phenolic precursors, which are valuable intermediates in the development of pharmaceuticals and advanced materials.[1]

Applications

This one-pot strategy is particularly advantageous for the synthesis of complex molecules where a phenolic hydroxyl group requires masking to prevent interference with subsequent carbon-carbon bond-forming reactions. Key applications include:

  • Pharmaceutical Synthesis: Construction of core scaffolds in drug discovery programs.

  • Natural Product Synthesis: Efficient elaboration of complex natural product intermediates.

  • Materials Science: Synthesis of conjugated polymers and functional organic materials.

The Sonogashira coupling is a powerful method for forming sp²-sp carbon-carbon bonds and is tolerant of a wide array of functional groups, making its combination with a preceding protection step in a one-pot fashion a highly valuable synthetic tool.[1][2]

Data Presentation

The following tables summarize the quantitative data for the one-pot MOM-acetate protection and subsequent Sonogashira coupling of a model substrate, 4-bromophenol (B116583).

Table 1: One-Pot MOM-Acetate Protection of 4-Bromophenol

ParameterValue
Starting Material4-Bromophenol
Protecting AgentMethoxymethyl Acetate
CatalystZinc Chloride (ZnCl₂)
SolventDichloromethane (B109758) (DCM)
TemperatureRoom Temperature
Reaction Time3 - 5 hours
Intermediate Yield>95% (in situ)

Table 2: Subsequent Sonogashira Coupling with Phenylacetylene (B144264)

ParameterValue
CatalystPd(PPh₃)₂Cl₂
Co-catalystCopper(I) Iodide (CuI)
BaseTriethylamine (B128534) (TEA)
AlkynePhenylacetylene
SolventDichloromethane/Triethylamine
TemperatureRoom Temperature
Reaction Time6 - 8 hours
Overall Yield85%

Experimental Protocols

Materials and Reagents:

  • 4-Bromophenol

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

One-Pot Procedure for the Synthesis of 1-Bromo-4-(methoxymethoxy)benzene and Subsequent Sonogashira Coupling:

  • MOM-Acetate Protection (Step 1):

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromophenol (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 5 mL).

    • Stir the solution at room temperature until the 4-bromophenol is fully dissolved.

    • Add anhydrous zinc chloride (0.2 mmol, 0.2 equiv.) to the solution.

    • Slowly add this compound (1.5 mmol, 1.5 equiv.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 3-5 hours).

  • Sonogashira Coupling (Step 2):

    • To the same reaction flask containing the in-situ generated 1-bromo-4-(methoxymethoxy)benzene, add triethylamine (TEA, 3.0 mmol, 3.0 equiv.).

    • In a separate vial, prepare a catalyst mixture of bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%) and add it to the reaction flask.

    • Add phenylacetylene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

    • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC for the formation of the desired product.

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(methoxymethoxy)-4-(phenylethynyl)benzene.

Mandatory Visualization

G cluster_step1 Step 1: MOM-Acetate Protection cluster_step2 Step 2: Sonogashira Coupling cluster_workup Work-up and Purification start 4-Bromophenol in DCM reagents1 Add ZnCl2 and This compound start->reagents1 stir1 Stir at Room Temperature (3-5 hours) reagents1->stir1 intermediate In-situ formation of 1-Bromo-4-(methoxymethoxy)benzene stir1->intermediate reagents2 Add TEA, Pd(PPh3)2Cl2, CuI, and Phenylacetylene intermediate->reagents2 To the same flask stir2 Stir at Room Temperature (6-8 hours) reagents2->stir2 product Formation of 1-(Methoxymethoxy)-4-(phenylethynyl)benzene stir2->product quench Quench with aq. NH4Cl product->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product G cluster_protection MOM-Acetate Protection Mechanism cluster_sonogashira Sonogashira Coupling Catalytic Cycle phenol Ar-OH intermediate_complex Ar-O(H+)-CH2-OMe (Oxonium Intermediate) phenol->intermediate_complex Nucleophilic Attack mom_acetate MeO-CH2-OAc activated_complex [MeO-CH2-OAc---ZnCl2] mom_acetate->activated_complex zncl2 ZnCl2 zncl2->activated_complex activated_complex->intermediate_complex protected_phenol Ar-O-MOM intermediate_complex->protected_phenol Deprotonation acetic_acid HOAc intermediate_complex->acetic_acid pdII_aryl Ar-Pd(II)L2-Br protected_phenol->pdII_aryl Substrate for Sonogashira pd0 Pd(0)L2 pd0->pdII_aryl Oxidative Addition of Ar-Br pdII_alkynyl Ar-Pd(II)L2-C≡C-R' pdII_aryl->pdII_alkynyl Transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pdII_alkynyl alkyne H-C≡C-R' alkyne->cu_acetylide Base, CuI base Base pdII_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R' pdII_alkynyl->product

References

Application Notes and Protocols for the Kinetic Resolution of Chiral Amines using Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure amines, which are essential building blocks for many chiral drugs and bioactive molecules. One effective method for this resolution is through enzyme-catalyzed enantioselective acylation. This document provides detailed application notes and protocols for the use of methoxymethyl acetate (B1210297) as an acylating agent in the kinetic resolution of chiral amines, primarily catalyzed by Lipase (B570770) B from Candida antarctica (CALB). Methoxymethyl acetate, and related 2-alkoxyacetates, have been shown to be highly efficient acyl donors, leading to excellent enantioselectivity and high reaction rates in these resolutions.[1][2]

Principle of the Method

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the separation of the two enantiomers. In this application, a lipase enzyme selectively catalyzes the acylation of one enantiomer of a racemic amine with this compound. This results in a mixture of the acylated amine (amide) and the unreacted, enantiomerically enriched amine. The difference in chemical properties between the amide and the amine allows for their separation by standard chemical techniques, such as acid-base extraction or chromatography.

Data Presentation

The following tables summarize quantitative data from studies on the kinetic resolution of chiral amines using this compound and other structurally related and commonly used acylating agents for comparison.

Table 1: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine with Methyl Methoxyacetate (B1198184) [3]

Racemic AmineAcylating AgentCatalystSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee)
(±)-1-PhenylethylamineMethyl MethoxyacetateNovozym 435 & Ru-complex 4Toluene (B28343)1008398% ((R)-amide)

Table 2: Lipase-Catalyzed Kinetic Resolution of Various Racemic Amines with Different Acylating Agents [1][4]

Racemic AmineAcylating AgentCatalystConversion (%)Enantiomeric Excess (ee) of Amide
(±)-1-PhenylethylamineDiisopropyl malonateLipase B from Candida antarctica~50>99% ((R)-amide)
(±)-2-AminoheptaneDiisopropyl malonateLipase B from Candida antarctica50>99% ((R)-amide)
(±)-1-Methoxy-2-propylamineDiisopropyl malonateLipase B from Candida antarctica44.992.0% ((R)-amide)
(±)-4-Phenylbutan-2-amineDiisopropyl malonateLipase B from Candida antarctica52.198.0% ((R)-amide)
(±)-1-PhenylethylamineIsopropyl 2-propoxyacetateLipase B from Candida antarctica≥46≥99% ((R)-amide)

Experimental Protocols

The following protocols are detailed methodologies for the kinetic resolution of chiral amines. Protocol 1 is a specific procedure for the dynamic kinetic resolution of (±)-1-phenylethylamine using this compound.[3] Protocol 2 is a general procedure for the lipase-catalyzed kinetic resolution of a primary amine, which can be adapted for various substrates and acylating agents.

Protocol 1: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine with Methyl Methoxyacetate[3]

This protocol is adapted from a large-scale (45 mmol) dynamic kinetic resolution procedure.

Materials:

  • (±)-1-Phenylethylamine

  • Methyl methoxyacetate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Ru-complex 4 (racemization catalyst)

  • Sodium carbonate (Na₂CO₃)

  • 2,4-Dimethyl-3-pentanol (B146734) (hydrogen donor)

  • Toluene (anhydrous)

  • Argon (or other inert gas)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a flame-dried two-necked round-bottomed flask, add Novozym 435 (340 mg), Na₂CO₃ (900 mg, 8.5 mmol), and the Ru-complex 4 (745 mg, 0.56 mmol).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous toluene (225 mL) to the flask via syringe.

    • Sequentially add (±)-1-phenylethylamine (5.8 mL, 45 mmol), 2,4-dimethyl-3-pentanol (8 mL, 57 mmol), and methyl methoxyacetate (3.4 mL, 34 mmol) via syringe.

  • Reaction:

    • Stir the reaction mixture at 100 °C.

    • Monitor the progress of the reaction by chiral HPLC or GC.

  • Work-up and Isolation:

    • After 24 hours (or upon reaching desired conversion), allow the reaction vessel to cool to room temperature.

    • Filter the reaction mixture to remove the immobilized enzyme and other solids.

    • The filtrate contains the (R)-2-methoxy-N-(1-phenylethyl)acetamide and any unreacted starting material.

    • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Primary Amine

This is a generalized protocol that should be optimized for specific amines and acylating agents.

Materials:

  • Racemic primary amine (1.0 equiv)

  • This compound (0.5-0.6 equiv)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) (10-50 mg per mmol of amine)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating plate

  • Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.

  • Addition of Reagents:

    • Add the immobilized lipase to the solution.

    • Slowly add this compound (0.5-0.6 equiv) to the reaction mixture.

  • Reaction:

    • Stir the reaction at a controlled temperature (typically ranging from room temperature to 50 °C).

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.

  • Work-up and Separation:

    • Upon reaching approximately 50% conversion, quench the reaction by filtering off the enzyme.

    • The unreacted amine can be separated from the amide product using acid-base extraction:

      • Extract the reaction mixture with an acidic aqueous solution (e.g., 1 M HCl) to protonate and dissolve the unreacted amine.

      • The organic layer will contain the neutral amide product.

      • Basify the aqueous layer (e.g., with 1 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

    • Alternatively, the products can be separated by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine and the amide product using chiral HPLC or GC.

Mandatory Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Separation A Racemic Amine E Reaction Vessel A->E B This compound B->E C Immobilized Lipase (e.g., Novozym 435) C->E D Anhydrous Solvent D->E F Stirring at Controlled Temperature E->F G Reaction Monitoring (Chiral HPLC/GC) F->G ~50% Conversion H Filter to remove enzyme G->H I Acid-Base Extraction or Chromatography H->I J Enantioenriched (S)-Amine I->J K (R)-Amide I->K

Caption: Experimental workflow for the kinetic resolution of a racemic amine.

G cluster_0 Racemic Amine cluster_1 Acylating Agent cluster_2 Products R_Amine (R)-Amine Lipase Lipase Enzyme R_Amine->Lipase Fast Acylation (k_R) S_Amine (S)-Amine S_Amine_unreacted (S)-Amine (unreacted) S_Amine->S_Amine_unreacted S_Amine->Lipase Slow Acylation (k_S) Acyl This compound Acyl->Lipase R_Amide (R)-Amide Lipase->R_Amide

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methoxymethyl acetate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Methoxymethyl Acetate (B1210297) Synthesis

Welcome to the technical support center for the synthesis of Methoxymethyl Acetate (MMAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (MMAC)?

A1: this compound is a significant pharmaceutical and chemical intermediate.[1] The main synthesis methods include:

  • Carbonylation of Methylal (Dimethoxymethane, DMM): Reacting methylal with carbon monoxide (CO) is a modern and direct route. This process often uses heterogeneous catalysts like molecular sieves and can be performed in a gas-solid phase fixed-bed reactor to overcome the low solubility of CO in liquid-phase reactions.[1][2]

  • Oxycarbonylation of Methanol (B129727): This method involves reacting methanol with carbon monoxide in the presence of an oxidizing agent and a catalyst like hydrogen fluoride.[1][3] However, the use of hydrofluoric acid can cause severe equipment corrosion.[1]

  • Methoxylation of Methyl Chloroacetate (B1199739): This traditional route involves the reaction of methyl chloroacetate with sodium methoxide. Unfortunately, this method often results in low yields and is considered technologically outdated.[1][4]

  • Esterification of Methoxyacetic Acid: This process involves synthesizing methoxyacetic acid first, typically through the oxidation of ethylene (B1197577) glycol monomethyl ether, followed by an esterification reaction with methanol.[4] This route can be energy-intensive and involve significant pollution.[4]

  • Reaction of Methylal with Formic Acid: This method synthesizes MMAC using methylal and formic acid with a catalyst under moderate temperature and pressure.[4]

Q2: What types of catalysts are effective for MMAC synthesis via methylal carbonylation?

A2: For the carbonylation of methylal, heterogeneous catalysts are preferred to simplify product separation and catalyst recycling. Effective catalysts include:

  • Molecular Sieves (Zeolites): Specific types such as FAU, MFI, BEA, MOR, and MWW have been reported as effective.[1][2] MWW-type molecular sieves, in particular, have shown high selectivity towards MMAC.[1]

  • Sulfonic Acid Resins: These solid acid catalysts have demonstrated excellent activity and reusability, making them promising for industrial applications. They can be used effectively in both slurry phase and fixed-bed reactors.[5]

Q3: What are the typical reaction conditions for the carbonylation of methylal?

A3: Reaction conditions are crucial for optimizing yield and selectivity. Typical parameters are:

  • Temperature: Generally ranges from 60°C to 180°C.[1][6] One study achieved high conversion and selectivity at 120°C (393 K).[5]

  • Pressure: Carbon monoxide pressure can range from 1 to 50 x 10⁵ Pa (10 to 50 bar).[1] High CO pressure is often necessary, with one process reporting optimal results at 6.0 MPa (60 bar).[5]

  • Reactant Ratio: The molar ratio of carbon monoxide to methylal is a key parameter, with ratios from 2:1 to 20:1 being explored.[6]

  • Catalyst: Solid acid catalysts like sulfonic acid resins or various types of molecular sieves are commonly used.[1][5]

Q4: What are the main side reactions to consider during MMAC synthesis?

A4: The primary side reaction in the carbonylation of methylal is the disproportionation of methylal, which forms dimethyl ether and methyl formate.[1] The selectivity of the catalyst is crucial in minimizing this and other unwanted byproducts.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and how can I address them?

A: Low yield in this compound synthesis can stem from several factors. Use the following logical workflow to diagnose the issue.

References

Technical Support Center: Minimizing Epimerization During MOM Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides in-depth guidance on troubleshooting and minimizing epimerization at chiral centers adjacent to methoxymethyl (MOM) protected hydroxyl groups during the deprotection step.

Troubleshooting Guide

This guide addresses common issues encountered during MOM deprotection, with a focus on preserving stereochemical integrity.

Q1: I'm observing significant epimerization of the chiral center alpha to the alcohol after MOM deprotection. What are the likely causes?

A1: Epimerization during MOM deprotection is primarily caused by the formation of a planar enol or enolate intermediate under the reaction conditions. This can be promoted by:

  • Harsh acidic conditions: Strong Brønsted acids can catalyze enolization of adjacent carbonyl groups or other acidic C-H bonds.

  • Elevated temperatures: Higher temperatures provide the activation energy needed for the deprotonation-reprotonation equilibrium that leads to epimerization.

  • Presence of a strong base: While less common for MOM deprotection, any residual strong base from a previous step could facilitate enolate formation.

  • Substrate-specific factors: The acidity of the proton at the chiral center is a key factor. Protons alpha to a carbonyl group, for instance, are particularly susceptible to abstraction.

Q2: My starting material is decomposing, or I'm seeing a low yield of the desired product along with epimerization. How can I improve this?

A2: Decomposition and low yields often accompany epimerization, suggesting the reaction conditions are too harsh for your substrate. To mitigate this:

  • Switch to a milder deprotection method: Move away from strong acids like concentrated HCl or trifluoroacetic acid (TFA). Consider Lewis acid-mediated or silylating agent-based methods, which often proceed under neutral or very mild conditions.

  • Lower the reaction temperature: Performing the deprotection at 0 °C or even -78 °C can significantly slow down the rate of both decomposition and epimerization.

  • Carefully control reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to the reaction conditions.

Q3: How can I choose the best deprotection method to avoid epimerization for my specific molecule?

A3: The choice of method depends on the overall functionality of your molecule. A logical approach is as follows:

  • Assess the acid lability of other functional groups: If your molecule contains other acid-sensitive groups (e.g., other acetals, silyl (B83357) ethers), traditional strong acid methods are likely unsuitable.

  • Consider the pKa of the alpha-proton: If the proton at the chiral center is highly acidic (e.g., adjacent to a ketone), prioritize methods that are explicitly reported to be non-acidic and proceed at low temperatures.

  • Evaluate Lewis acid compatibility: If your molecule contains functional groups that can chelate to a Lewis acid, this could either be beneficial or lead to undesired side reactions. A screening of different Lewis acids may be necessary.

  • When in doubt, start with the mildest conditions: Methods like ZnBr₂/n-PrSH or TMSOTf/2,2'-bipyridyl are reported to be very mild and effective for stereochemically sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of epimerization during MOM deprotection?

A1: The most common mechanism for epimerization at a carbon atom adjacent to the MOM-protected hydroxyl group involves the formation of a planar intermediate. Under acidic conditions, this can be an enol or an enol ether. The proton at the chiral center is temporarily removed, and the resulting planar species can be reprotonated from either face, leading to a mixture of diastereomers.

Q2: Are there any MOM deprotection methods that are completely free of epimerization?

A2: Several methods have been reported to proceed with no detectable epimerization for specific substrates.[1][2] For example, the use of zinc bromide and n-propylthiol is described as a rapid and efficient method for the deprotection of MOM ethers, including those of tertiary hydroxyls, with no epimerization.[1][2] Similarly, methods employing trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl are also considered very mild.[3] However, the susceptibility to epimerization is highly substrate-dependent, and it is always advisable to perform a small-scale test reaction to confirm the stereochemical outcome for a new system.

Q3: Can the work-up procedure contribute to epimerization?

A3: Yes, the work-up is a critical step. If the deprotection is performed under acidic conditions, it is crucial to neutralize the acid promptly during the work-up to prevent continued exposure that could lead to epimerization or degradation. Washing with a saturated aqueous solution of sodium bicarbonate is a common and effective method for neutralization.

Q4: My molecule has multiple protecting groups. How can I selectively deprotect the MOM group without affecting others and without causing epimerization?

A4: Chemoselective deprotection is a key challenge in complex syntheses.

  • MOM vs. Silyl Ethers (e.g., TBS, TIPS): Many mild Lewis acid conditions for MOM deprotection will also cleave silyl ethers. However, some specific methods, like using CBr₄ in isopropanol, have been shown to be selective for MOM groups in the presence of silyl ethers.[4]

  • MOM vs. Benzyl (B1604629) Ethers (Bn): MOM groups can be removed under acidic conditions that leave benzyl ethers intact. Conversely, benzyl ethers can be removed by hydrogenolysis, which does not affect MOM ethers.

  • MOM vs. p-Methoxybenzyl (PMB) Ethers: Selective deprotection can be challenging as both are acid-labile. However, it has been shown that HCl generated in situ from acetyl chloride and methanol (B129727) can selectively cleave a MOM group in the presence of a PMB group.[5]

Data Presentation

Deprotection MethodReagentsTypical ConditionsPropensity for EpimerizationReference(s)
Strong Brønsted Acid HCl, TFAMeOH or CH₂Cl₂, 0 °C to refluxHigh, especially with acid-sensitive stereocenters.[5]
Mild Brønsted Acid Pyridinium p-toluenesulfonate (PPTS)t-BuOH, refluxLower than strong acids, but still a risk.[5]
Lewis Acid with Thiol ZnBr₂ / n-PrSHCH₂Cl₂, 0 °C to rt, <10 minReported to be very low to non-existent for various substrates.[1][2]
Other Lewis Acids ZrCl₄Isopropanol, refluxCan be effective, but stereochemical outcome is substrate-dependent.[6]
Silylating Agent with Base TMSOTf / 2,2'-bipyridylCH₃CN, 0 °C to rtReported to be very mild and non-acidic.[3]
Carbon Tetrabromide CBr₄ (catalytic)Isopropanol, refluxReported as a mild method for MOM deprotection.[4]

Experimental Protocols

Protocol 1: Mild Deprotection using Zinc Bromide and n-Propylthiol [1][2]

This protocol is recommended for substrates that are sensitive to acidic conditions and prone to epimerization.

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add n-propylthiol (n-PrSH) (5.0 equiv) followed by anhydrous zinc bromide (ZnBr₂) (3.0 equiv).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection using Trimethylsilyl Triflate and 2,2'-Bipyridyl [3]

This method is particularly useful for substrates with other acid-labile functional groups.

  • Preparation: To a solution of the MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in acetonitrile (B52724) (CH₃CN) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf) (2.0 equiv) dropwise.

  • Reaction: Stir the solution at room temperature until the starting material is consumed, as monitored by TLC.

  • Hydrolysis: Add water (H₂O) to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing epimerization during MOM deprotection.

epimerization_mechanism cluster_0 Epimerization Pathway Start Chiral Substrate (R-configuration) Intermediate Planar Enol/Enolate Intermediate Start->Intermediate Deprotonation (H+ or Base) Product_R Deprotected Product (R-configuration) Intermediate->Product_R Reprotonation (Side A) Product_S Epimerized Product (S-configuration) Intermediate->Product_S Reprotonation (Side B)

Caption: Mechanism of acid- or base-catalyzed epimerization.

deprotection_workflow Start Start: Need to Deprotect MOM Group Check_Acid_Sensitivity Is the substrate sensitive to acid? Start->Check_Acid_Sensitivity Check_Epimerization_Risk Is there a high risk of epimerization? Check_Acid_Sensitivity->Check_Epimerization_Risk No Mild_Conditions Use Mild Conditions: - ZnBr2/n-PrSH - TMSOTf/Bipyridyl Check_Acid_Sensitivity->Mild_Conditions Yes Standard_Acid Use Mild Acidic Conditions: - PPTS, t-BuOH - Monitor closely Check_Epimerization_Risk->Standard_Acid No Very_Mild_Conditions Use Very Mild/Neutral Conditions: - ZnBr2/n-PrSH at low temp Check_Epimerization_Risk->Very_Mild_Conditions Yes End Purified Product Mild_Conditions->End Standard_Acid->End Very_Mild_Conditions->End

Caption: Decision workflow for selecting a MOM deprotection method.

experimental_workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Cool to Appropriate Temperature (e.g., 0 °C) A->B C 3. Add Deprotection Reagents B->C D 4. Monitor Reaction by TLC/LC-MS C->D E 5. Quench Reaction (e.g., with aq. NaHCO3) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Chromatography G->H

Caption: General experimental workflow for MOM deprotection.

References

Technical Support Center: Methoxymethyl Acetate (MMA) Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Methoxymethyl acetate (B1210297) (MMA, also known as Acetic acid methoxymethyl ester) in your reaction mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively removing MMA.

Frequently Asked Questions (FAQs)

Q1: What is Methoxymethyl acetate (MMA) and why is it used?

This compound (CAS No. 110-49-6) is a solvent often used in various chemical reactions, including lithography processes in semiconductor manufacturing and as a component in paint and coating formulations. In a laboratory setting, it might be encountered as a solvent or a byproduct. Its complete removal is often necessary to isolate a pure product.

Q2: What are the primary methods for removing MMA from a reaction mixture?

The most common methods for removing MMA leverage its chemical properties, particularly its susceptibility to hydrolysis under acidic conditions, its boiling point, and its solubility. The main techniques are:

  • Acid-Catalyzed Hydrolysis (Acidic Workup): Treating the reaction mixture with an aqueous acid solution to hydrolyze MMA into methanol (B129727), formaldehyde (B43269), and acetic acid, which can then be easily removed.

  • Distillation: Separating MMA based on its boiling point (115-116 °C) from other components in the mixture.

  • Aqueous Extraction: Using water or brine washes to partition the water-soluble MMA out of an organic phase.

  • Chromatography: Purifying the desired compound from MMA using techniques like flash column chromatography.

Q3: My desired compound is sensitive to acid. How can I remove MMA without damaging my product?

If your compound is acid-sensitive, you should avoid a standard acidic workup. Consider these alternatives:

  • Aqueous Extraction: Perform multiple washes with deionized water or a neutral brine solution. MMA has some solubility in water, which can be exploited. This is a mild method but may require several repetitions for complete removal.

  • Distillation: If your product is non-volatile and thermally stable, distillation can be an effective, non-acidic method to remove the more volatile MMA.

  • Chromatography: Silica gel column chromatography is a reliable method to separate MMA from your product, although it is less practical for very large scales.

Troubleshooting Guide

Issue 1: MMA remains in the organic layer after a single acidic workup.

  • Possible Cause: Incomplete hydrolysis or insufficient extraction. The hydrolysis of MMA to methanol and formaldehyde requires sufficient time and acid concentration.

  • Solution:

    • Increase Stirring Time: Ensure the biphasic mixture is stirred vigorously for at least 30-60 minutes to maximize interfacial contact and allow the hydrolysis reaction to complete.

    • Check pH: Confirm that the aqueous layer is sufficiently acidic (pH 1-2) to catalyze the hydrolysis effectively.

    • Repeat the Wash: Perform a second or even third wash with a fresh portion of the acidic solution. Follow with a brine wash to remove residual water-soluble components from the organic layer.

Issue 2: The desired product is lost during aqueous extraction.

  • Possible Cause: The product may have some solubility in the aqueous layer, leading to losses during the washing steps.

  • Solution:

    • Back-Extraction: Combine all aqueous layers from the workup and extract them one or two times with a fresh portion of the organic solvent (e.g., ethyl acetate, DCM). This will recover any dissolved product.

    • Use Brine: Use a saturated sodium chloride (brine) solution for washing instead of deionized water. This increases the polarity of the aqueous phase, which can decrease the solubility of many organic compounds in it, a phenomenon known as "salting out."

Issue 3: Distillation is too slow or inefficient for removing MMA.

  • Possible Cause: The boiling point of MMA (115-116 °C) may be too close to that of your product or other solvents in the mixture.

  • Solution:

    • Vacuum Distillation: If your product is high-boiling and thermally stable, applying a vacuum will lower the boiling points of all components, potentially increasing the separation (ΔT) between MMA and your product.

    • Fractional Distillation: For boiling points that are very close, using a fractionating column (e.g., Vigreux or packed column) can provide the theoretical plates needed for a more efficient separation.

Data Presentation: Comparison of Removal Methods

The table below summarizes key quantitative data and characteristics of common MMA removal methods to help you select the most appropriate technique.

MethodKey PrincipleBoiling Point of MMA (°C)Required ConditionsAdvantagesDisadvantages
Acidic Workup HydrolysisN/AAqueous acid (e.g., 1M HCl, pH 1-2)Fast, efficient, good for large scaleNot suitable for acid-sensitive compounds
Aqueous Extraction PartitioningN/AWater or BrineMild conditions, safe for sensitive compoundsCan be inefficient, may require many repetitions
Distillation Volatility115-116Heat, optional vacuumGood for large scale, no reagents neededRequires thermal stability, ineffective for close boiling points
Chromatography AdsorptionN/ASilica gel, appropriate eluentHigh purity achievableNot easily scalable, solvent-intensive

Experimental Protocols

Protocol 1: Removal of MMA via Acid-Catalyzed Hydrolysis

This protocol describes the removal of MMA from a reaction mixture dissolved in an organic solvent like ethyl acetate (EtOAc).

  • Cooling: Cool the reaction vessel containing the MMA and your product in an ice-water bath to 0-5 °C. This mitigates any potential exotherms during acid addition.

  • Acid Addition: Slowly add a 1M solution of hydrochloric acid (HCl) to the reaction mixture. The volume should be approximately equal to the volume of the organic phase.

  • Stirring: Stir the biphasic mixture vigorously for 30-60 minutes. Maintain the temperature at 0-5 °C.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely.

  • Aqueous Layer Removal: Drain and discard the lower aqueous layer, which now contains the hydrolysis products (methanol, formaldehyde, acetic acid).

  • Repeat (Optional): For stubborn cases, repeat steps 2-5 with a fresh portion of 1M HCl.

  • Neutralization and Washing: Wash the remaining organic layer sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • A saturated sodium chloride (brine) solution to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Visualizations

Decision Workflow for MMA Removal

The following diagram provides a logical workflow to help you decide on the best method for removing MMA based on the properties of your target compound and the scale of your reaction.

Caption: Decision tree for selecting an appropriate MMA removal method.

Experimental Workflow: Acidic Workup Protocol

This diagram illustrates the step-by-step process for removing MMA using the acid-catalyzed hydrolysis protocol.

G cluster_prep Preparation cluster_reaction Hydrolysis & Extraction cluster_purification Purification start 1. Reaction Mixture in Organic Solvent cool 2. Cool to 0-5 °C start->cool add_acid 3. Add 1M HCl cool->add_acid stir 4. Stir Vigorously (30-60 min) add_acid->stir separate 5. Separate Layers stir->separate discard_aq 6. Discard Aqueous Layer separate->discard_aq wash_bicarb 7. Wash with NaHCO₃ discard_aq->wash_bicarb Organic Layer wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry (e.g., Na₂SO₄) wash_brine->dry concentrate 10. Concentrate dry->concentrate end_node Isolated Product concentrate->end_node

Caption: Step-by-step workflow for the MMA acidic workup protocol.

Overcoming low yields in the synthesis of Methoxymethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Methoxymethyl Acetate (B1210297).

Troubleshooting Guide: Low Yields in Methoxymethyl Acetate Synthesis

Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. This guide addresses common issues and provides actionable solutions.

Issue 1: Low Yield in Carbonylation of Dimethoxymethane (B151124) (DMM)

Question: My this compound yield is low when using the carbonylation of dimethoxymethane. What are the potential causes and how can I improve it?

Answer:

Low yields in this process are often linked to catalyst deactivation, suboptimal reaction conditions, or the presence of impurities. Here are key areas to investigate:

  • Catalyst Selection and Activity: The choice of catalyst is critical. Solid acid catalysts like sulfonic acid resins or zeolites (e.g., FAU, MFI, BEA, MOR, MWW) are commonly used.[1] Catalyst deactivation can be a significant issue.

    • Troubleshooting:

      • Ensure the catalyst is properly activated and handled under anhydrous conditions.

      • If using a reusable catalyst, consider regeneration according to the manufacturer's protocol.

      • Water content in the reactants can significantly decrease catalyst activity and selectivity.[2] Ensure your DMM and carbon monoxide are dry.

  • Side Reactions: The primary side reaction is the disproportionation of dimethoxymethane into dimethyl ether and methyl formate.[1] This reaction competes with the desired carbonylation, thereby reducing the yield of this compound.

    • Troubleshooting:

      • Optimizing the reaction temperature and pressure can help to favor the carbonylation reaction. Lower temperatures (80-150°C) have been reported to yield good activity while minimizing side reactions.[1]

      • The choice of catalyst can also influence selectivity. For instance, MWW-type molecular sieves have been reported to exhibit higher selectivity towards this compound compared to MFI or BEA types.[1]

  • Reaction Conditions: Temperature, pressure, and reactant ratios are crucial parameters.

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is within the optimal range for your specific catalyst.

      • Pressure: Sufficient carbon monoxide pressure is necessary to drive the reaction. However, excessively high pressures may not always lead to better yields and can be a safety concern.

      • Reactant Ratio: An optimal ratio of carbon monoxide to DMM is important. High CO/DMM molar ratios can lead to low CO conversion rates.

Issue 2: Low Yield in Synthesis from Methyl Chloroacetate (B1199739) and Sodium Methoxide (B1231860)

Question: I am experiencing low yields in the synthesis of this compound from methyl chloroacetate and sodium methoxide. What could be the problem?

Answer:

This Williamson ether-like synthesis is a traditional method, but low yields are a common problem, often due to side reactions and the quality of reagents.[1][3]

  • Quality of Sodium Methoxide: Sodium methoxide is highly reactive and hygroscopic.

    • Troubleshooting:

      • Use freshly prepared or properly stored sodium methoxide. Exposure to moisture will convert it to sodium hydroxide, which can lead to unwanted side reactions.

      • Ensure the methanol (B129727) used to prepare the sodium methoxide is anhydrous.

  • Side Reactions: The primary side reaction is the elimination of HCl from methyl chloroacetate to form methyl acrylate, which can then polymerize under basic conditions.

    • Troubleshooting:

      • Control the reaction temperature carefully. The reaction is typically exothermic, and elevated temperatures can favor the elimination reaction.

      • Add the methyl chloroacetate slowly to the sodium methoxide solution to maintain better temperature control.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Troubleshooting:

      • Typically, a slight excess of sodium methoxide is used to ensure complete conversion of the methyl chloroacetate.

Issue 3: Low Yield in Synthesis from Methylal and Formic Acid

Question: My synthesis of this compound from methylal and formic acid is resulting in a low yield. What are the likely causes?

Answer:

This method offers a potentially high-yield and selective route under milder conditions.[2] However, catalyst choice and reaction parameters are key to success.

  • Catalyst Performance: Various catalysts can be used, including p-toluenesulfonic acid, cation exchange resins, and molecular sieves.[2]

    • Troubleshooting:

      • Ensure the catalyst is of good quality and used in the correct amount.

      • The acidity of the catalyst can influence the reaction rate and selectivity.

  • Reaction Equilibrium: The reaction is reversible, and the presence of water can shift the equilibrium, reducing the yield.

    • Troubleshooting:

      • While not explicitly a water-producing reaction in the main pathway, any water present in the starting materials can be detrimental. Use anhydrous reactants.

  • Reaction Conditions: Temperature and reaction time need to be optimized.

    • Troubleshooting:

      • The reaction is typically carried out at temperatures between 100-180°C.[2]

      • Monitor the reaction progress by a suitable analytical method (e.g., GC) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the carbonylation of dimethoxymethane to this compound?

A1: The most common and significant side reaction is the disproportionation of dimethoxymethane (DMM) into dimethyl ether and methyl formate.[1] This reaction is also catalyzed by the acid catalyst used for the carbonylation and directly competes with the formation of the desired product, thus lowering the overall yield of this compound.

Q2: How can I purify my crude this compound to improve the final yield?

A2: Purification is crucial for obtaining a high-purity product and can impact the final isolated yield. Distillation is the most common method for purifying this compound.

  • Fractional Distillation: Due to the relatively close boiling points of the product and some potential impurities, fractional distillation is recommended.

  • Removal of Acidic Impurities: If an acid catalyst was used, it's important to neutralize the crude product before distillation to prevent product decomposition at elevated temperatures. This can be done by washing with a mild base solution (e.g., sodium bicarbonate), followed by washing with brine and drying over an anhydrous drying agent like magnesium sulfate.

  • Dealing with Colored Impurities: If your product has a color tint, this may be due to the presence of oxidized impurities. Treatment with activated carbon followed by filtration before distillation can help to remove these colored byproducts.

Q3: Can water in my reactants affect the yield of this compound?

A3: Yes, the presence of water can be detrimental to the yield in most synthesis routes for this compound.

  • In Carbonylation Reactions: Water can deactivate the solid acid catalysts and promote hydrolysis of the starting material or product.[2]

  • In Reactions with Sodium Methoxide: Water will react with the sodium methoxide, reducing its effectiveness and leading to the formation of byproducts.

  • In Esterification Reactions: For syntheses involving an esterification step, water is a byproduct, and its presence will shift the reaction equilibrium towards the reactants, thus lowering the yield.

Q4: What analytical techniques are suitable for monitoring the progress of the this compound synthesis?

A4: Gas chromatography (GC) is a highly effective technique for monitoring the reaction progress. It allows for the quantification of reactants, the product, and any volatile byproducts, providing a clear picture of the reaction kinetics and conversion. Thin-layer chromatography (TLC) can also be used as a simpler, qualitative method to track the consumption of the starting materials.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of this compound from Methylal and Formic Acid

CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
p-Toluenesulfonic acid150180>90[2]
Cation Exchange Resin120447>90[2]
Molecular Sieve135783>90[2]
Aluminum Chloride120426>90[2]
Stannous Chloride120379>90[2]

Table 2: Influence of Reaction Conditions on the Carbonylation of Dimethoxymethane

CatalystTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)Reference
Sulfonic Acid Resin1206.099.9850.66[2]
FAU-type Molecular Sieve1000.3-~80[1]
Acidic Ion Exchange Resin13014-~40[1]
BF3-Methanol/Cu(I)--up to 95 (yield)-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Methylal and Formic Acid

This protocol is based on a reported procedure with p-toluenesulfonic acid as the catalyst.[2]

  • Reactant Charging: In a 200 ml stainless steel autoclave, add 20g (0.26 mol) of methylal and 23.0g (0.50 mol) of formic acid.

  • Catalyst Addition: Add 0.1g of p-toluenesulfonic acid to the autoclave.

  • Reaction: Seal the autoclave and heat the reaction mixture to 150°C for 1 hour. The pressure of the system will rise to approximately 3 MPa.

  • Cooling and Analysis: After the reaction is complete, cool the autoclave to room temperature.

  • Work-up and Purification: Carefully open the autoclave and transfer the reaction mixture to a separation funnel. Neutralize the excess formic acid with a saturated solution of sodium bicarbonate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter. Purify the crude product by fractional distillation to obtain this compound.

  • Analysis: The yield of this compound can be determined by gas chromatography. A yield of approximately 80% has been reported under these conditions.[2]

Protocol 2: Synthesis of this compound via Carbonylation of Dimethoxymethane

This protocol is a general representation based on literature descriptions using a solid acid catalyst in a fixed-bed reactor.[1]

  • Catalyst Packing: Pack a fixed-bed reactor with the chosen solid acid catalyst (e.g., an MWW-type molecular sieve).

  • Catalyst Activation: Activate the catalyst in situ by heating it under a flow of inert gas (e.g., nitrogen or helium) to remove any adsorbed water.

  • Reaction Setup: Set the reactor temperature to the desired value (e.g., 60-180°C) and the pressure to the target pressure (e.g., 1-5 MPa).

  • Reactant Feed: Introduce a gaseous feed of dimethoxymethane and carbon monoxide into the reactor at a defined space velocity (e.g., 20-500 L·g⁻¹·h⁻¹). The partial pressure of dimethoxymethane can be in the range of 1-50 kPa.[1]

  • Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to collect the liquid products.

  • Analysis and Purification: The composition of the liquid product is analyzed by gas chromatography. The this compound is then purified from the collected liquid by fractional distillation.

Mandatory Visualization

Troubleshooting_Low_Yield_Methoxymethyl_Acetate Troubleshooting Low Yield in this compound Synthesis Start Low Yield of This compound Carbonylation Carbonylation of DMM Start->Carbonylation Chloroacetate From Methyl Chloroacetate & Sodium Methoxide Start->Chloroacetate MethylalFormic From Methylal & Formic Acid Start->MethylalFormic CatDeactivation_C Catalyst Deactivation Carbonylation->CatDeactivation_C SideReactions_C Side Reaction: DMM Disproportionation Carbonylation->SideReactions_C Conditions_C Suboptimal Conditions (T, P, Ratio) Carbonylation->Conditions_C NaOMeQuality Poor NaOMe Quality (Moisture) Chloroacetate->NaOMeQuality SideReactions_Cl Side Reaction: Elimination Chloroacetate->SideReactions_Cl Stoichiometry_Cl Incorrect Stoichiometry Chloroacetate->Stoichiometry_Cl CatPerformance_MF Poor Catalyst Performance MethylalFormic->CatPerformance_MF Equilibrium_MF Reaction Equilibrium MethylalFormic->Equilibrium_MF Conditions_MF Suboptimal Conditions (T, Time) MethylalFormic->Conditions_MF Solution_Cat Check Catalyst Activity Ensure Anhydrous Conditions CatDeactivation_C->Solution_Cat Solution_Side_C Optimize T & P Select a More Selective Catalyst SideReactions_C->Solution_Side_C Solution_Cond_C Optimize Temperature, Pressure, and Reactant Ratio Conditions_C->Solution_Cond_C Solution_NaOMe Use Fresh/Anhydrous Sodium Methoxide NaOMeQuality->Solution_NaOMe Solution_Side_Cl Control Temperature Slow Addition of Reactant SideReactions_Cl->Solution_Side_Cl Solution_Stoich_Cl Use Slight Excess of NaOMe Stoichiometry_Cl->Solution_Stoich_Cl Solution_Cat_MF Verify Catalyst Quality & Loading CatPerformance_MF->Solution_Cat_MF Solution_Equil_MF Use Anhydrous Reactants Equilibrium_MF->Solution_Equil_MF Solution_Cond_MF Optimize Temperature & Reaction Time Conditions_MF->Solution_Cond_MF

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Experimental_Workflow_MMA_Synthesis General Experimental Workflow for this compound Synthesis Start Start ReactantPrep Reactant & Catalyst Preparation Start->ReactantPrep ReactionSetup Reaction Setup (e.g., Autoclave, Fixed-Bed Reactor) ReactantPrep->ReactionSetup Reaction Controlled Reaction (Temperature, Pressure, Time) ReactionSetup->Reaction Monitoring Reaction Monitoring (GC, TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Fractional Distillation) Workup->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Managing Moisture Sensitivity in Methoxymethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methoxymethyl acetate (B1210297) (MMA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage moisture-related issues in their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving methoxymethyl acetate, with a focus on issues arising from moisture contamination.

Issue Potential Cause Recommended Action
Low or No Product Yield Reagent Decomposition: this compound is sensitive to moisture and can hydrolyze, especially in the presence of acidic or basic catalysts.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use Dry Solvents: Employ freshly dried solvents. Dichloromethane, a common solvent for these reactions, can be dried by passing it over activated alumina (B75360) or by distillation from calcium hydride.[2] 3. Dry this compound: If the purity of the reagent is questionable, consider drying it over activated 3Å molecular sieves.[2][3]
Catalyst Inactivation: Lewis acid catalysts (e.g., ZnCl₂) are highly hygroscopic and can be deactivated by water.1. Use Anhydrous Catalyst: Ensure the Lewis acid used is anhydrous. Purchase from a reliable supplier and store in a desiccator. 2. Handle Under Inert Atmosphere: Handle the catalyst in a glovebox or under a stream of inert gas.
Formation of Unexpected Byproducts Hydrolysis of this compound: The primary byproduct from the reaction of MMA with water is methoxyacetic acid and methanol (B129727). Under acidic conditions, the hydrolysis of the ester functionality can also lead to the formation of acetic acid and methanol.1. Minimize Water Content: Follow the rigorous drying procedures outlined above for all reagents, solvents, and equipment. 2. Reaction Monitoring: Use techniques like TLC, GC-MS, or HPLC to monitor the reaction progress and detect the formation of byproducts.[4]
Inconsistent Reaction Rates Variable Water Content: Trace amounts of water can alter the reaction kinetics, leading to inconsistent results between batches.1. Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting materials and solvents to ensure consistency.[1][5] 2. Standardize Procedures: Implement a standard operating procedure for drying and handling all components of the reaction.
Milky or Cloudy Reaction Mixture Insolubility of Byproducts or Reagents: The formation of insoluble hydrolysis products or the use of a wet catalyst can lead to a cloudy appearance.1. Purify and Dry Reagents: Ensure all reagents are pure and anhydrous. 2. Solvent Choice: Use a solvent in which all reactants and the desired product are readily soluble.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is sensitive to moisture and can undergo hydrolysis, which can negatively impact reaction yields and lead to the formation of byproducts.[4] While some procedures may not require special handling, it is best practice to handle it under anhydrous conditions, especially when high yields and purity are critical.

Q2: What are the primary byproducts of this compound hydrolysis?

A2: The hydrolysis of this compound in the presence of water can lead to the formation of methoxyacetic acid and methanol. Depending on the reaction conditions (e.g., presence of a strong acid or base), further hydrolysis of the ester can yield acetic acid and methanol.[6][7]

Q3: How can I effectively dry my solvents for a this compound reaction?

A3: For common solvents like dichloromethane, drying over activated 3Å molecular sieves or distillation from calcium hydride are effective methods.[2][3] It is recommended to store dried solvents over molecular sieves under an inert atmosphere.

Q4: What is the best way to determine the water content in my reagents and solvents?

A4: Karl Fischer titration is the most accurate and widely used method for determining the water content in organic reagents and solvents.[1][5] This technique is highly specific to water and can detect even trace amounts.

Q5: Can I use any drying agent for this compound?

A5: While several drying agents are available, 3Å molecular sieves are a good choice for this compound as they are effective at removing water without being overly reactive.[3] It is important to ensure the drying agent is properly activated before use.

Quantitative Data

The presence of water can significantly impact the yield of this compound reactions. The following table provides illustrative data on the effect of water content on the yield of a typical methoxymethylation of a primary alcohol.

Water Content in Solvent (ppm)Approximate Yield of Methoxymethyl Ether (%)
< 10> 95
5085 - 90
10070 - 75
25050 - 60
500< 40

Note: This data is illustrative and actual yields may vary depending on the specific substrate, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: Drying of this compound with Molecular Sieves

Objective: To reduce the water content of this compound to an acceptable level for moisture-sensitive reactions.

Materials:

  • This compound

  • 3Å molecular sieves, activated

  • Oven-dried flask with a ground glass joint

  • Inert gas supply (nitrogen or argon)

  • Septum and needles

Procedure:

  • Activate the 3Å molecular sieves by heating them in a flask under vacuum at 150-200°C for at least 8 hours.

  • Allow the sieves to cool to room temperature under a stream of inert gas.

  • In a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), add the activated molecular sieves to the oven-dried flask (approximately 10-20% of the volume of the this compound to be dried).

  • Transfer the this compound to the flask containing the molecular sieves.

  • Seal the flask with a septum and purge with inert gas.

  • Allow the this compound to stand over the molecular sieves for at least 24 hours. For optimal drying, gentle agitation can be applied.

  • The dried this compound can be used directly from the flask by carefully decanting or transferring via a syringe under an inert atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination in this compound

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Anhydrous methanol (or other suitable solvent)

  • Gastight syringe

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Condition the titration cell with the Karl Fischer reagent until a stable, low drift is achieved.

  • Using a gastight syringe, accurately draw a known volume or weight of the this compound sample.

  • Inject the sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.

  • Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware (Oven, >120°C, >4h) reaction_setup Assemble Apparatus (under inert atmosphere) prep_glass->reaction_setup prep_solvent Dry Solvent (e.g., over 3Å sieves) prep_solvent->reaction_setup prep_mma Dry this compound (over 3Å sieves) add_reagents Add Substrate, Solvent, Catalyst, and MMA prep_mma->add_reagents prep_reagents Ensure Anhydrous Reagents (e.g., Lewis Acid) prep_reagents->add_reagents reaction_setup->add_reagents run_reaction Run Reaction (Monitor by TLC/GC) add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Extraction quench->extract dry_organic Dry Organic Layer (e.g., MgSO4) extract->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate purify Purify Product (e.g., Chromatography) filter_concentrate->purify

Caption: Experimental workflow for moisture-sensitive this compound reactions.

Troubleshooting_Decision_Tree start Low Yield in MMA Reaction check_moisture Suspect Moisture Contamination? start->check_moisture check_reagents Reagents/Solvents Anhydrous? check_moisture->check_reagents Yes check_conditions Other Reaction Conditions? check_moisture->check_conditions No check_catalyst Catalyst Activity? check_reagents->check_catalyst Yes dry_all Action: Rigorously dry all reagents, solvents, and glassware. check_reagents->dry_all No check_catalyst->check_conditions Yes use_fresh_catalyst Action: Use fresh, anhydrous catalyst and handle under inert atmosphere. check_catalyst->use_fresh_catalyst Unsure/No optimize_conditions Action: Optimize temperature, reaction time, and stoichiometry. check_conditions->optimize_conditions success Yield Improved dry_all->success use_fresh_catalyst->success optimize_conditions->success failure Yield Still Low optimize_conditions->failure

Caption: Troubleshooting decision tree for low yield in MMA reactions.

References

Technical Support Center: Purification of Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of methoxymethyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methoxymethyl acetate?

A1: The impurities present in this compound largely depend on the synthetic route employed.

  • From Carbonylation of Dimethoxymethane (DMM): Common impurities include unreacted dimethoxymethane, higher oxymethylene ethers (e.g., OME2, OME3), methyl formate, and formaldehyde.[1]

  • From Oxidation of Ethylene (B1197577) Glycol Monomethyl Ether (EGME): The primary impurities are the intermediate methoxyacetaldehyde (B81698) (MALD) and the final oxidation product, methoxyacetic acid (MAA).[2]

  • From Methyl Chloroacetate and Sodium Methoxide: Impurities may include unreacted methyl chloroacetate, methanol (B129727), and sodium chloride. Byproducts from side reactions are also possible.[3]

  • General Impurities: Across various synthetic methods, residual starting materials, methanol, and water are common impurities. The formation of azeotropes, particularly with methanol, can complicate purification.[4][5]

Q2: Which purification technique is most suitable for this compound?

A2: The optimal purification technique depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound (boiling point: 129-130 °C) from impurities with significantly different boiling points.[6]

  • Extractive Distillation: This technique is particularly useful when dealing with azeotropes, such as a potential azeotrope with methanol. An entrainer is added to alter the relative volatilities of the components, facilitating separation.[4][5][7]

  • Chromatography: While less common for bulk purification of a relatively simple molecule like this compound, chromatography can be used for very high purity applications or for the removal of non-volatile impurities.

Q3: How can I analyze the purity of my this compound sample?

A3: Gas chromatography (GC) is the industry-standard method for assessing the purity of volatile compounds like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique provides quantitative data on the percentage of this compound and its volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify unknown impurities by providing mass spectral data for each separated component.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Purity After Distillation Inefficient fractional distillation column.- Ensure the column has a sufficient number of theoretical plates for the separation.- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
Presence of azeotropes.- If an azeotrope with methanol or water is suspected, consider using extractive distillation with a suitable entrainer.[4][5]
Contamination during workup.- Ensure all glassware is clean and dry.- Use high-purity solvents for any extractions or washes.
Product Contaminated with Starting Materials Incomplete reaction.- Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.- Consider adjusting reaction time, temperature, or catalyst concentration.
Inefficient purification.- Refer to the "Low Purity After Distillation" section for troubleshooting distillation parameters.
Product is Acidic Presence of methoxyacetic acid impurity.- This is common if the synthesis involves the oxidation of ethylene glycol monomethyl ether.[2]- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.
Acidic catalyst carryover.- If an acid catalyst was used in the synthesis, perform a neutralization wash before purification.
Poor Separation of Isomers (if applicable) Inadequate separation technique.- High-efficiency fractional distillation is required.- For analytical separation, use a GC column with a polar stationary phase.[8]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for determining the purity of a this compound sample.

  • Instrumentation and Materials:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • High-purity this compound reference standard.

    • Suitable solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of the this compound reference standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare a solution of the this compound sample to be analyzed in the same solvent and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

      • Hold: Maintain at 200 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The percentage purity is typically calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Protocol 2: Fractional Distillation

This protocol describes a standard laboratory-scale fractional distillation for the purification of this compound.

  • Apparatus:

    • Round-bottom flask.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with a thermometer.

    • Condenser.

    • Receiving flask.

    • Heating mantle and magnetic stirrer.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Begin heating the flask gently while stirring.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (likely a lower-boiling impurity).

    • Collect the initial fractions (forerun) in a separate receiving flask.

    • As the temperature begins to rise again and stabilizes at the boiling point of this compound (approximately 129-130 °C), switch to a clean receiving flask to collect the main product fraction.[6]

    • Continue distillation until the temperature starts to fluctuate or rise significantly, indicating the presence of higher-boiling impurities.

    • Stop the distillation and allow the apparatus to cool.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Purity Analysis (GC-MS/GC-FID) Crude->Analysis1 Decision1 Purity Meets Specification? Analysis1->Decision1 Purification Purification Step Decision1->Purification No FinalProduct Purified this compound Decision1->FinalProduct Yes Distillation Fractional Distillation Purification->Distillation ExtractiveDistillation Extractive Distillation Purification->ExtractiveDistillation Chromatography Chromatography Purification->Chromatography Analysis2 Purity Analysis (GC-FID) Distillation->Analysis2 ExtractiveDistillation->Analysis2 Chromatography->Analysis2 Decision2 Purity Meets Specification? Analysis2->Decision2 Decision2->FinalProduct Yes Repurify Re-purify Decision2->Repurify No Repurify->Purification

Caption: A generalized workflow for the purification and analysis of this compound.

Distillation_Troubleshooting Start Low Purity After Distillation CheckAzeotrope Azeotrope Formation Suspected? Start->CheckAzeotrope CheckColumn Column Efficiency Adequate? CheckAzeotrope->CheckColumn No ExtractiveDistillation Consider Extractive Distillation CheckAzeotrope->ExtractiveDistillation Yes IncreasePlates Increase Theoretical Plates CheckColumn->IncreasePlates No OptimizeReflux Optimize Reflux Ratio CheckColumn->OptimizeReflux Yes End Improved Purity ExtractiveDistillation->End IncreasePlates->End OptimizeReflux->End

Caption: A troubleshooting guide for addressing low purity after distillation.

References

Scaling up Methoxymethyl acetate reactions for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Methoxymethyl Acetate (B1210297) (MMAc).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of MMAc synthesis, categorized by the type of problem.

Category 1: Low Conversion & Yield

Q1: We are experiencing lower than expected conversion of dimethoxymethane (B151124) (DMM) in our gas-phase carbonylation reaction. What are the potential causes?

A1: Several factors could contribute to low DMM conversion:

  • Catalyst Deactivation: The solid acid catalyst (e.g., zeolite, sulfonic acid resin) may be deactivated by impurities in the feedstock or by coking at high temperatures. Consider regeneration or replacement.

  • Insufficient Reaction Temperature: The reaction temperature may be too low for the specific catalyst being used. While reactions can proceed at 60-180°C, the optimal temperature varies.[1]

  • Low CO Pressure: Inadequate carbon monoxide pressure can limit the reaction rate, especially in liquid-phase reactions where CO solubility is a concern.[1] Gas-phase reactions also require sufficient CO partial pressure.

  • Feedstock Impurities: Water or other impurities in the DMM or CO feed can poison the catalyst. It has been shown that removing water from the DMM reactant can significantly improve MMAc selectivity.[2]

  • Poor Mass Transfer: In a fixed-bed reactor, channeling or poor gas distribution can lead to inefficient contact between the reactants and the catalyst.

Q2: Our MMAc yield is low, even with good reactant conversion. Why might this be happening?

A2: Low yield with high conversion points towards selectivity issues and the formation of byproducts. The most common side reaction in DMM carbonylation is the disproportionation of DMM into dimethyl ether (DME) and methyl formate (B1220265) (MF).[1] To address this, evaluate the catalyst type and reaction conditions, as different catalysts exhibit different selectivities. For instance, MWW-type molecular sieves have shown higher selectivity for MMAc compared to MFI or BEA types.[1]

Category 2: Poor Selectivity & Byproduct Formation

Q3: We are observing significant formation of dimethyl ether and methyl formate. How can we improve selectivity towards Methoxymethyl Acetate?

A3: Improving selectivity is critical for process efficiency. Consider the following strategies:

  • Catalyst Selection: The choice of catalyst is paramount. Zeolites with specific pore structures, like MWW-type molecular sieves, have demonstrated high selectivity (approaching 80%) under optimized conditions.[1] Sulfonic acid resins are also effective catalysts.[3]

  • Optimize Reaction Temperature: Temperature influences the rates of both the desired carbonylation reaction and the undesired disproportionation reaction. A temperature optimization study should be performed for your specific catalyst and reactor setup. Reactions are often conducted between 80-150°C.[1]

  • Adjust Reactant Ratios: The ratio of CO to DMM can influence selectivity. Systematically investigating this ratio can help identify an optimal point for MMAc formation.[2]

Q4: In the synthesis from methyl chloroacetate (B1199739) and sodium methoxide (B1231860), what are the common impurities?

A4: The traditional methoxylation route can be affected by side reactions and incomplete conversion.[4]

  • Unreacted Starting Materials: Residual methyl chloroacetate or sodium methoxide can contaminate the product.

  • Byproducts from Side Reactions: Elevated temperatures can affect the quality and color of the final product.[4] The pH of the reaction mixture is a critical parameter to monitor; if it drops, additional sodium methoxide may be needed to drive the reaction to completion.[4]

Category 3: Catalyst & Reactor Issues

Q5: Our solid acid catalyst in the fixed-bed reactor is deactivating quickly. What are the troubleshooting steps?

A5: Rapid catalyst deactivation is a common scale-up challenge.

  • Analyze Feed Purity: First, analyze your DMM and CO feed streams for potential poisons like water, sulfur compounds, or other reactive species.

  • Evaluate Operating Temperature: Excessively high temperatures can lead to coking, where carbonaceous deposits block the catalyst's active sites. Consider lowering the temperature or using a catalyst with higher thermal stability.

  • Implement Regeneration Protocol: Develop a catalyst regeneration procedure. This could involve a controlled burn-off of coke deposits or washing to remove adsorbed impurities.

  • Review Space Velocity: A very high space velocity might not indicate deactivation but rather insufficient residence time for the reaction to occur.[1]

Q6: We are using a sulfonic acid resin catalyst in a slurry reactor. How can we ensure its stability and reusability?

A6: Sulfonic acid resins have demonstrated excellent reusability. One study showed a resin catalyst being reused over nineteen times in a slurry reactor and run continuously for 300 hours in a fixed-bed reactor without significant loss of activity.[2] To maintain this performance:

  • Control Temperature: Avoid exceeding the resin's maximum operating temperature to prevent thermal degradation.

  • Ensure Proper Mixing: In a slurry reactor, ensure adequate agitation to keep the catalyst suspended and prevent localized heating.

  • Post-Reaction Handling: After each cycle, the catalyst should be properly separated from the product mixture and washed if necessary before reuse.

Category 4: Product Purification Challenges

Q7: What is the recommended method for purifying crude this compound on an industrial scale?

A7: Distillation is the primary method for purifying MMAc.[2]

  • Fractional Distillation: Due to the different boiling points of MMAc (129-130°C), DMM (42°C), methyl formate (32°C), and dimethyl ether (gas), fractional distillation is highly effective.

  • Process: The crude product mixture is heated in a distillation column. The more volatile byproducts and unreacted DMM are removed from the top of the column, while the desired MMAc product is collected at a higher boiling point fraction. A study successfully obtained 99.18% purity of MMAc using distillation.[2]

Quantitative Data Summary

The following table summarizes reaction parameters from various synthesis methods for this compound.

Synthesis RouteCatalystTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)MMAc Yield (%)Reference
DMM CarbonylationMWW-type Molecular Sieve60 - 1800.1 - 5.0High~80-[1]
DMM CarbonylationSulfonic Acid Resin1206.099.9850.66-[2]
DMM Carbonylation (with water extraction)Sulfonic Acid Resin1206.0-68.83-[2]
Methylal + Formic Acidp-toluenesulfonic acid1173.0->9086[5]
Methylal + Formic AcidAluminum Chloride1202.0--80[5]

Experimental Protocols

Protocol 1: Gas-Phase Carbonylation of DMM using a Fixed-Bed Reactor

This protocol is based on methodologies described for zeolite-catalyzed carbonylation.[1]

1. Catalyst Preparation & Loading:

  • Select a suitable solid acid catalyst, such as an H-MWW zeolite molecular sieve.
  • Activate the catalyst by calcining it under a flow of dry air at a specified temperature (e.g., 500-550°C) for several hours to remove moisture and organic templates.
  • Load the desired amount of the activated catalyst into a stainless-steel fixed-bed reactor.

2. System Setup:

  • Connect the reactor to a feed system capable of delivering precise flows of dimethoxymethane (DMM) and carbon monoxide (CO), along with an optional inert gas like Helium (He) or Nitrogen (N₂).
  • Use a vaporizer to ensure the DMM is in the gas phase before entering the reactor.
  • Install a back-pressure regulator to maintain the desired reaction pressure.
  • Connect the reactor outlet to a condenser and a gas-liquid separator to collect the product stream.

3. Reaction Execution:

  • Pressurize the system with the inert gas to the target reaction pressure (e.g., 0.3 - 5.0 MPa).
  • Heat the reactor to the desired reaction temperature (e.g., 80 - 150°C).
  • Introduce the CO and inert gas flow at the specified rates.
  • Start the DMM feed through the vaporizer into the gas stream. The space velocity is typically controlled in the range of 20-500 L·g⁻¹·h⁻¹.[1]
  • Allow the reaction to reach a steady state, which may take several hours.

4. Product Collection & Analysis:

  • Condense the reactor effluent to collect the liquid products (MMAc, unreacted DMM, and byproducts).
  • Analyze the liquid and gas streams using gas chromatography (GC) to determine the conversion of DMM, selectivity to MMAc, and yield.

Visualizations

Troubleshooting_Workflow Start Problem Identified: Low MMAc Production Efficiency Low_Conversion Low Reactant Conversion Start->Low_Conversion Low_Selectivity Poor Selectivity / High Byproducts Start->Low_Selectivity Catalyst_Deactivation Catalyst Deactivation Low_Conversion->Catalyst_Deactivation Temp_Pressure Suboptimal T or P Low_Conversion->Temp_Pressure Feed_Impurity Feed Impurities (e.g., H2O) Low_Conversion->Feed_Impurity Wrong_Catalyst Inappropriate Catalyst Choice Low_Selectivity->Wrong_Catalyst Wrong_Conditions Suboptimal Reaction Conditions Low_Selectivity->Wrong_Conditions Solution1 Action: Check feed purity and catalyst integrity. Catalyst_Deactivation->Solution1 Solution2 Action: Optimize temperature, pressure, and flow rates. Temp_Pressure->Solution2 Feed_Impurity->Solution1 Solution3 Action: Screen alternative catalysts (e.g., MWW-type zeolite). Wrong_Catalyst->Solution3 Solution4 Action: Perform a Design of Experiments (DoE) to optimize T, P, ratio. Wrong_Conditions->Solution4

Caption: A troubleshooting workflow for low MMAc production efficiency.

DMM_Carbonylation_Pathway DMM Dimethoxymethane (DMM) CH3O-CH2-OCH3 Catalyst Solid Acid Catalyst (e.g., Zeolite) DMM->Catalyst sub_reac DMM->sub_reac Undesired Disproportionation CO Carbon Monoxide (CO) CO->Catalyst MMAc This compound (MMAc) CH3O-CH2-COOCH3 Catalyst->MMAc Desired Carbonylation DME Byproduct: Dimethyl Ether (DME) MF Byproduct: Methyl Formate (MF) sub_reac->DME sub_reac->MF

Caption: Reaction pathway for the carbonylation of DMM to MMAc.

References

Validation & Comparative

A Head-to-Head Comparison: Methoxymethyl Acetate vs. Methoxymethyl Chloride for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. For the protection of hydroxyl groups, the methoxymethyl (MOM) ether has long been a staple due to its stability across a range of reaction conditions. The traditional reagent for introducing the MOM group is methoxymethyl chloride (MOM-Cl). However, its high reactivity is coupled with significant safety concerns, most notably its classification as a carcinogen.[1] This has spurred the adoption of safer alternatives, with methoxymethyl acetate (B1210297) (MMA) emerging as a promising contender.

This guide provides a detailed comparison of the efficiency, safety, and reaction protocols for methoxymethyl acetate and methoxymethyl chloride, supported by available experimental data, to assist researchers in making an informed choice for their synthetic endeavors.

At a Glance: Key Differences

FeatureThis compound (MMA)Methoxymethyl Chloride (MOM-Cl)
Reactivity ModerateHigh
Typical Conditions Lewis acid (e.g., ZnCl₂ etherate), CH₂Cl₂, room temperatureBase (e.g., DIPEA or NaH), CH₂Cl₂, 0 °C to room temperature
Byproducts Acetic acidHCl or corresponding salt
Safety Profile Less toxic than MOM-ClCarcinogenic, highly toxic
Handling Sensitive to moisture, but no special handling requiredRequires careful handling due to toxicity and reactivity[2]

Efficiency and Yields: A Comparative Look

Direct, side-by-side comparative studies on the efficiency of MMA and MOM-Cl across a wide range of substrates are not extensively documented in readily available literature. However, individual reports provide insight into their performance.

MOM-Cl, being a highly reactive alkylating agent, generally provides high yields for the protection of a variety of alcohols, including primary, secondary, and even some tertiary alcohols.[2][3] The reaction is typically rapid and driven to completion by the use of a base to neutralize the generated HCl.

This compound acts as a milder alternative. The protection reaction with MMA is an acetal (B89532) exchange catalyzed by a Lewis acid. While perhaps less reactive than MOM-Cl, it offers moderate to good yields for the protection of alcohols and phenols. For instance, the protection of phenol (B47542) using MMA in the presence of zinc chloride etherate in dichloromethane (B109758) at room temperature affords the corresponding MOM ether in 81% yield. Similarly, 4-nitrobenzyl alcohol can be protected in 76% yield under similar conditions.

Table 1: Reported Yields for Alcohol and Phenol Protection

SubstrateReagentCatalyst/BaseSolventTime (h)Yield (%)Reference
PhenolMMAZnCl₂ etherateCH₂Cl₂1681
4-Nitrobenzyl alcoholMMAZnCl₂ etherateCH₂Cl₂376
3,4-DichlorophenolMMAZnCl₂ etherateCH₂Cl₂-66
4-CarbomethoxyphenolMMAZnCl₂ etherateCH₂Cl₂-68
General AlcoholsMOM-ClDIPEACH₂Cl₂4 - 1890 - 98[3]

Experimental Protocols

Below are detailed, representative protocols for the protection of a primary alcohol using both MMA and MOM-Cl.

Protocol 1: Alcohol Protection using this compound (MMA)

This protocol is adapted from the procedure described for the protection of alcohols and phenols using MMA and a Lewis acid catalyst.

Reagents:

  • Alcohol (1.0 eq)

  • This compound (10.0 eq)

  • Zinc chloride etherate (catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the alcohol in dichloromethane, add a tenfold molar excess of this compound.

  • Add a catalytic amount of zinc chloride etherate to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alcohol Protection using Methoxymethyl Chloride (MOM-Cl)

This is a widely used and generally high-yielding protocol for the protection of alcohols.[1][4]

Reagents:

  • Alcohol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 4.0 eq)

  • Methoxymethyl chloride (MOM-Cl) (1.2 - 3.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Add MOM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[4]

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism and Workflow

The protection of an alcohol with both MMA and MOM-Cl proceeds via a nucleophilic substitution reaction where the hydroxyl group of the alcohol attacks the electrophilic carbon of the methoxymethylating agent. The key difference lies in the leaving group and the reaction conditions.

G cluster_0 General Alcohol Protection Workflow Start Alcohol (R-OH) Reaction Reaction (Lewis Acid or Base) Start->Reaction Reagent Protecting Agent (MMA or MOM-Cl) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Protected Alcohol (R-O-MOM) Purification->Product

Caption: General workflow for the protection of an alcohol using a methoxymethylating agent.

Deprotection

A crucial aspect of any protecting group strategy is its facile removal under conditions that do not affect other functional groups in the molecule. The MOM group, being an acetal, is readily cleaved under acidic conditions.[5] Common methods for deprotection include treatment with mineral acids (e.g., HCl in methanol) or Lewis acids.[5]

Conclusion

Both this compound and methoxymethyl chloride are effective reagents for the protection of alcohols as their MOM ethers. The choice between them hinges on a balance of desired reactivity, substrate tolerance, and, importantly, safety considerations.

  • MOM-Cl remains a go-to reagent for its high reactivity and the vast body of literature supporting its use, often providing excellent yields. However, its carcinogenic nature necessitates stringent safety precautions.[1][6]

  • MMA presents a safer, less toxic alternative. While it may require a Lewis acid catalyst and potentially longer reaction times, it offers a viable and efficient method for alcohol and phenol protection, with reported yields in the good to excellent range.

For researchers and professionals in drug development, where safety and the handling of hazardous materials are of paramount concern, this compound represents a valuable and practical alternative to the traditional use of MOM-Cl for the introduction of the MOM protecting group.

References

A Comparative Guide to Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic selection of protecting groups is a critical factor for success. The temporary masking of hydroxyl groups is a frequent necessity to prevent unwanted side reactions. Among the arsenal (B13267) of available protecting groups, Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers are prominent choices. This guide presents an objective comparison of their performance, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureMethoxymethyl (MOM)2-(Trimethylsilyl)ethoxymethyl (SEM)
Structure -CH₂OCH₃-CH₂OCH₂CH₂Si(CH₃)₃
Primary Deprotection Acid-catalyzed hydrolysis[1][2][3]Fluoride-mediated or acid-catalyzed[4][5]
Orthogonal Deprotection LimitedYes (Fluoride-mediated cleavage offers orthogonality to acid-labile and base-labile groups)[4][6][7]
Stability Stable to bases and mild acids[1][3]Stable to bases, mild acids, reductants, and oxidants[4]
Reagent Hazard MOMCl is a known carcinogen.[6] Methoxymethyl acetate (B1210297) is a safer alternative.SEMCl is a lachrymator.[6]

Quantitative Performance Data

The selection of a protecting group is often guided by reaction efficiency and conditions. The following tables summarize typical experimental data for the protection of a primary alcohol and the subsequent deprotection of the resulting ethers. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these data are compiled from representative examples.

Table 1: Protection of a Primary Alcohol

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MOM MOMClDIPEACH₂Cl₂0 to 2516~95%[6]
MOM Methoxymethyl AcetateZnCl₂CH₂Cl₂rt376% (for 4-nitrobenzyl alcohol)
SEM SEMClNaHDMF02>90%[6]

Table 2: Deprotection of Protected Ethers

Protecting GroupReagentSolventTemp. (°C)Time (h)Yield (%)Reference
MOM Conc. HClMeOH/H₂OReflux3-889-93%[8]
MOM TFACH₂Cl₂2512High[1]
SEM TBAF, TMEDADMF452071%[4]
SEM MgBr₂Et₂O/MeNO₂rt5High[9]
SEM TFA-25-Low (20%) for a specific substrate[4]

Mechanistic Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental sequences is crucial for understanding and implementation in a laboratory setting.

Protection and Deprotection Mechanisms

The following diagrams illustrate the mechanisms for the introduction and removal of MOM and SEM protecting groups.

MOM_Protection_Deprotection cluster_protection MOM Protection cluster_deprotection MOM Deprotection (Acid-Catalyzed) ROH_p R-OH ROMOM_p R-O-MOM ROH_p->ROMOM_p 1. MOMCl 2. Base MOMCl MOM-Cl Base_p Base (e.g., DIPEA) ROMOM_d R-O-MOM Intermediate [R-O(H)-MOM]⁺ ROMOM_d->Intermediate + H⁺ H_plus H⁺ ROH_d R-OH Intermediate->ROH_d - [CH₂=OCH₃]⁺ + H₂O CH2O CH₂O MeOH CH₃OH [CH₂=OCH₃]⁺->CH2O [CH₂=OCH₃]⁺->MeOH

MOM protection and acid-catalyzed deprotection.

SEM_Protection_Deprotection cluster_protection SEM Protection cluster_deprotection_F SEM Deprotection (Fluoride-Mediated) cluster_deprotection_H SEM Deprotection (Acid-Catalyzed) ROH_p R-OH ROSEM_p R-O-SEM ROH_p->ROSEM_p 1. Base 2. SEM-Cl SEMCl SEM-Cl Base_p Base (e.g., NaH) ROSEM_dF R-O-SEM RO_minus R-O⁻ ROSEM_dF->RO_minus + F⁻ F_minus F⁻ (e.g., TBAF) TMSF TMS-F Ethylene H₂C=CH₂ CH2O_F CH₂O ROSEM_dH R-O-SEM ROH_dH R-OH ROSEM_dH->ROH_dH + H⁺ H_plus H⁺

SEM protection and deprotection pathways.
Experimental Workflow

A typical workflow for a protection/deprotection sequence is outlined below.

Experimental_Workflow Start Start with Alcohol Substrate Protection Protection Reaction (e.g., MOMCl, DIPEA, CH₂Cl₂) Start->Protection Workup_P Aqueous Workup and Extraction Protection->Workup_P Purification_P Purification (e.g., Column Chromatography) Workup_P->Purification_P Protected_Intermediate Isolated Protected Alcohol Purification_P->Protected_Intermediate Reaction Desired Synthetic Transformation(s) Protected_Intermediate->Reaction Deprotection Deprotection Reaction (e.g., HCl, MeOH/H₂O) Reaction->Deprotection Workup_D Aqueous Workup and Extraction Deprotection->Workup_D Purification_D Purification (e.g., Column Chromatography) Workup_D->Purification_D Final_Product Final Deprotected Product Purification_D->Final_Product

General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with MOM Group using MOMCl

This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).[10]

Materials:

  • Primary alcohol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Methoxymethyl chloride (MOMCl) (1.2 equiv) (Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood)[6]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA.[10]

  • Slowly add MOMCl to the solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOM-protected alcohol.[10]

Protocol 2: Protection of a Primary Alcohol with SEM Group

This protocol outlines a typical procedure for the protection of an alcohol using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) and sodium hydride.[4]

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.3 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol in DMF dropwise.[4]

  • Stir the mixture at 0 °C for 2 hours to ensure complete formation of the alkoxide.[4]

  • Add SEMCl and stir the reaction for an additional 10 hours.[4]

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash chromatography to yield the SEM-protected alcohol.[4]

Protocol 3: Deprotection of a MOM Ether using Acidic Hydrolysis

This protocol details a common method for the removal of a MOM group using hydrochloric acid.[10]

Materials:

  • MOM-protected compound (1.0 equiv)

  • Methanol (B129727)

  • Water

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve the MOM-protected compound in a mixture of methanol and water (e.g., 4:1 v/v).[10]

  • Add a catalytic amount of concentrated hydrochloric acid.[10]

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C), monitoring by TLC. Reaction times can vary from a few hours to overnight.[10]

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate to give the deprotected alcohol.

Protocol 4: Deprotection of a SEM Ether using Fluoride (B91410)

This protocol describes the deprotection of a SEM ether using tetrabutylammonium (B224687) fluoride (TBAF).[4]

Materials:

  • SEM-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (3.0 equiv)

  • Tetramethylethylenediamine (TMEDA) (3.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the SEM-protected alcohol in anhydrous DMF, add TMEDA and a 1.0 M solution of TBAF in THF.[4][6]

  • Heat the reaction mixture to 45 °C for 20 hours.[4][6]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[4][6]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layer with water, followed by brine, dry over sodium sulfate, and evaporate the solvents.[4]

  • Purify the crude product by flash chromatography to yield the deprotected alcohol.[4]

Conclusion

Both MOM and SEM ethers are valuable protecting groups for alcohols in organic synthesis. The choice between them depends on the specific requirements of the synthetic route. The MOM group is a reliable and well-established protecting group, with the caveat of the carcinogenicity of its most common reagent, MOMCl. The use of safer alternatives like this compound can mitigate this risk. The SEM group offers the significant advantage of an additional deprotection pathway using fluoride ions, which provides valuable orthogonality in complex syntheses. However, SEM deprotection with fluoride can sometimes require elevated temperatures and longer reaction times.[4] Researchers and drug development professionals should carefully consider the stability requirements, potential for orthogonal deprotection, and reagent safety when selecting between these two important protecting groups.

References

Orthogonal Deprotection Strategies: A Comparative Guide to the Methoxymethyl (MOM) Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The methoxymethyl (MOM) group, often installed using methoxymethyl acetate (B1210297), is a widely employed protecting group for hydroxyl functionalities due to its general stability. However, the true power of the MOM group is realized in the context of orthogonal deprotection strategies, where multiple protecting groups can be selectively removed in the presence of one another. This guide provides an objective comparison of deprotection methods for the MOM group alongside common orthogonal protecting groups, supported by experimental data and detailed protocols to inform your synthetic planning.

The principle of orthogonal protection involves the use of multiple, distinct protecting groups within a single molecule that can be removed under specific conditions without affecting the others. This allows for the sequential unmasking of functional groups, a critical capability in the synthesis of complex molecules. The MOM group, typically stable to a range of nucleophilic and basic conditions, is often paired with other protecting groups that are labile to different reagents, enabling a high degree of synthetic flexibility.

Comparative Analysis of Orthogonal Deprotection

The MOM group serves as a robust protecting group for alcohols, forming a methoxymethyl ether. Its removal is typically achieved under acidic conditions. In an orthogonal protection scheme, the MOM group can be selectively retained or removed in the presence of other protecting groups such as silyl (B83357) ethers (e.g., TBS, TBDPS) and benzyl (B1604629) ethers (Bn). The choice of protecting group and the corresponding deprotection strategy are dictated by the overall synthetic route and the compatibility with other functional groups in the molecule.

The following table summarizes the deprotection conditions for the MOM group and several common orthogonal protecting groups, providing a comparative overview of their lability and selectivity.

Protecting GroupReagents and ConditionsReaction TimeYield (%)Substrate Scope/Remarks
MOM HCl (catalytic) in MeOH3 - 8 h89 - 93General method for primary, secondary, and tertiary alcohols.[1]
p-Toluenesulfonic acid (pTSA), solvent-free30 min85 - 98Mild, eco-friendly method; compatible with benzyl, ester, and amide groups.[2][3]
ZnBr₂ (1 equiv), n-PrSH (2 equiv) in CH₂Cl₂5 - 8 min86 - 91Rapid and selective; tolerates TBDPS and acetate groups.[4][5]
Trimethylsilyl triflate (TMSOTf), 2,2′-bipyridyl in CH₃CN0.5 - 4 h85 - 98Mild conditions; deprotects aromatic MOM ethers.[6][7]
TBS Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equiv) in THF1 - 4 h~95Standard method for silyl ether deprotection; MOM group is stable.
Acetic acid (80%)16 h~90Mild acidic conditions that can be selective for TBS over more robust silyl ethers.
Hydrofluoric acid (HF)-Pyridine in THF2 - 3 h>90Effective for more hindered silyl ethers.
TBDPS Tetrabutylammonium fluoride (TBAF) (1.1 equiv) in THF2 - 16 h>90More stable than TBS, requires longer reaction times for fluoride-mediated cleavage.
Hydrofluoric acid (HF) in acetonitrile10 - 30 min>90Rapid cleavage under acidic conditions.
Bn H₂, 10% Pd/C in EtOH or EtOAc1 - 16 h>95Standard hydrogenolysis; MOM and silyl ethers are stable.
Ammonium (B1175870) formate, 10% Pd/C in MeOH15 - 20 min>90Convenient transfer hydrogenation method.
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)1 - 8 h>85Oxidative deprotection, useful for molecules with reducible functional groups.

Orthogonal Deprotection Workflow

An example of an orthogonal deprotection strategy is the selective removal of a silyl ether in the presence of a MOM ether. This is a common scenario in complex molecule synthesis where the differential lability of these two protecting groups is exploited. The silyl group can be cleaved using fluoride ions, while the MOM group remains intact under these conditions. Subsequently, the MOM group can be removed using acidic conditions.

OrthogonalDeprotection cluster_step1 Step 1 cluster_step2 Step 2 Molecule_Both_Protected Substrate (R-OTBS, R'-OMOM) Molecule_MOM_Protected Intermediate (R-OH, R'-OMOM) Molecule_Both_Protected->Molecule_MOM_Protected Selective TBS Deprotection Final_Product Final Product (R-OH, R'-OH) Molecule_MOM_Protected->Final_Product MOM Deprotection Reagent_TBAF TBAF, THF Reagent_Acid Acidic Workup (e.g., HCl, MeOH)

Caption: Orthogonal deprotection of TBS and MOM ethers.

Experimental Protocols

Protocol 1: Deprotection of a MOM Ether using p-Toluenesulfonic Acid (pTSA)

This protocol describes a solvent-free method for the deprotection of MOM ethers.[2][3]

  • In a mortar, combine the MOM-protected alcohol (1.0 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Triturate the mixture with a pestle for 5 minutes at room temperature.

  • Let the mixture stand for 30 minutes.

  • Add cold water (4 °C) to the mortar.

  • The deprotected alcohol will precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Selective Deprotection of a TBS Ether in the Presence of a MOM Ether

This protocol details the removal of a tert-butyldimethylsilyl (TBS) ether using tetrabutylammonium fluoride (TBAF) while leaving a MOM ether intact.

  • Dissolve the substrate containing both TBS and MOM ethers (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product containing the MOM-protected alcohol by flash column chromatography.

Protocol 3: Deprotection of a Benzyl Ether via Catalytic Hydrogenation

This protocol describes the removal of a benzyl (Bn) ether using palladium on carbon (Pd/C) and hydrogen gas.

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in ethanol (B145695) or ethyl acetate (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Conclusion

The methoxymethyl group, particularly when installed via the less hazardous methoxymethyl acetate, remains a valuable tool in the synthetic chemist's arsenal. Its true utility is unlocked when used in concert with other protecting groups in orthogonal deprotection strategies. By understanding the distinct lability of the MOM group compared to alternatives like silyl and benzyl ethers, researchers can design more elegant and efficient synthetic routes to complex molecules. The data and protocols provided in this guide serve as a practical resource for the strategic implementation of these powerful synthetic methodologies.

References

The Safer Alternative You're Not Using for Methylation: A Comparative Guide to Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer alternatives in methylation protocols, the landscape has been dominated by highly reactive but dangerously toxic agents. This guide offers a comparative analysis of Methoxymethyl acetate (B1210297) (MMA), contrasting its properties with traditional methylating agents like Dimethyl Sulfate (B86663) (DMS) and Methyl Iodide (MeI), as well as the "greener" alternative, Dimethyl Carbonate (DMC). While our findings indicate that Methoxymethyl acetate is not a conventional methylating agent, its significantly lower toxicity profile presents a compelling case for its consideration in alternative synthetic strategies.

Executive Summary

Direct methylation is a cornerstone of organic synthesis, crucial for modifying the properties of molecules in drug discovery and development. However, the most common and efficient methylating agents, Dimethyl Sulfate (DMS) and Methyl Iodide (MeI), are notoriously hazardous, being carcinogenic, mutagenic, and acutely toxic.[1][2][3][4][5][6][7][8][9][10] Dimethyl Carbonate (DMC) offers a safer, more environmentally friendly option, but its lower reactivity often necessitates harsh reaction conditions.[11][12][13]

Our research reveals that this compound (MMA) is not employed as a direct methylating agent in the surveyed literature. Instead, it serves as a reagent for the introduction of the methoxymethyl (MOM) protecting group for alcohols and phenols. This distinction is critical for its proper application in synthesis. However, a detailed examination of its safety data sheet (SDS) reveals a toxicological profile far more benign than that of traditional methylating agents. This guide will first clarify the true synthetic role of MMA and then provide a comparative analysis of its safety and physical properties against established methylating agents, highlighting the significant safety advantages it could offer if leveraged in methylation-equivalent synthetic pathways.

Comparative Analysis of Methylating Agents

The following table summarizes the key properties and performance characteristics of this compound in comparison to Dimethyl Sulfate, Methyl Iodide, and Dimethyl Carbonate.

FeatureThis compound (MMA)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Primary Use MOM-group protection of alcohols/phenolsMethylating Agent Methylating Agent Methylating Agent
Reactivity Not a direct methylating agentHighHighLow to Moderate
Typical Substrates Alcohols, PhenolsPhenols, Amines, Thiols, Carboxylic Acids[1][14]Phenols, Carboxylic Acids, C, N, P, S-nucleophiles[15][16]Anilines, Carboxylic Acids, Phenols[11]
Toxicity Irritant, potential CNS depression[12]Extremely Toxic, Carcinogenic, Mutagenic [1][2][3][4][5][6]Highly Toxic, Suspected Carcinogen [7][8][9][10][17]Low Toxicity, Non-carcinogenic[11][18][19]
LD50 (oral, rat) No data available205 - 440 mg/kg[5][20]76 mg/kg[20]12,900 - 13,800 mg/kg[18][19][20]
Boiling Point 131-132 °C188 °C (decomposes)[1]42.4 °C[21]90 °C[11]
Typical Reaction Conditions Room temp. with Lewis acid catalystOften requires base (e.g., NaOH, NaHCO3), 90°C[22][23][24]Often requires base (e.g., K2CO3), room temp. to reflux[15][25]High temp. (>160-180°C), often requires autoclave[12][26][27]
Yield (Phenol Methylation) N/AHigh (e.g., 70-96%)[24][28]HighModerate to High

In-depth Safety Profile Comparison

The most significant advantage of this compound lies in its safety profile. While not a direct replacement for methylating agents, its lower hazard level underscores the pressing need for safer alternatives in routine synthesis.

  • This compound (MMA): Classified as a flammable liquid. It may cause eye, skin, and respiratory tract irritation, and potential central nervous system depression with large amounts of ingestion.[12] Crucially, it is not classified as carcinogenic or mutagenic.

  • Dimethyl Sulfate (DMS): A potent poison, recognized as a probable human carcinogen and mutagen.[4][5] Acute exposure can be fatal, causing severe damage to the respiratory tract, liver, kidneys, and central nervous system.[2][3][4][5] Its effects can be delayed, leading to unnoticed exposure to lethal doses.[2]

  • Methyl Iodide (MeI): Highly toxic and a suspected carcinogen.[7][9][17] It is volatile and readily absorbed through the skin, with acute exposure leading to severe health effects, including pulmonary edema.[17]

  • Dimethyl Carbonate (DMC): Considered a "green" reagent due to its low toxicity and biodegradability.[11][13] It is not classified as a carcinogen.[11] However, it is a flammable liquid.[11]

SafetyProfileComparison cluster_MMA This compound cluster_DMC Dimethyl Carbonate cluster_MeI Methyl Iodide cluster_DMS Dimethyl Sulfate MMA Irritant Flammable DMC Low Toxicity Flammable MeI Highly Toxic Suspected Carcinogen DMS Extremely Toxic Carcinogenic Mutagenic

Fig. 1: Safety Profile Comparison of MMA and Common Methylating Agents.

Experimental Protocols and Mechanisms

Protocol for Methoxymethyl (MOM) Protection of a Phenol (B47542) using this compound

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the phenol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: Add this compound (10 equivalents) to the solution.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as zinc chloride etherate (catalytic amount), to the reaction mixture while stirring.

  • Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the methoxymethyl-protected phenol.

Mechanism of Action
  • This compound (in MOM protection): The reaction proceeds via a nucleophilic attack of the hydroxyl group of the alcohol or phenol on the methylene (B1212753) carbon of the this compound. The acetate ion is a good leaving group, facilitating the formation of the methoxymethyl ether. The reaction is typically catalyzed by a Lewis acid.

  • Dimethyl Sulfate and Methyl Iodide (Methylation): These powerful electrophilic methylating agents typically react via an SN2 mechanism.[1][24] A base is used to deprotonate the substrate (e.g., a phenol to a phenoxide), creating a potent nucleophile that attacks the methyl group of DMS or MeI, displacing the sulfate or iodide leaving group, respectively.[29]

  • Dimethyl Carbonate (Methylation): The mechanism of methylation with DMC is more complex and temperature-dependent. At higher temperatures (above 160°C), it acts as a methylating agent through a bimolecular, base-catalyzed, alkyl cleavage (BAl2) mechanism where the nucleophile attacks the methyl group.[12][26]

GeneralMethylationWorkflow start Start substrate Dissolve Substrate in Suitable Solvent start->substrate base Add Base (e.g., K2CO3, NaOH) substrate->base reagent Add Methylating Agent (DMS, MeI, or DMC) base->reagent reaction Reaction at Appropriate Temperature reagent->reaction monitoring Monitor Reaction (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (e.g., Chromatography) workup->purification product Isolated Methylated Product purification->product

Fig. 2: Experimental Workflow for a General Methylation Reaction.

Conclusion

While this compound does not function as a direct methylating agent, its favorable safety profile compared to traditional agents like Dimethyl Sulfate and Methyl Iodide is a critical takeaway for any laboratory focused on safer chemical practices. The extreme toxicity of DMS and MeI necessitates stringent handling protocols and poses significant health risks to researchers. Dimethyl Carbonate stands out as a viable, less toxic methylating agent, though its reduced reactivity is a practical limitation.

For synthetic chemists, the takeaway is twofold. Firstly, it is essential to recognize the correct application of this compound as a reagent for introducing the MOM protecting group. Secondly, the stark contrast in safety profiles should encourage the continued exploration and adoption of safer alternatives and methodologies in organic synthesis to minimize exposure to hazardous materials. The ideal methylating agent would combine the high reactivity of traditional reagents with the benign nature of compounds like MMA, a goal that continues to drive innovation in synthetic chemistry.

References

A Guide to Validating Methoxymethyl Acetate Reaction Mechanisms with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise reaction mechanisms of key chemical intermediates like methoxymethyl acetate (B1210297) (MMA) is crucial for process optimization, impurity profiling, and ensuring product quality. Isotopic labeling is a powerful technique for elucidating these mechanisms by tracking the fate of individual atoms throughout a reaction.[1][2][3][4][5] This guide provides a comparative framework for validating proposed reaction mechanisms for the synthesis of methoxymethyl acetate using isotopic labeling, complete with hypothetical experimental data and detailed protocols.

Synthesis Routes of this compound

Two common industrial synthesis routes for this compound are:

  • Carbonylation of Methylal (Dimethoxymethane, DMM) : This process involves the reaction of methylal with carbon monoxide, typically using a solid acid catalyst.[6]

  • Reaction of Methylal with Formic Acid : An alternative method for the synthesis of MMA.[7]

Proposed Reaction Mechanisms and Isotopic Labeling Validation

To differentiate between plausible reaction pathways for these syntheses, we can employ isotopic labeling. By introducing atoms with a specific isotopic signature (e.g., ¹³C or ¹⁸O) into the reactants, we can trace their position in the final product and any byproducts, thereby validating or refuting a proposed mechanism.

Carbonylation of Methylal

A plausible mechanism for the carbonylation of methylal involves the formation of a key intermediate that subsequently reacts with carbon monoxide. Two potential pathways are considered here:

  • Mechanism A: Direct CO Insertion. In this mechanism, carbon monoxide inserts directly into a C-O bond of methylal.

  • Mechanism B: Formation of a Methyl Cation Intermediate. Here, methylal is proposed to dissociate to form a methoxymethyl cation and a methoxide (B1231860) anion, followed by the reaction of the cation with CO.

To distinguish between these mechanisms, a labeling experiment using ¹³C-labeled carbon monoxide can be designed.

ReactantsProposed MechanismExpected Location of ¹³C Label in this compound
Methylal + ¹³CO Mechanism ACarbonyl carbon
Methylal + ¹³CO Mechanism BCarbonyl carbon
¹³C -labeled Methylal + COMechanism AMethoxy (B1213986) and/or methyl group
¹³C -labeled Methylal + COMechanism BMethoxy and/or methyl group

Table 1: Expected outcomes of isotopic labeling for the carbonylation of methylal.

While both mechanisms predict the incorporation of the ¹³C label from ¹³CO into the carbonyl carbon of MMA, using ¹³C-labeled methylal would provide more definitive insights. For instance, if the label is exclusively in the methoxy group of the final product, it would support a specific bond cleavage and formation pattern.

Reaction of Methylal with Formic Acid

The reaction of methylal with formic acid to produce this compound can also proceed through different pathways. A key question is the origin of the carbonyl oxygen in the final ester.

  • Mechanism C: Acyl-Oxygen Bond Formation. In this pathway, the methoxy group from methylal attacks the carbonyl carbon of formic acid.

  • Mechanism D: Alkoxy-Oxygen Bond Formation. This mechanism involves the attack of an oxygen from formic acid on the carbon of the methoxymethyl group derived from methylal.

An isotopic labeling experiment using ¹⁸O-labeled formic acid can effectively distinguish between these two possibilities.

ReactantsProposed MechanismExpected Location of ¹⁸O Label in this compound
Methylal + Formic Acid (H¹⁸OOH )Mechanism CCarbonyl oxygen
Methylal + Formic Acid (H¹⁸OOH )Mechanism DEther oxygen of the methoxymethyl group
Methylal + Formic Acid (HC¹⁸O¹⁸OH )Mechanism CBoth carbonyl and ether oxygens
Methylal + Formic Acid (HC¹⁸O¹⁸OH )Mechanism DEther oxygen and the hydroxyl group of the byproduct

Table 2: Expected outcomes of isotopic labeling for the reaction of methylal with formic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments described above.

Isotopic Labeling Experiment: Carbonylation of Methylal with ¹³CO
  • Reactor Setup : A high-pressure batch reactor equipped with a stirrer, gas inlet, and sampling port is used. The reactor is charged with the solid acid catalyst (e.g., a zeolite) and methylal.

  • Reactant Introduction : The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized with ¹³C-labeled carbon monoxide (99 atom % ¹³C) to the desired reaction pressure.

  • Reaction Conditions : The reactor is heated to the reaction temperature (e.g., 150-200 °C) and the reaction is allowed to proceed for a set time.

  • Sample Analysis : The reaction mixture is cooled, and the liquid products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine the position of the ¹³C label in the this compound molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C NMR) is also used to confirm the position of the isotopic label.

Isotopic Labeling Experiment: Reaction of Methylal with ¹⁸O-Labeled Formic Acid
  • Reactant Preparation : ¹⁸O-labeled formic acid (e.g., HCOOH-¹⁸O₂, 95 atom % ¹⁸O) is used as the labeling agent.

  • Reaction Setup : The reaction is carried out in a sealed glass reactor under an inert atmosphere. Methylal and the ¹⁸O-labeled formic acid are added to the reactor, along with a suitable acid catalyst if required.

  • Reaction Conditions : The mixture is stirred at a controlled temperature (e.g., 80-120 °C) for a specified duration.

  • Product Analysis : After the reaction is complete, the products are isolated and purified. The position of the ¹⁸O label in the this compound is determined using Mass Spectrometry (to observe the mass shift) and confirmed with ¹⁷O NMR if isotopically enriched ¹⁷O is used, or by analyzing fragments in the mass spectrum.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for their validation.

G cluster_0 Mechanism A: Direct CO Insertion cluster_1 Mechanism B: Methyl Cation Intermediate Methylal Methylal Transition State Transition State Methylal->Transition State + ¹³CO This compound This compound Transition State->this compound [¹³C=O] Methylal_B Methylal Methoxymethyl Cation Methoxymethyl Cation Methylal_B->Methoxymethyl Cation - CH₃O⁻ Acylium Ion Acylium Ion Methoxymethyl Cation->Acylium Ion + ¹³CO Methoxymethyl Acetate_B Methoxymethyl Acetate_B Acylium Ion->Methoxymethyl Acetate_B This compound [¹³C=O]

Caption: Proposed mechanisms for the carbonylation of methylal.

G cluster_0 Mechanism C: Acyl-Oxygen Bond Formation cluster_1 Mechanism D: Alkoxy-Oxygen Bond Formation Methylal_C Methylal Intermediate_C Intermediate_C Methylal_C->Intermediate_C + H⁺ Formic_Acid_C Formic Acid (H¹⁸OOH) Formic_Acid_C->Intermediate_C MMA_C MMA_C Intermediate_C->MMA_C This compound [C=¹⁸O] Methylal_D Methylal Intermediate_D Intermediate_D Methylal_D->Intermediate_D + H⁺ Formic_Acid_D Formic Acid (H¹⁸OOH) Formic_Acid_D->Intermediate_D MMA_D MMA_D Intermediate_D->MMA_D This compound [C-¹⁸O-CH₂]

Caption: Proposed mechanisms for the reaction of methylal with formic acid.

G Start Define Proposed Reaction Mechanisms Design Design Isotopic Labeling Experiment Start->Design Synthesize Synthesize/Procure Isotopically Labeled Reactant Design->Synthesize Run Run Reaction with Labeled Reactant Synthesize->Run Analyze Analyze Products (GC-MS, NMR) Run->Analyze Determine Determine Isotope Distribution Analyze->Determine Compare Compare Results with Predicted Outcomes Determine->Compare Validate Validate/Refute Mechanism Compare->Validate

Caption: General workflow for isotopic labeling experiments.

By employing the methodologies outlined in this guide, researchers can gain definitive insights into the reaction mechanisms of this compound synthesis. This knowledge is invaluable for optimizing reaction conditions, controlling byproduct formation, and ultimately ensuring the efficient and reliable production of this important chemical intermediate.

References

A Spectroscopic Guide: Distinguishing MOM-protected and Unprotected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the methoxymethyl (MOM) ether stands as a cornerstone for the protection of hydroxyl groups. Its widespread use by researchers, scientists, and drug development professionals is a testament to its reliability. This guide offers a spectroscopic comparison of MOM-protected compounds against their unprotected precursors, supported by experimental data, to facilitate their characterization and reaction monitoring.

Spectroscopic Data Summary: A Comparative Analysis

The introduction of a MOM group induces distinct changes in the spectroscopic signatures of a molecule. These shifts are most apparent in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below is a comparative summary of the key spectroscopic data for a representative compound, benzyl (B1604629) alcohol, and its MOM-protected counterpart, methoxymethyl benzyl ether.

Spectroscopic Data Benzyl Alcohol (Unprotected) Methoxymethyl Benzyl Ether (MOM-protected)
¹H NMR (δ, ppm)
Ar-H7.22-7.46 (m, 5H)7.25-7.38 (m, 5H)
-CH₂- (benzylic)4.57 (s, 2H)4.63 (s, 2H)
-OH~2.6 (s, 1H, variable)-
-O-CH₂-O--4.90 (s, 2H)
-O-CH₃-3.52 (s, 3H)
¹³C NMR (δ, ppm)
Ar-C (quaternary)140.9137.8
Ar-CH127.0, 127.6, 128.5127.7, 128.0, 128.4
-CH₂-O- (benzylic)65.169.8
-O-CH₂-O--96.2
-O-CH₃-55.2
IR (cm⁻¹)
O-H stretch~3350 (broad)Absent
C-H stretch (sp³)~2880, 2940~2830, 2950
C-O stretch~1020-1050~1030-1150 (multiple bands)

Key Spectroscopic Differences:

  • ¹H NMR: The most telling signs of a successful MOM protection are the disappearance of the hydroxyl proton signal and the appearance of two new singlets: one around 4.90 ppm corresponding to the -O-CH₂-O- protons and another around 3.52 ppm for the methoxy (B1213986) (-O-CH₃) protons. A slight downfield shift of the benzylic -CH₂- protons is also observed.

  • ¹³C NMR: In the ¹³C NMR spectrum, the presence of the MOM group is confirmed by two new peaks: one for the acetal (B89532) carbon (-O-CH₂-O-) at approximately 96.2 ppm and another for the methoxy carbon at around 55.2 ppm. The benzylic carbon also experiences a downfield shift.

  • IR Spectroscopy: The most significant change in the IR spectrum is the disappearance of the broad O-H stretching band typically found around 3350 cm⁻¹ for the unprotected alcohol. The MOM-protected ether will instead show characteristic C-O stretching bands in the fingerprint region, often appearing stronger and more complex than in the parent alcohol.

Visualization of Spectroscopic Comparison

The logical workflow for comparing a MOM-protected compound with its unprotected form can be visualized as follows:

G Spectroscopic Comparison Workflow Unprotected Unprotected Compound (e.g., Benzyl Alcohol) NMR NMR Spectroscopy (¹H and ¹³C) Unprotected->NMR IR IR Spectroscopy Unprotected->IR Protected MOM-Protected Compound (e.g., Methoxymethyl Benzyl Ether) Protected->NMR Protected->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis Data_A Data_A IR->Data_A nalysis nalysis

Caption: Workflow for the spectroscopic comparison of unprotected and MOM-protected compounds.

Experimental Protocols

Detailed methodologies for the protection of an alcohol with a MOM group and its subsequent deprotection are provided below.

MOM Protection of Benzyl Alcohol

Objective: To protect the hydroxyl group of benzyl alcohol as a methoxymethyl ether.

Materials:

Procedure:

  • To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude MOM-protected benzyl alcohol.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

G MOM Protection Workflow Start Benzyl Alcohol in DCM Add_DIPEA Add DIPEA Start->Add_DIPEA Cool Cool to 0 °C Add_DIPEA->Cool Add_MOMCl Add MOM-Cl Cool->Add_MOMCl Stir Stir at RT (12-16h) Add_MOMCl->Stir Quench Quench with NH₄Cl(aq) Stir->Quench Workup Extraction & Drying Quench->Workup Product MOM-protected Benzyl Alcohol Workup->Product

Caption: General workflow for the MOM protection of an alcohol.

Deprotection of MOM-protected Benzyl Alcohol

Objective: To remove the MOM protecting group to regenerate the free alcohol.

Materials:

  • MOM-protected benzyl alcohol

  • Methanol (B129727) (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the MOM-protected benzyl alcohol (1.0 equivalent) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected benzyl alcohol.

  • Purify the product by flash column chromatography if necessary.

G MOM Deprotection Workflow Start MOM-protected Alcohol in MeOH Add_HCl Add catalytic conc. HCl Start->Add_HCl Stir Stir at RT Add_HCl->Stir Neutralize Neutralize with NaHCO₃(aq) Stir->Neutralize Workup Extraction & Drying Neutralize->Workup Product Deprotected Alcohol Workup->Product

Caption: General workflow for the acidic deprotection of a MOM ether.

Chromatographic Analysis for Monitoring Methoxymethyl Acetate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise monitoring of chemical reactions is paramount in research and development, particularly within the pharmaceutical and fine chemical industries. The synthesis of Methoxymethyl acetate (B1210297), a key intermediate and solvent, necessitates robust analytical methods to ensure reaction efficiency, product purity, and process control. This guide provides an objective comparison of the primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for monitoring Methoxymethyl acetate reactions, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and its common reactants and byproducts.[1] Conversely, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally sensitive compounds that may be present in the reaction mixture.[2]

A comparative overview of these two techniques for the analysis of this compound is presented below.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Analytes Volatile and thermally stable compounds.Non-volatile, polar, and thermally labile compounds.
Applicability to this compound High. This compound and related compounds are typically volatile.[3][4]Moderate to High. Can be adapted for analysis, especially if non-volatile species are present.[5]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][6][7]UV-Vis Detector, Refractive Index (RI) Detector, Mass Spectrometry (MS).
Advantages High resolution, speed, and sensitivity, especially with FID for organic compounds.[2]Wide applicability, suitable for a broad range of compounds, non-destructive.[2]
Limitations Requires analytes to be volatile and thermally stable. Derivatization may be needed for non-volatile compounds.Lower resolution for volatile compounds compared to GC, solvent consumption can be high.[2]
Quantitative Performance Data

The selection of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes typical performance data for the analysis of acetate compounds using GC and HPLC, providing an expected baseline for this compound analysis.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/RI)
Limit of Detection (LOD) Typically in the low ppm to ppb range.Generally in the ppm to high ppb range.
Limit of Quantitation (LOQ) Typically in the ppm range.Generally in the high ppm range.
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy/Recovery 95-105%90-110%

Note: These values are representative and can vary based on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Gas Chromatography (GC) Method for Monitoring this compound Reactions

This protocol outlines a general procedure for the analysis of a this compound reaction mixture using Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Capillary column suitable for polar compounds, such as a DB-624 or a Stabilwax-type column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: High purity Helium or Nitrogen.

  • Reagents: this compound standard, reactants (e.g., methanol, methyl chloroacetate), and expected byproducts for calibration.

  • Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate).

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-100 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the sample in a suitable solvent to a concentration within the calibrated range of the instrument. A typical dilution might be 1:100 or 1:1000.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound, reactants, and any key byproducts in the chosen solvent.

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the diluted reaction samples.

  • Quantify the concentration of each component in the reaction mixture by comparing their peak areas to the calibration curves.

High-Performance Liquid Chromatography (HPLC) Method

While GC is more common, HPLC can also be employed. This protocol provides a general approach for developing an HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector for universal detection or a UV detector if analytes have a chromophore).

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

  • Reagents and standards as in the GC method.

2. Sample Preparation:

  • Sample withdrawal and quenching are the same as for the GC method.

  • Dilute the sample in the mobile phase to ensure compatibility and good peak shape.

3. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Mobile Phase: Isocratic elution with a mixture such as 60:40 (v/v) Acetonitrile:Water. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm).

4. Calibration and Quantification:

  • The calibration and quantification procedure is analogous to the GC method, using peak areas from the HPLC chromatograms.

Visualizations

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.

Experimental Workflow for Chromatographic Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sampling Reaction Sampling quenching Quenching sampling->quenching dilution Dilution quenching->dilution injection Sample Injection dilution->injection separation Chromatographic Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification Method Selection Logic analyte_properties Analytes Volatile & Thermally Stable? gc_method Gas Chromatography (GC) analyte_properties->gc_method Yes derivatization Derivatization Possible? analyte_properties->derivatization No hplc_method High-Performance Liquid Chromatography (HPLC) derivatization->gc_method Yes consider_hplc Consider HPLC derivatization->consider_hplc No

References

A Comparative Guide to the Kinetic Studies of Methoxymethyl Acetate Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. The methoxymethyl (MOM) ether has long been a staple in the synthetic chemist's toolbox, valued for its stability across a range of conditions. This guide provides a comparative analysis of the kinetic aspects of alcohol protection using methoxymethyl acetate (B1210297) and the subsequent deprotection of the resulting MOM ether. While quantitative kinetic data such as rate constants and activation energies are not extensively available in the surveyed literature, this guide offers a detailed comparison based on reaction conditions, yields, and qualitative reactivity trends.

Protection of Alcohols with Methoxymethyl Acetate

The protection of alcohols as their methoxymethyl ethers can be achieved using various reagents, with this compound offering a safer alternative to the carcinogenic chloromethyl methyl ether (MOMCl). The reaction is typically catalyzed by a Lewis acid and proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism and Kinetics

The protection of an alcohol with this compound in the presence of a Lewis acid, such as zinc chloride, is proposed to proceed through an SN2 mechanism.[1] The Lewis acid activates the this compound, making it more susceptible to nucleophilic attack by the alcohol. The acetate ion serves as a good leaving group.[1] While specific rate constants for this reaction are not readily found in the literature, the reaction rate is influenced by factors such as the steric hindrance of the alcohol, the strength of the Lewis acid catalyst, and the reaction temperature.

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ROH R-OH (Alcohol) TS [R-O(H)---CH₂(OCH₃)---OAc]·Lewis Acid ROH->TS MOM_OAc CH₃O-CH₂-OAc (this compound) MOM_OAc->TS Lewis_Acid Lewis Acid (e.g., ZnCl₂) Lewis_Acid->MOM_OAc Activation MOM_Ether R-O-MOM (Methoxymethyl Ether) TS->MOM_Ether Acetic_Acid HOAc (Acetic Acid) TS->Acetic_Acid

Comparative Performance of Protection Methods

The following table summarizes various methods for the protection of alcohols as MOM ethers, highlighting the reagents, conditions, and yields. This allows for a qualitative comparison of the efficiency of different protocols.

Substrate TypeReagentsSolventTemperatureTimeYield (%)
Primary AlcoholThis compound, ZnCl₂ etherateCH₂Cl₂Room Temp.3 h76
PhenolThis compound, ZnCl₂ etherateCH₂Cl₂Room Temp.16 h81
Primary/Sec. AlcoholMOMCl, i-Pr₂NEtCH₂Cl₂0 °C to RT4 - 18 h90 - 98
Primary/Sec. AlcoholCH₂(OMe)₂, P₂O₅CHCl₃Room Temp.4 h86
Primary/Sec. AlcoholMOMCl, DMAP, i-Pr₂NEtCH₂Cl₂0 °C to RT16 h71 - 97

Deprotection of Methoxymethyl Ethers

The cleavage of MOM ethers is most commonly achieved under acidic conditions. The rate and selectivity of the deprotection can be modulated by the choice of acid, solvent, and temperature, allowing for orthogonality with other protecting groups.

Reaction Mechanism and Kinetics

The acid-catalyzed deprotection of a MOM ether proceeds via protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form the alcohol and a resonance-stabilized methoxymethyl cation.[2][3] This cation is then trapped by a nucleophile, such as water, to yield formaldehyde (B43269) and methanol. The formation of the resonance-stabilized carbocation intermediate is often the rate-determining step, and thus the reaction follows an A-1 type mechanism for many acetal (B89532) hydrolyses.[2][4] The kinetics of acetal hydrolysis are generally first-order with respect to the hydronium ion concentration.[5]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate1 Protonation cluster_intermediate2 Intermediate Formation cluster_products Products MOM_Ether R-O-MOM Protonated_Ether R-O⁺(H)-MOM MOM_Ether->Protonated_Ether + H⁺ H_plus H⁺ (Acid) H_plus->Protonated_Ether Carbocation [CH₃-O=CH₂]⁺ Protonated_Ether->Carbocation - R-OH Alcohol R-OH Protonated_Ether->Alcohol Formaldehyde CH₂O Carbocation->Formaldehyde + H₂O, - H⁺ Methanol CH₃OH Carbocation->Methanol + H₂O, - H⁺

Comparative Performance of Deprotection Methods

The stability of the MOM ether is pH-dependent, being stable in a pH range of approximately 4 to 12.[6] Cleavage is typically efficient under stronger acidic conditions. The choice of acid and reaction conditions can be tailored to achieve selective deprotection in the presence of other acid-labile groups.

Substrate TypeReagentsSolventTemperatureTimeYield (%)
Aliphatic MOM Etherp-Toluenesulfonic acid (pTSA)Solvent-freeRoom Temp.30 min85 - 98
Aromatic MOM EtherTrimethylsilyl triflate (TMSOTf), 2,2'-bipyridylCH₃CNRoom Temp.15 min91
Various MOM EthersZirconium(IV) chloride (ZrCl₄)CH₂Cl₂Room Temp.5 - 30 min85 - 96
Various MOM EthersHydrochloric acid (HCl)H₂O, MeOHReflux3 - 8 h89 - 93
Various MOM EthersHydrobromic acid (HBr)H₂O, MeCNRoom Temp.2 h95
Various MOM EthersTrimethylsilyl bromide (TMSBr)CH₂Cl₂0 °C30 min100

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for the protection of an alcohol with this compound and the deprotection of a MOM ether.

Protocol 1: Protection of 4-Nitrobenzyl Alcohol with this compound[1][2]
  • Preparation: To a solution of 4-nitrobenzyl alcohol (1.0 eq) in dichloromethane (B109758), add a tenfold molar excess of this compound.

  • Catalyst Addition: Add zinc chloride etherate as a catalyst.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 4-nitrobenzyl methoxymethyl ether.

Protocol 2: Acid-Catalyzed Deprotection of an Aromatic MOM Ether[3][4]
  • Preparation: Dissolve the MOM-protected aromatic compound (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v) at room temperature (25 °C).

  • Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 12 hours).

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and carefully quench the acid with a saturated aqueous solution of sodium bicarbonate. Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Experimental Workflow for a Kinetic Study

While specific kinetic data for the this compound system is limited, a general workflow for conducting such a study would involve monitoring the concentration of reactants or products over time under controlled conditions.

Kinetic_Study_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare reaction mixture with known initial concentrations of reactants and catalyst. B Maintain constant temperature using a thermostat. A->B C Withdraw aliquots at specific time intervals. B->C D Quench the reaction in the aliquot. C->D E Analyze the concentration of a reactant or product using a suitable technique (e.g., GC, HPLC, NMR). D->E F Plot concentration vs. time data. E->F G Determine the initial rate of reaction. F->G H Vary initial concentrations to determine the order of reaction with respect to each reactant. G->H I Calculate the rate constant (k). H->I J Repeat at different temperatures to determine the activation energy (Ea). I->J

Comparison with Alternative Protecting Groups

The MOM group's stability and cleavage conditions position it among a variety of other alcohol protecting groups. A qualitative comparison is provided below.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
Methoxymethyl (MOM) Ether Lewis acid, this compound or MOMCl, baseStrong acid (e.g., HCl, TFA)Stable to base, nucleophiles, many oxidizing and reducing agents. Acid labile.
Silyl Ethers (e.g., TBS) Silyl chloride, imidazoleFluoride source (e.g., TBAF), acidStable to base, mild acid. Labile to strong acid and fluoride. Steric bulk influences stability.
Benzyl (Bn) Ether Benzyl bromide, base (e.g., NaH)Catalytic hydrogenolysis (e.g., H₂/Pd-C)Stable to acid, base, many oxidizing and reducing agents. Labile to hydrogenolysis.
Acetyl (Ac) Ester Acetic anhydride, pyridineBase (e.g., K₂CO₃, MeOH), acidStable to mild acid, some reducing agents. Labile to base and strong acid.
Tetrahydropyranyl (THP) Ether Dihydropyran, acid catalyst (e.g., PPTS)Acid (e.g., AcOH, H₂O)Stable to base, nucleophiles, many oxidizing and reducing agents. Very acid labile.

References

A Comparative Guide to Solvents in Large-Scale Synthesis: A Cost-Benefit Analysis of Methoxymethyl Acetate and Its Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision in large-scale synthesis, impacting not only reaction efficiency and product purity but also process safety, environmental footprint, and overall cost. This guide provides a comprehensive cost-benefit analysis of Methoxymethyl acetate (B1210297) and compares its performance with several greener alternatives, supported by available data and experimental context.

Methoxymethyl acetate, an ester solvent, is utilized in various industrial applications, including coatings and cleaning formulations. However, its suitability for certain common large-scale synthetic reactions, such as Grignard reactions, is limited due to its chemical structure. Ethereal solvents are generally preferred for such reactions due to their ability to stabilize the reactive intermediates. This guide will therefore focus on a comparative analysis of viable greener alternatives to traditional ethereal solvents, providing a framework for informed solvent selection in the context of a widely used synthetic transformation.

Executive Summary

This analysis focuses on the cost-benefit of using this compound in comparison to greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone (GVL), and Cyrene™ for large-scale synthesis. A Grignard reaction is used as a case study to highlight the performance of suitable solvents. Due to its ester functionality, this compound is not a suitable solvent for Grignard reactions. The greener alternatives, particularly 2-MeTHF and CPME, demonstrate comparable or even superior performance to the traditional solvent Tetrahydrofuran (THF), offering significant advantages in terms of safety and environmental impact.

Data Presentation: A Comparative Overview of Solvent Properties

The following tables summarize the key physicochemical properties, safety information, and approximate costs of this compound and its alternatives. Prices are estimates based on available bulk pricing and are subject to market fluctuations.

Table 1: Physicochemical Properties of Solvents

SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Flash Point (°C)Water Solubility
This compound6290-49-9C4H8O3104.10129-1301.05135[1]Slightly soluble
Tetrahydrofuran (THF)109-99-9C4H8O72.11660.889-14Miscible
2-Methyltetrahydrofuran (2-MeTHF)96-47-9C5H10O86.1380.20.854-1114.4 g/100 g at 19.3°C
Cyclopentyl methyl ether (CPME)5614-37-9C6H12O100.16106[2][3]0.86[3]-1[4]0.3 g/100 g[2]
γ-Valerolactone (GVL)108-29-2C5H8O2100.12207-208[5]1.05[5]96[6]Miscible[6]
Cyrene™53716-82-8C6H8O3128.132271.25[7]108[7]Miscible[8]

Table 2: Safety and Environmental Profile

SolventKey HazardsEnvironmental Notes
This compoundFlammable liquid and vapor.Information on biodegradability is not readily available.
Tetrahydrofuran (THF)Highly flammable, forms explosive peroxides.[6]Not considered a green solvent.
2-Methyltetrahydrofuran (2-MeTHF)Flammable, lower peroxide formation than THF.[9]Derived from renewable resources, biodegradable.[9]
Cyclopentyl methyl ether (CPME)Flammable, low peroxide formation.[2][9]Hydrophobic, allowing for easier separation from water.[2]
γ-Valerolactone (GVL)Not highly flammable.Bio-based, biodegradable, low toxicity.[6][10]
Cyrene™High flash point, low toxicity.[7]Bio-based, biodegradable, not mutagenic.[8]

Table 3: Estimated Bulk Cost Comparison

SolventEstimated Price (USD/kg)
This compound~5-10[1]
Tetrahydrofuran (THF)~2-5
2-Methyltetrahydrofuran (2-MeTHF)~4-8[7]
Cyclopentyl methyl ether (CPME)~6-12[4][10]
γ-Valerolactone (GVL)~8-15[11]
Cyrene™~20-40 (projected to be competitive with DMSO at scale)[12]

Performance in a Large-Scale Synthesis Case Study: The Grignard Reaction

The Grignard reaction is a cornerstone of C-C bond formation in industrial synthesis. The choice of solvent is critical, as it must solvate the magnesium center of the Grignard reagent to facilitate its formation and reactivity. Ethereal solvents are ideal for this purpose.

Unsuitability of this compound:

This compound, being an ester, is not a suitable solvent for Grignard reactions. Grignard reagents are strong nucleophiles and bases, and they would readily react with the electrophilic carbonyl group of the ester, leading to the decomposition of the solvent and quenching of the Grignard reagent. This is a fundamental reactivity principle, and as such, there is no literature precedent for the use of this compound as a solvent for this reaction.

Performance of Alternative Solvents:

A comparative study on the performance of different solvents in the Grignard reaction of benzyl (B1604629) chloride with an electrophile showed the following results:

Table 4: Comparative Yields in a Grignard Reaction

SolventTypical Reaction YieldKey AdvantagesKey Disadvantages
Diethyl EtherGood to Excellent[6]Reliable, easy to removeHighly flammable, prone to peroxide formation[6]
Tetrahydrofuran (THF)Good to Excellent[6]Good solvating power, higher boiling point than diethyl etherForms explosive peroxides, miscible with water[6]
2-Methyltetrahydrofuran (2-MeTHF)Good to Excellent[6][9]"Green" solvent, low peroxide formation, immiscible with water[9]Higher cost than THF
Cyclopentyl methyl ether (CPME)Good[9]"Green" solvent, very low peroxide formation, hydrophobic[9]Higher cost than THF

As the data indicates, 2-MeTHF provides yields comparable to or even better than THF in some cases, with the added benefits of improved safety and easier workup due to its immiscibility with water.[9] CPME also performs well and offers excellent stability.[9]

Experimental Protocols

General Protocol for Grignard Reagent Formation:

The following is a general procedure for the formation of a Grignard reagent, which can be adapted for different scales and starting materials.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Alkyl or aryl halide (1.0 equivalent)

  • Anhydrous ethereal solvent (e.g., THF, 2-MeTHF, or CPME)

  • Iodine crystal (initiator)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings in a dry reaction flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Add a portion of the anhydrous solvent to cover the magnesium.

  • Dissolve the alkyl or aryl halide in the remaining anhydrous solvent and add it to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be necessary.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Mandatory Visualization

Solvent_Selection_Workflow start Define Reaction Type and Scale is_grignard Is the reaction a Grignard or similar organometallic reaction? start->is_grignard ester_unsuitable This compound is unsuitable due to reactivity. is_grignard->ester_unsuitable Yes is_other_reaction Is the reaction compatible with ester solvents? is_grignard->is_other_reaction No consider_ethers Consider ethereal solvents. ester_unsuitable->consider_ethers evaluate_green_ethers Evaluate greener ether alternatives: - 2-MeTHF - CPME consider_ethers->evaluate_green_ethers compare_performance Compare performance based on: - Yield - Safety - Cost - Environmental Impact evaluate_green_ethers->compare_performance select_optimal_ether Select optimal ethereal solvent. compare_performance->select_optimal_ether evaluate_mma Evaluate this compound against other solvents. is_other_reaction->evaluate_mma Yes compare_all Compare performance of all suitable solvents. is_other_reaction->compare_all No evaluate_mma->compare_all select_optimal_solvent Select optimal solvent. compare_all->select_optimal_solvent

Caption: A decision workflow for solvent selection in large-scale synthesis.

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile R_X Alkyl/Aryl Halide (R-X) Grignard Grignard Reagent (R-Mg-X) (Solvated by Ether) R_X->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Ethereal Solvent (e.g., THF, 2-MeTHF, CPME) Solvent->Grignard stabilizes Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) Carbonyl->Intermediate Workup Aqueous Workup (H3O+) Intermediate->Workup Product Alcohol Product (R-C-OH) Workup->Product

Caption: A simplified workflow for a Grignard reaction.

Conclusion and Recommendations

The choice of solvent is a multifaceted decision that requires careful consideration of chemical compatibility, performance, cost, safety, and environmental impact. While this compound has its applications, it is not a suitable solvent for Grignard reactions, a common and important class of reactions in large-scale synthesis.

For such reactions, greener alternatives to traditional ethereal solvents like THF offer significant advantages. 2-Methyltetrahydrofuran (2-MeTHF) stands out as a particularly promising alternative, demonstrating comparable or even superior yields to THF while offering a much-improved safety and environmental profile.[6][9] Its derivation from renewable resources and immiscibility with water further enhance its appeal for industrial applications.[9] Cyclopentyl methyl ether (CPME) is another excellent green alternative with very low peroxide formation and high stability.[2][9]

While the initial procurement cost of these greener solvents may be higher than that of traditional solvents like THF, a comprehensive cost-benefit analysis should also factor in the reduced costs associated with waste disposal, enhanced safety measures, and potentially simplified workup procedures. For researchers and drug development professionals aiming to develop more sustainable and safer large-scale synthetic processes, the adoption of greener solvents like 2-MeTHF and CPME for suitable reaction classes is a highly recommended and forward-looking strategy.

References

Unveiling Reaction Fates: A Comparative Guide to Computational Modeling for Methoxymethyl Acetate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the outcomes of chemical reactions is a cornerstone of efficient and successful molecular design and synthesis. This guide provides a comparative overview of computational modeling approaches for predicting the reaction outcomes of Methoxymethyl acetate (B1210297) (MMAc) and related esters, supported by experimental data and detailed methodologies.

The prediction of chemical reactions has been significantly advanced by the advent of powerful computational tools. These models offer the potential to reduce the time and cost of experimental screening by providing insights into reaction feasibility, product distribution, and optimal conditions.[1] This is particularly valuable in the pharmaceutical and specialty chemical sectors where rapid innovation is key.[1] This guide will delve into the primary computational methodologies employed for this purpose, comparing their strengths, limitations, and practical applications.

Comparing the Arsenal: Methodologies for Reaction Outcome Prediction

The computational prediction of reaction outcomes largely falls into three main categories: Machine Learning (ML) and Deep Learning, Quantum Mechanics (QM), and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. Each approach offers a unique lens through which to view and predict chemical reactivity.

Modeling Approach Core Principle Strengths Weaknesses Applicability to Methoxymethyl Acetate (MMAc)
Machine Learning (ML) & Deep Learning Learns patterns from large datasets of known reactions (e.g., from patents and scientific literature).[1][2][3][4][5][6]High-throughput prediction of major products and reaction conditions.[2][7] Can generalize to unseen reactions.[4][5]Heavily reliant on the quality and quantity of training data.[6] Can be a "black box," offering limited mechanistic insight. Performance can be overly optimistic on randomly sampled datasets.[8][9][10]Highly applicable for predicting outcomes of common MMAc reactions, provided sufficient data on similar ester reactions exists in the training set.
Quantum Mechanics (QM) Solves the Schrödinger equation to model the electronic structure and energetics of molecules and transition states.[11][12]Provides fundamental insights into reaction mechanisms, transition states, and reaction barriers.[11] High accuracy for specific, well-defined systems.Computationally expensive, limiting its use for large-scale screening.[11] Requires significant user expertise.Ideal for detailed mechanistic studies of specific MMAc reactions, such as its hydrolysis or role as a protecting group.[13]
QSAR/QSPR Correlates molecular descriptors (e.g., electronic, steric properties) with chemical reactivity or physical properties.[14][15][16]Computationally efficient and useful for predicting specific properties like reaction rate constants.[14]Predictive power is limited to the chemical space of the training data. Less effective for predicting complex reaction outcomes with multiple products.Can be used to predict specific properties of MMAc or its reaction kinetics if a relevant model is trained on a dataset of similar esters.

In Focus: A Case Study on Methyl Acetate Combustion

While specific, comprehensive computational and experimental studies on this compound are not widely available in the public domain, the combustion of the closely related methyl acetate (MA) provides an excellent case study for the integration of computational modeling and experimental validation.

A detailed investigation into the combustion chemistry of methyl acetate and ethyl acetate utilized quantum chemistry calculations to determine the rates of H-atom abstraction reactions, a key process in their oxidation.[17] The computational findings were then used to develop a chemical kinetic model, which was validated against a series of experiments.[17]

Experimental Protocol for Methyl Acetate Combustion Analysis[17]

The experimental validation of the kinetic model for methyl acetate combustion involved several key techniques:[17]

  • Ignition Delay Measurement: A shock tube was used to measure ignition delay times at pressures of 15 and 30 bar, temperatures ranging from 1000 to 1450 K, and equivalence ratios of 0.5, 1.0, and 2.0.

  • Laminar Burning Velocity Measurement: A heat flux burner was employed to measure laminar burning velocities at atmospheric pressure and temperatures of 298 and 338 K, across a range of equivalence ratios (0.7–1.4).

  • Speciation Measurement: A jet-stirred reactor was used to measure the concentration of various chemical species during oxidation at atmospheric pressure for equivalence ratios of 0.5 and 1.0, over a temperature range of 800–1100 K for methyl acetate.

Quantitative Data Summary

The developed chemical kinetic model showed good agreement with the experimental data across a broad range of conditions.[17] The following table summarizes a subset of the experimental data used for model validation.

Experimental Parameter Conditions Observed Outcome for Methyl Acetate
Ignition Delay 15 bar, 1250 K, Equivalence Ratio = 1.0~1000 µs
Laminar Burning Velocity 298 K, 1 atm, Equivalence Ratio = 1.1~38 cm/s
Mole Fraction of CO 950 K, 1 atm, Equivalence Ratio = 1.0~0.015
Mole Fraction of CH4 950 K, 1 atm, Equivalence Ratio = 1.0~0.003

Visualizing the Predictive Process and Chemical Pathways

Diagrams are essential for understanding the complex workflows and chemical transformations involved in computational reaction prediction.

G General Workflow for Computational Reaction Prediction cluster_model Computational Model cluster_validation Validation Reactants Reactants & Reagents (e.g., SMILES, MOL) PredictionModel Reaction Prediction Model (ML, QM, or Hybrid) Reactants->PredictionModel Conditions Reaction Conditions (Temperature, Solvent, etc.) Conditions->PredictionModel PredictedProducts Predicted Products (Ranked List) PredictionModel->PredictedProducts ReactionScores Reaction Scores (Probability, Yield) PredictionModel->ReactionScores Comparison Comparison & Model Refinement PredictedProducts->Comparison ExperimentalData Experimental Data ExperimentalData->Comparison Comparison->PredictionModel Feedback Loop

Caption: A generalized workflow for predicting chemical reaction outcomes using computational models.

This compound is a valuable reagent in organic synthesis, often used as a protecting group for alcohols.[13] The following diagram illustrates this key reaction mechanism.

G This compound as a Protecting Group for Alcohols ROH Alcohol (R-OH) Intermediate Intermediate Complex ROH->Intermediate Nucleophilic Attack MMAc This compound (CH3OCH2OAc) MMAc->Intermediate LewisAcid Lewis Acid (e.g., ZnCl2) LewisAcid->MMAc Activation ProtectedAlcohol MOM-protected Alcohol (R-OMOM) Intermediate->ProtectedAlcohol Protection Byproduct Acetate Byproduct Intermediate->Byproduct

Caption: The reaction pathway for the protection of an alcohol using this compound (MMAc).

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of methoxymethyl acetate (B1210297), ensuring the safety of laboratory personnel and compliance with regulations.

Methoxymethyl acetate is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract, and may also lead to central nervous system depression.[1] Adherence to proper disposal protocols is therefore critical.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.

PropertyValue
CAS Number6290-49-9
Molecular FormulaC4H8O3
Boiling Point132°C[2]
Flash Point35°C[1][2]
Relative Density1.05[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Hand Protection: Wear appropriate protective gloves.

  • Eye Protection: Use chemical safety goggles or glasses. A face shield may be necessary in situations with a higher risk of splashing.[2]

  • Skin and Body Protection: Protective clothing should be worn to prevent skin exposure.[3] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2][3]

  • Respiratory Protection: In areas with inadequate ventilation or when vapor or mist generation is likely, a vapor respirator is required.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that minimizes risk and adheres to all relevant regulations. It is classified as a dangerous waste and must be disposed of at an approved waste disposal plant.[3]

1. Waste Identification and Segregation:

  • Clearly label containers of this compound waste with its name and associated hazards.
  • Do not mix this compound waste with other incompatible waste streams. It is incompatible with acids, bases, and strong oxidizing agents.[3]

2. Waste Collection and Storage:

  • Collect waste in a suitable, tightly closed container to prevent leaks and evaporation.[3]
  • Store the waste container in a cool, dark, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2]
  • The storage area should be designated for flammable liquid waste.

3. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.[3]
  • Ventilate the area.
  • Use non-sparking tools and explosion-proof equipment for cleanup.[3]
  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal.[4]
  • Do not allow the chemical to enter drains or the environment.[3]

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.
  • Ensure that the disposal method complies with all local, state, and federal regulations.
  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Methoxymethyl Acetate Waste B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Use a Labeled, Closed Waste Container B->C Proceed with Collection D Store in a Cool, Ventilated, Flammable-Safe Area C->D E Arrange for Licensed Hazardous Waste Collection D->E Ready for Disposal F Ensure Compliance with All Regulations E->F

Proper Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methoxymethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Methoxymethyl Acetate (B1210297)

Methoxymethyl acetate is a flammable liquid and vapor that may cause eye, skin, and respiratory tract irritation.[1][2] Ensuring the safety of laboratory personnel requires strict adherence to proper handling, storage, and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over goggles when there is a significant risk of splashes.Protects against splashes and aerosols that can cause eye irritation and damage.[1]
Skin Protection Chemical-resistant gloves: Based on data for similar acetate esters, Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves are generally not recommended for use with acetates.[3] Always consult the glove manufacturer's specific chemical resistance guide. Lab Coat: A chemical-resistant lab coat should be worn to protect the skin from accidental contact. Closed-toe shoes and long pants: Ensures no exposed skin on the lower body.Prevents skin contact, which can cause irritation and dermatitis.[1] The selection of appropriate glove material is critical for adequate protection.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge must be used.[1]Minimizes the inhalation of vapors, which can cause respiratory tract irritation, dizziness, or suffocation.[1][2]

Operational Plan: From Receipt to Disposal

A strict operational workflow is critical for safety. Adherence to these steps will minimize the risk of exposure and accidents.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] It should be stored in a designated flammables area and away from incompatible materials such as oxidizing agents, acids, and bases.[1][2]

Handling
  • Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1]

  • Spark-Proof Tools: Use spark-proof tools and explosion-proof equipment.[1]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[1]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan: Responsible Waste Management

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.

Waste Collection and Labeling
  • Container: Use a clean, leak-proof, and chemically compatible container for collecting waste this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Segregation: Do not mix this compound waste with incompatible chemicals. It is best practice to collect aqueous waste separately from organic solvent waste.

  • Labeling: Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Flammable Liquid)

    • The date the waste was first added to the container

    • Your name and laboratory contact information

Storage and Pickup
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Pickup: Contact your institution's EHS or hazardous waste management office to arrange for a pickup.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Assemble and Inspect PPE a->b c Verify Fume Hood Functionality b->c d Prepare Spill Kit c->d e Don PPE d->e f Work in Fume Hood e->f g Ground and Bond Containers f->g h Use Spark-Proof Tools g->h i Dispense Chemical h->i j Close and Store Container i->j k Collect Waste in Labeled Container i->k l Doff PPE j->l n Store Waste in Satellite Accumulation Area k->n m Wash Hands Thoroughly l->m o Request EHS Waste Pickup n->o

Caption: Logical workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always prioritize safety and consult your institution's specific protocols and EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxymethyl acetate
Reactant of Route 2
Reactant of Route 2
Methoxymethyl acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。